molecular formula C10H9NO B1583196 2-Methoxyquinoline CAS No. 6931-16-4

2-Methoxyquinoline

Cat. No.: B1583196
CAS No.: 6931-16-4
M. Wt: 159.18 g/mol
InChI Key: ZTQNUTNKGQGWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNUTNKGQGWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219369
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-16-4
Record name 2-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] First identified in the 19th century, its versatile structure has given rise to a vast array of compounds with profound biological and physical properties.[1] This technical guide provides a comprehensive overview of the historical discovery of quinoline, the seminal synthetic methodologies that enabled its widespread study, and its evolution into a critical pharmacophore for numerous therapeutic agents.

A Historical Overview: From Coal Tar to Clinical Candidates

The story of quinoline begins in the early 1800s, a period of fervent exploration in organic chemistry.[3] In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (from the Greek for "white oil").[3][4] Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by distilling the natural antimalarial alkaloid quinine (B1679958) with potassium hydroxide (B78521), which he called "Chinoilin" or "Chinolein".[4]

Initially, these two substances were believed to be distinct isomers due to differences in their reactivity.[4] However, the German chemist August Hoffmann later demonstrated that these differences were due to impurities and that the two compounds were, in fact, identical.[4] The structural elucidation of the quinoline core was a significant milestone, with August Kekulé proposing its correct structure—a benzene ring fused to a pyridine ring—in 1869.[3]

The discovery of quinoline was intrinsically linked to one of the most important natural products in medical history: quinine. Extracted from the bark of the South American cinchona tree, quinine was the first effective treatment for malaria.[5][6][7][8] The isolation of the pure alkaloid by French scientists Pierre Pelletier and Joseph Caventou in 1820 was a pivotal moment.[5][6] The structural relationship between quinine and the simpler quinoline scaffold spurred efforts to create synthetic analogs, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) in the 1930s and 1940s.[3][5][7]

Beyond its antimalarial origins, the quinoline moiety has proven to be a privileged scaffold, forming the basis for drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antihypertensive agents.[9][10][11]

Table 1: Key Milestones in the History of Quinoline
YearScientist(s)Key Discovery or Contribution
~1630Jesuit Missionaries in PeruDiscovered the antimalarial properties of cinchona bark.[5][8]
1820Pierre Pelletier & Joseph CaventouIsolated the pure alkaloid quinine from cinchona bark.[5][6]
1834Friedlieb Ferdinand RungeFirst isolated quinoline ("leukol") from coal tar.[1][3][4][10]
1842Charles GerhardtObtained quinoline ("Chinoilin") from the distillation of quinine.[4]
~1850sAugust HoffmannRecognized that Runge's "leukol" and Gerhardt's "Chinoilin" were the same compound.[4]
1869August KekuléProposed the correct bicyclic structure of quinoline.[3]
1880Zdenko Hans SkraupDeveloped the Skraup synthesis, the first major method for synthesizing the quinoline core.[1][12]
1934German ScientistsSynthesized Resochin (chloroquine), a 4-aminoquinoline (B48711) derivative.[7]
1944Woodward & von DoeringDescribed a pathway for the total synthesis of quinine.[5]

The Classical Era of Synthesis: Building the Quinoline Core

The determination of quinoline's structure opened the door for chemists to develop methods for its laboratory synthesis. The late 19th century saw the advent of several foundational named reactions that remain fundamental to quinoline chemistry. These methods allowed for the production of quinoline and its derivatives in large quantities, facilitating extensive research into their properties and applications.[3]

Table 2: Foundational Synthetic Methods for Quinoline Derivatives
Synthesis NameYearKey ReactantsProduct Description
Skraup Synthesis 1880Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][12][13]Produces quinoline itself or substituted quinolines. The reaction is famously exothermic.[12]
Friedländer Synthesis 1882An ortho-aminoaryl aldehyde or ketone and a compound with an active alpha-methylene group.[1][13]A condensation reaction that forms substituted quinolines.[13]
Combes Synthesis 1888Aniline and a β-diketone, catalyzed by a strong acid.[2][4]Forms 2,4-disubstituted quinolines.[2]
Doebner-von Miller Reaction 1881+Aniline and α,β-unsaturated carbonyl compounds.[4]A versatile method for producing a variety of substituted quinolines.
Conrad-Limpach Synthesis 1887Aniline and a β-ketoester.[4]Primarily yields 4-hydroxyquinolines (4-quinolinones).
Pfitzinger Reaction 1886Isatin with a carbonyl compound in the presence of a base.[2][4]Yields substituted quinoline-4-carboxylic acids.[4]
Gould-Jacobs Reaction 1939Aniline and ethyl ethoxymethylenemalonate.[4]A multi-step sequence leading to 4-hydroxyquinoline-3-carboxylic acids.

Experimental Protocols for Key Historical Syntheses

The following protocols are adapted from literature descriptions of classical quinoline syntheses. They are intended for informational purposes and should be performed by trained professionals with appropriate safety precautions in a certified laboratory environment.

Protocol: Skraup Synthesis of Quinoline

This reaction is notoriously vigorous and requires careful control of temperature.

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (oxidizing agent)

    • Ferrous sulfate (B86663) (optional, as a moderator)

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction vessel equipped with a reflux condenser and mechanical stirrer. The vessel should be cooled in an ice bath during this addition.[1]

    • Slowly and cautiously add the oxidizing agent (nitrobenzene) to the mixture.[1] If the reaction becomes too vigorous, small portions of ferrous sulfate can be added to moderate it.

    • Gently heat the mixture. The reaction is highly exothermic, and the temperature must be carefully controlled.

    • After the initial vigorous reaction subsides, continue heating to complete the reaction.

    • Cool the reaction mixture and dilute it with water.[12] Make the solution basic by adding a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate the crude product.

    • The quinoline can be isolated by steam distillation from the reaction mixture.[12]

    • Extract the distillate with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by distillation.

    • The crude product can be further purified by vacuum distillation.[12]

Protocol: Combes Synthesis of 2,4-Dimethylquinoline
  • Materials:

  • Procedure:

    • Mix aniline (1 equivalent) and acetylacetone (1 equivalent) in a suitable reaction flask.[1][12]

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture while ensuring adequate cooling.[1]

    • Heat the reaction mixture, typically to reflux or at a temperature range of 100-140°C.[1]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][12]

    • Once the reaction is complete, cool the mixture and carefully pour it onto ice-water.[1][12]

    • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude 2,4-dimethylquinoline.[12]

    • Collect the solid product by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent.

Protocol: Friedländer Synthesis of 2-Phenylquinoline
  • Materials:

  • Procedure:

    • Dissolve the 2-aminobenzaldehyde and acetophenone in a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]

    • Add the acid or base catalyst to the reaction mixture.[1]

    • Heat the mixture under reflux until the reaction is complete, as monitored by TLC.[1]

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • Collect the precipitated product by filtration. If no precipitate forms, remove the solvent under reduced pressure.[1]

    • Purify the crude product by column chromatography or recrystallization to yield pure 2-phenylquinoline.[1]

Visualization of Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex reactions and workflows involved in quinoline chemistry.

Skraup_Mechanism Skraup Synthesis Mechanism Glycerol Glycerol Aniline Aniline Acrolein Acrolein Glycerol->Acrolein -2H₂O Oxidizer Oxidizing Agent (e.g., Nitrobenzene) MichaelAdduct Michael Adduct Aniline->MichaelAdduct Michael Addition H2SO4 H₂SO₄ Dihydroquinoline 1,2-Dihydroquinoline Acrolein->MichaelAdduct Michael Addition MichaelAdduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis of quinoline.

Synthesis_Workflow General Experimental Workflow for Classical Synthesis start Start mix 1. Mix Reactants (e.g., Aniline & Diketone) start->mix catalyst 2. Add Catalyst (e.g., H₂SO₄) mix->catalyst heat 3. Heat Mixture (Reflux) catalyst->heat monitor 4. Monitor Reaction (TLC) heat->monitor monitor->heat Incomplete workup 5. Work-up (Quench in Ice-Water, Neutralize with Base) monitor->workup Reaction Complete isolate 6. Isolate Crude Product (Filtration) workup->isolate purify 7. Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: A generalized experimental workflow for classical quinoline synthesis.

Quinoline_Drug_Development Logical Progression from Natural Product to Synthetic Drugs cluster_0 Natural Product Origin cluster_1 Chemical Synthesis & Development Cinchona Cinchona Tree Bark (Source of Antimalarial Properties) Quinine Quinine (Isolated Active Alkaloid, 1820) Cinchona->Quinine Extraction QuinolineCore Quinoline Core Structure (Identified from Quinine Degradation) Quinine->QuinolineCore Structural Elucidation SyntheticAnalogs Synthetic Quinoline Analogs QuinolineCore->SyntheticAnalogs Inspired Synthesis Chloroquine Chloroquine (Potent Synthetic Antimalarial, 1930s) SyntheticAnalogs->Chloroquine Lead Optimization

Caption: The developmental pathway from quinine to synthetic quinoline drugs.

References

An In-depth Technical Guide to 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery. This document furnishes detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identifiers and Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a quinoline (B57606) ring substituted with a methoxy (B1213986) group at the second position. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological activity.[1]

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Registry Number 6931-16-4[1][2][3][4]
IUPAC Name This compound[1][3]
Molecular Formula C₁₀H₉NO[1][2][5][3][4]
Molecular Weight 159.18 g/mol [1][2][3][4]
InChI InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3[1][5]
InChIKey ZTQNUTNKGQGWCM-UHFFFAOYSA-N[1][5]
Canonical SMILES COC1=NC2=CC=CC=C2C=C1[1][2]
ChEMBL ID CHEMBL261930[1][3]
DSSTox Substance ID DTXSID70219369[1][3]
UNII Code YP3N3Z6NW4[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Not explicitly stated, but related compounds are solids.
Solubility Very slightly soluble (0.33 g/L at 25 °C)[2]
Melting Point 219-220°C[1]
XLogP3-AA 2.1[3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 22.1 Ų[2][3]

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the nucleophilic substitution of a 2-chloroquinoline (B121035) precursor.

2.1. Methoxylation of 2-Chloroquinoline Derivatives

This method involves the reaction of a 2-chloroquinoline derivative with a methoxide (B1231860) source.

  • Reaction: A solution of a 2-chloroquinoline derivative is treated with methanol (B129727) in the presence of a base like sodium methoxide.[1]

  • Procedure:

    • Dissolve the 2-chloroquinoline derivative (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Add sodium methoxide (1.5 to 2 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[6]

    • Work up the reaction mixture by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by drying over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1][6]

    • The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1][6]

G Workflow for Methoxylation of 2-Chloroquinoline start Dissolve 2-chloroquinoline in anhydrous methanol add_naome Add sodium methoxide start->add_naome reflux Reflux for 2-6 hours add_naome->reflux monitor Monitor by TLC reflux->monitor workup Cool and remove methanol monitor->workup extraction Extract with organic solvent workup->extraction dry Dry and concentrate extraction->dry purify Purify product dry->purify

Workflow for the synthesis of this compound derivatives.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7] this compound and its derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[7][8]

3.1. Synthesis of Quinoline-Based Chalcones

This compound-4-carbaldehyde (B3296527), a derivative of this compound, can be used to synthesize quinoline-chalcone hybrids through a Claisen-Schmidt condensation.[7] Chalcones are known for their broad spectrum of biological activities, and their combination with the quinoline moiety can lead to synergistic or novel pharmacological effects.[7]

Experimental Protocol: Synthesis of Quinoline-Based Chalcones

  • Reaction: this compound-4-carbaldehyde is reacted with an appropriate acetophenone (B1666503) in the presence of a base.[7]

  • Procedure:

    • Dissolve this compound-4-carbaldehyde (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol (B145695).

    • Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography.[7]

G Synthesis of Quinoline-Based Chalcones reactants This compound-4-carbaldehyde + Acetophenone in Ethanol add_base Add aqueous base (e.g., NaOH) reactants->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC stir->monitor workup Pour into ice and acidify monitor->workup isolate Filter, wash, and dry solid workup->isolate purify Purify by recrystallization or chromatography isolate->purify

General workflow for the synthesis of quinoline-based chalcones.

3.2. Derivatization for Medicinal Chemistry

The aldehyde functionality in derivatives like this compound-4-carbaldehyde is a versatile handle for various chemical transformations, including:

  • Schiff Base Formation: Reaction with primary amines.[8]

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds.[8]

  • Wittig Reaction: Reaction with phosphorus ylides.[8]

  • Reductive Amination: Reaction with amines in the presence of a reducing agent.[8]

These derivatization strategies enable the creation of diverse compound libraries for screening in drug discovery programs, with potential applications as antimicrobial and anticancer agents.[8]

Safety and Handling

While a specific safety data sheet for this compound was not detailed in the search results, general laboratory safety precautions should be followed when handling this and related chemical compounds. Based on information for similar compounds, the following handling advice is recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[9]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9][11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

2-Methoxyquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Structure, Properties, Synthesis, and Biological Significance of a Key Heterocyclic Compound.

Introduction

2-Methoxyquinoline, a heterocyclic aromatic organic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline (B57606) core is a prevalent scaffold in a multitude of biologically active compounds, both natural and synthetic. The presence of a methoxy (B1213986) group at the 2-position imparts distinct electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and known biological activities.

Molecular Structure and Identifiers

This compound is characterized by a quinoline ring system where a methoxy group (-OCH₃) is substituted at the C2 position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
CAS Registry Number 6931-16-4
InChI InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
InChIKey ZTQNUTNKGQGWCM-UHFFFAOYSA-N
SMILES COC1=NC2=CC=CC=C2C=C1
ChEMBL ID CHEMBL261930
DSSTox Substance ID DTXSID70219369

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Property Value
Physical State Not Available
Melting Point 219-220 °C[1]
Boiling Point 60-63 °C at 0.13 Torr[1]
Solubility Very slightly soluble (0.33 g/L at 25 °C)[2]
Refractive Index 1.6071 at 589.3 nm and 20 °C[1]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Description
¹H NMR ~3.8–4.0Singlet, Methoxy protons (-OCH₃)[1]
~7.0–8.5Multiplet, Aromatic protons on the quinoline ring[1]
¹³C NMR ~55-60Methoxy carbon (-OCH₃)
~110-160Aromatic carbons of the quinoline ring
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration
> 3000Aromatic C-H stretching
1600-1400Aromatic C=C and C=N stretching
1250-1000C-O stretching (methoxy)
Mass Spectrometry (MS)
m/z Fragment
159[M]⁺ (Molecular Ion)
158[M-H]⁺
130[M-CHO]⁺ or [M-H-CO]⁺
129[M-CH₂O]⁺
116[M-CH₃-CO]⁺
102[M-CHO-CO]⁺ or [M-H-CO-CO]⁺
89[M-CH₃-CO-HCN]⁺
76Benzene ring fragment

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability of starting materials and desired scale.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Route 1: From 2-Chloroquinoline cluster_1 Route 2: Combes Synthesis & Methylation 2-Chloroquinoline 2-Chloroquinoline Nucleophilic_Substitution Nucleophilic Aromatic Substitution 2-Chloroquinoline->Nucleophilic_Substitution Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Nucleophilic_Substitution Methanol_Solvent Methanol_Solvent Methanol_Solvent->Nucleophilic_Substitution 2-Methoxyquinoline_1 This compound Nucleophilic_Substitution->2-Methoxyquinoline_1 Aniline Aniline Combes_Synthesis Combes Quinoline Synthesis Aniline->Combes_Synthesis Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Combes_Synthesis 4-methyl-1H-quinolin-2-one 4-methyl-1H-quinolin-2-one Combes_Synthesis->4-methyl-1H-quinolin-2-one O-Methylation O-Methylation 4-methyl-1H-quinolin-2-one->O-Methylation Methylating_Agent e.g., Dimethyl Sulfate Methylating_Agent->O-Methylation Base e.g., K₂CO₃ Base->O-Methylation 2-methoxy-4-methylquinoline 2-methoxy-4- methylquinoline O-Methylation->2-methoxy-4-methylquinoline Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Survival mTOR->Survival Two_Methoxyquinoline This compound (Potential Modulator) Two_Methoxyquinoline->PI3K Inhibition? Two_Methoxyquinoline->AKT Inhibition? Two_Methoxyquinoline->mTOR Inhibition?

References

An In-depth Technical Guide to the Spectral Interpretation of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for molecular structure elucidation and characterization. This document outlines the interpretation of key spectral features and includes detailed experimental protocols for data acquisition.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO.[1] It consists of a quinoline (B57606) core with a methoxy (B1213986) group substituted at the second position. This substitution pattern significantly influences its chemical and spectroscopic properties.

PropertyValueSource
Molecular FormulaC₁₀H₉NO[1]
Molecular Weight159.18 g/mol [1]
CAS Number6931-16-4[1]

Spectroscopic Data and Interpretation

The structural features of this compound can be elucidated through the combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the quinoline ring system and the protons of the methoxy group. The methoxy group protons typically appear as a sharp singlet.[2]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0Singlet3H-OCH₃
~7.0 - 9.0Multiplets6HAromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show signals for the nine carbons of the quinoline ring and the single carbon of the methoxy group.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~55 - 60-OCH₃
~110 - 160Aromatic Carbons

Note: The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
1600-1400C=C and C=N StretchAromatic Ring
1250-1000C-O StretchMethoxy Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight.[1]

Table 4: Mass Spectrometry Data for this compound

m/z ValueInterpretation
159[M]⁺ (Molecular Ion)
129, 158Fragment Ions

Note: The fragmentation pattern can provide clues about the structure of the molecule.[5]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][8]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[6][7]

  • Filtration and Transfer : To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[7][8]

  • Running the Experiment : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[6]

Infrared (IR) Spectroscopy Sample Preparation

For a solid sample, several methods can be used:

  • Thin Solid Film :

    • Dissolve a small amount of this compound (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride.[10]

    • Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10]

    • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10]

  • KBr Pellet :

    • Mix a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent disk using a pellet press.[11]

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.[11]

  • Attenuated Total Reflectance (ATR) :

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact and acquire the spectrum.[4]

Mass Spectrometry (MS) Sample Preparation and Analysis
  • Sample Introduction : The sample is introduced into the mass spectrometer, often after being vaporized. For a solid like this compound, heating in a vacuum may be required.[5]

  • Ionization : The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[12][13]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.[5][13]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[13]

Visualization of Workflows

Spectroscopic Data Interpretation Workflow

Figure 1: Spectroscopic Data Interpretation Workflow for this compound cluster_data Spectroscopic Data cluster_info Derived Information MS MS Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight IR IR Func_Groups Functional Groups IR->Func_Groups 1H_NMR ¹H NMR H_Framework Proton Environment & Connectivity 1H_NMR->H_Framework 13C_NMR ¹³C NMR C_Framework Carbon Skeleton 13C_NMR->C_Framework Structure Structure of This compound Mol_Weight->Structure Func_Groups->Structure H_Framework->Structure C_Framework->Structure

Figure 1: Spectroscopic Data Interpretation Workflow for this compound
General Experimental Workflow for Spectroscopic Analysis

Figure 2: General Experimental Workflow for Spectroscopic Analysis Start Start Sample_Prep Sample Preparation (Dissolving/Mulling/Pelleting) Start->Sample_Prep Instrument_Setup Instrument Setup (Calibration, Background Scan) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis and Interpretation Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Figure 2: General Experimental Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility Profile and Characteristics of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxyquinoline is a heterocyclic aromatic compound that has garnered significant interest within medicinal chemistry due to its presence in various biologically active molecules.[1] Understanding its fundamental physicochemical properties, particularly its solubility, is critical for its application in drug discovery, chemical synthesis, and formulation development. This technical guide provides a comprehensive overview of the solubility profile, core physicochemical characteristics, and spectral properties of this compound. Detailed experimental protocols for solubility determination and spectroscopic analysis are provided, along with graphical workflows to illustrate key processes.

Core Physicochemical Characteristics

The physicochemical properties of this compound are foundational to its behavior in both chemical and biological systems. The molecule consists of a quinoline (B57606) ring system with a methoxy (B1213986) group substituted at the 2-position.[1] This substitution influences its electronic properties, reactivity, and intermolecular interactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [2]
Monoisotopic Mass 159.068413911 Da[2]
Melting Point 219-220°C[1]
Boiling Point 60-63°C at 0.13 Torr[1]
pKa Data not explicitly available; quinoline is a weak base.[3]
Predicted XlogP ~2.1 - 2.5[1][2]
Refractive Index 1.6071 (at 20°C, 589.3 nm)[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and bioavailability. Its structure, featuring a large hydrophobic quinoline core and a more polar methoxy group, results in limited aqueous solubility.

SolventSolubilitySource(s)
Water Very slightly soluble (0.33 g/L at 25°C)[4]
Organic Solvents Generally soluble in common organic solvents like diethyl ether, methylene (B1212753) dichloride, DMSO, and DMF.[1][5]
Factors Influencing Solubility

The solubility of quinoline derivatives like this compound is influenced by several factors:

  • pH: As weak bases, quinolines can be protonated in acidic conditions to form more soluble salts. Adjusting the pH to be approximately 2 units away from the compound's pKa can significantly increase aqueous solubility.[3][6][7]

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) such as DMSO, ethanol, or DMF can reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[5][7]

  • Temperature: Solubility often increases with temperature, although this can be compound-specific. For instance, the parent compound, quinoline, is more soluble in hot water.[5]

  • Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking in the solid state, contribute to a high melting point and can negatively impact solubility by making it harder for solvent molecules to solvate the compound.[1][7]

cluster_factors Influencing Factors Solubility Solubility pH pH Adjustment pH->Solubility Salt Formation Cosolvency Co-solvency Cosolvency->Solubility Reduces Polarity Temperature Temperature Temperature->Solubility Affects Dissolution Structure Molecular Structure Structure->Solubility Hydrophobicity Crystal Lattice Energy

Diagram illustrating factors that influence the solubility of quinoline derivatives.

Spectral Characteristics

Spectroscopic analysis is essential for the identification and characterization of this compound.

Spectroscopy TypeExpected CharacteristicsSource(s)
¹H NMR Aromatic protons will exhibit characteristic shifts and coupling patterns in the quinoline ring. A singlet corresponding to the methoxy group (OCH₃) protons would be expected.[8][9]
¹³C NMR Aromatic carbons and the carbon of the methoxy group will show distinct chemical shifts.[2][9]
FT-IR Characteristic absorption bands are expected for aromatic C-H stretching (>3000 cm⁻¹), aromatic C=C and C=N stretching (1600-1400 cm⁻¹), and C-O stretching of the methoxy group (1250-1000 cm⁻¹).[10][11]
UV-Vis Multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the quinoline ring system are expected.[8][9]
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 159).[2][10]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and acquiring spectral data for this compound. These are generalized protocols based on standard practices for quinoline derivatives.[12]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[12]

Objective: To quantify the solubility of this compound in a chosen solvent system at a constant temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Scintillation vials or suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards through serial dilution.[12]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to form a saturated solution with undissolved solid remaining.[12]

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][12]

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[12]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[12]

  • Quantification: Dilute the filtered sample with a suitable solvent to fall within the range of the calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[7]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[12]

A Add excess solid to solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

A generalized workflow for the experimental determination of compound solubility.[12]
Protocol: Spectroscopic Analysis

Objective: To obtain UV-Vis, NMR, and IR spectra for the structural confirmation of this compound.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][9]

  • Data Acquisition: Place the tube in a high-resolution NMR spectrometer (e.g., 400 MHz). Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[8][9]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference chemical shifts to the residual solvent peak or an internal standard like TMS.[8][9]

5.2.2 UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to achieve an absorbance reading between 0.1 and 1.0.[8]

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the pure solvent in a quartz cuvette. Then, record the sample's absorbance spectrum over a wavelength range of 200-800 nm.[8][9]

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

5.2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the KBr pellet method by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use Attenuated Total Reflectance (ATR) with the neat solid.[9]

  • Data Acquisition: Use a Fourier Transform Infrared (FT-IR) spectrometer. Record a background spectrum and subtract it from the sample spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Stability and Degradation

Understanding the stability of this compound is crucial for its storage and use in assays. The aldehyde functional group can be susceptible to oxidation, and the molecule may undergo hydrolysis under strong acidic or basic conditions.[13] Forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.

A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Generate Degradation Products A->B C Develop Separation Method (e.g., HPLC) B->C D Method Validation C->D Specificity, Linearity, Accuracy, Precision E Stability-Indicating Analytical Method D->E

Workflow for developing a stability-indicating analytical method.[13]

Conclusion

This technical guide has summarized the core physicochemical characteristics and solubility profile of this compound. The provided data tables, influencing factors, and detailed experimental protocols offer a foundational resource for researchers. While having limited aqueous solubility, this can be modulated through pH adjustment and the use of co-solvents, which are critical considerations for its application in research and development. The outlined spectroscopic and analytical workflows provide a robust framework for its characterization and stability assessment.

References

Unveiling the Electronic Landscape of 2-Methoxyquinoline: A Guide to Its Quantum Chemical and Theoretical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations and theoretical studies surrounding 2-Methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, vibrational properties, and electronic characteristics through advanced computational methodologies.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 2-position. Its molecular structure imparts a unique combination of chemical reactivity and biological activity, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1] The compound's potential applications stem from its electronic properties, which can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric, vibrational, and electronic properties of such molecules with high accuracy.[2][3]

This whitepaper summarizes key theoretical data derived from computational studies, providing a foundational understanding of this compound's molecular behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO[1][4]
Molecular Weight 159.18 g/mol [4][5]
CAS Number 6931-16-4[1][5]
IUPAC Name This compound[4]
SMILES COC1=NC2=CC=CC=C2C=C1[1][4]
InChIKey ZTQNUTNKGQGWCM-UHFFFAOYSA-N[1][4][5]

Computational and Experimental Methodologies

The theoretical data presented herein are primarily derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[2] Experimental validation of theoretical findings is typically achieved through spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

Quantum Chemical Calculation Protocol

The computational workflow for analyzing this compound involves several key steps, as illustrated in the diagram below. The geometry of the molecule is first optimized to find its most stable conformation (lowest energy state). This is typically performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a comprehensive basis set such as 6-311++G(d,p).[5][6][7] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface and to predict its vibrational spectra.[8] From the optimized geometry, further analyses such as Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses are conducted.[4][9]

Computational_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc validation Confirmation of Energy Minimum freq_calc->validation fmo FMO Analysis (HOMO, LUMO, Energy Gap) validation->fmo Optimized Geometry nbo NBO Analysis (Charge Delocalization, Stabilization Energies) validation->nbo Optimized Geometry mep MEP Analysis (Reactivity Sites) validation->mep Optimized Geometry spectra Simulated Spectra (IR, Raman) validation->spectra Optimized Geometry

A typical workflow for quantum chemical analysis.
Experimental Spectroscopic Protocols

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a spectrometer, such as a Bruker IFS 66V. The sample is often prepared as a KBr pellet. The spectral resolution is generally maintained at ± 2 cm⁻¹.[10]

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the range of 4000-100 cm⁻¹, often using the same instrument as FT-IR but with a Raman module (e.g., FRA 106). A Nd:YAG laser source operating at 1.064 μm is commonly used for excitation.[10]

Results and Discussion

Molecular Geometry

The geometry of this compound has been optimized using DFT methods to predict bond lengths and angles. The quinoline ring is found to be essentially planar, a characteristic feature of aromatic systems.[1] The methoxy group introduces slight changes to the geometry of the pyridine (B92270) ring segment. The calculated parameters are generally in good agreement with experimental data from X-ray crystallography of related compounds.[1][11][12]

Table 2: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-O111.33 - 1.35
O11-C12 (Methyl)1.41 - 1.43
N1-C21.33 - 1.34
N1-C91.37 - 1.38
C-C (Aromatic)1.38 - 1.42
Bond Angles (°) C9-N1-C2116 - 118
N1-C2-O11115 - 117
C2-O11-C12117 - 119
Note: Values are representative based on calculations of quinoline and its methoxy derivatives.[1][7]
Vibrational Analysis

Vibrational frequency calculations predict the FT-IR and FT-Raman spectra, which serve as fingerprints for the molecule. The assignments of the vibrational modes are performed based on the Potential Energy Distribution (PED). The theoretical spectra generally show good agreement with experimental findings.[8][13]

Spectroscopy_Workflow comp Theoretical Calculation (DFT/B3LYP) comp_spec Calculated Frequencies & Intensities comp->comp_spec exp_spec Experimental Spectra elucidation Structural Elucidation & Vibrational Assignment exp_spec->elucidation Comparison comp_spec->elucidation Assignment (PED)

Interplay of experimental and theoretical spectroscopy.

Table 3: Key Theoretical Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹, Scaled)IntensityAssignment (PED Contribution)
~3060MediumAromatic C-H Stretching
~2950MediumAsymmetric C-H Stretching (CH₃)
~2850WeakSymmetric C-H Stretching (CH₃)
~1620StrongC=N Stretching
~1580StrongAromatic C=C Stretching
~1450MediumCH₃ Asymmetric Bending
~1250StrongAsymmetric C-O-C Stretching
~1030StrongSymmetric C-O-C Stretching
Note: Frequencies are representative and based on DFT studies of methoxy-substituted aromatic compounds.[14][15]
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.[4][16] For this compound, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the entire molecule. The electron-donating methoxy group tends to increase the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted quinoline.[4]

Table 4: Frontier Molecular Orbital Properties and Quantum Chemical Descriptors

ParameterSymbolDefinitionTypical Value (eV)
HOMO Energy E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
LUMO Energy E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap ΔEE_LUMO - E_HOMO4.0 to 4.8
Ionization Potential I-E_HOMO6.0 to 6.5
Electron Affinity A-E_LUMO1.5 to 2.0
Chemical Hardness η(I - A) / 22.0 to 2.4
Electronegativity χ(I + A) / 23.7 to 4.2
Note: Values are estimated based on DFT studies of quinoline and its derivatives.[2][4]
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.[9][17] The stabilization energy, E(2), associated with these interactions quantifies their significance.[18][19] In this compound, significant delocalization occurs from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic ring, contributing to the molecule's overall stability.

Table 5: Key Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O11)π* (N1-C2)HighLone Pair → Antibonding π
LP (N1)π* (C9-C10)HighLone Pair → Antibonding π
π (C5-C6)π* (C7-C8)Moderateπ → π* Intramolecular Charge Transfer
Note: LP denotes a lone pair orbital. The interactions listed are representative of the key delocalizations expected in the this compound system.[17][20]

Conclusion

The theoretical and computational studies of this compound provide invaluable insights into its fundamental chemical properties. Through methods like DFT, it is possible to accurately predict its geometry, vibrational spectra, and electronic behavior. The analysis of frontier molecular orbitals and natural bond orbitals reveals a molecule with significant electronic delocalization, which underpins its reactivity and potential for use in drug design and materials science. This guide serves as a foundational resource, integrating key quantitative data and established computational workflows to aid researchers in the further exploration and application of this versatile quinoline derivative.

References

commercial availability and suppliers of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxyquinoline: Commercial Availability, Synthesis, and Characterization

This technical guide provides a comprehensive overview of this compound (CAS No. 6931-16-4), a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its commercial availability, physicochemical properties, synthesis and purification protocols, and analytical characterization methods. Additionally, it touches upon the biological activities of quinoline (B57606) derivatives and provides a visual representation of a relevant signaling pathway.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically in research-grade purities. It is important to note that some suppliers provide this product as part of a collection of rare chemicals and may not perform extensive analytical testing.[1] Therefore, independent verification of identity and purity is highly recommended upon receipt.

The compound is generally available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis may be necessary. Below is a list of some commercial suppliers.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity (Typical)Notes
Sigma-Aldrich (AldrichCPR)5 mgNot specified; sold "as-is"[1]Buyer assumes responsibility for purity confirmation.[1]
Fisher Scientific (via eMolecules)1 g98%Available through the Encompass Program.[2]
Acorn PharmaTech Co., Ltd.1 g, 10 g, 100 g, 500 g98%
Acmec BiochemicalNot specified98%
ChemicalBookVariousVaries by supplierPlatform with multiple listed suppliers.
BenchChemNot specifiedNot specified

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6931-16-4[1][3][4]
Molecular Formula C₁₀H₉NO[3][4]
Molecular Weight 159.18 g/mol [3][4]
IUPAC Name This compound
Synonyms Quinoline, 2-methoxy-[4]
Appearance Not widely reported, presumed solid or liquid
Solubility Very slightly soluble in water (0.33 g/L at 25°C)[5]
Storage Temperature Room temperature, sealed in a dry place[5]

Table 3: Spectroscopic Data for this compound

TechniqueExpected DataSource
¹H NMR Methoxy protons (singlet): ~δ 3.8–4.0 ppm. Aromatic protons (multiplets): δ 7.0–8.5 ppm.[5]
Mass Spectrometry (MS) Molecular ion peak (M⁺): m/z 159
Topological Polar Surface Area 22.1 Ų[6]
Hydrogen Bond Acceptor Count 2[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis, purification, and analysis of this compound. The following protocols are based on established methods for quinoline derivatives.

Synthesis of this compound via Nucleophilic Substitution

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-Chloroquinoline.

Objective: To synthesize this compound from 2-Chloroquinoline and sodium methoxide (B1231860).

Materials:

  • 2-Chloroquinoline

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Chloroquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a freshly prepared solution in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (or ethyl acetate) and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

Objective: To purify the crude this compound from byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (start with a non-polar mixture, e.g., 95:5, and gradually increase polarity based on TLC analysis)

  • Chromatography column

  • Beakers or test tubes for fraction collection

  • TLC plates and chamber, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the silica gel, ensuring the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity as needed.

  • Fraction Collection: Collect fractions in test tubes or beakers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Materials:

  • Purified this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • NMR tube, Pasteur pipette

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Transfer the clear solution into a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The mechanism of action for some quinoline-based compounds involves the inhibition of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase.[5]

Furthermore, this compound has been noted to modulate cellular signaling pathways like the MAPK/ERK pathway, which is involved in processes such as cell proliferation and differentiation.[5] The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its dysregulation is implicated in many diseases, including cancer.

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Differentiation) transcription->nucleus compound This compound compound->mek Modulation

Caption: Simplified MAPK/ERK signaling pathway, which can be modulated by this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxyquinoline, a key intermediate in various synthetic applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental work. This document outlines the hazards associated with this compound, provides detailed protocols for its safe use, and offers guidance on emergency procedures.

Hazard Identification and Classification

This compound and its derivatives should be handled as hazardous substances. The following table summarizes the known and anticipated hazard classifications based on available safety data sheets (SDS) for this compound and structurally similar compounds.[1][2][3][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[4]

Signal Word: Warning[4]

Hazard Pictograms:

  • alt text

Precautionary Statements: [4]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
AppearanceNot Available
Melting PointNot Available
Boiling PointNot Available
SolubilityVery slightly soluble (0.33 g/L at 25°C)[6]
pKaNot Available
LogPNot Available
CAS Number6931-16-4[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially handling of the solid form or preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.[7][9]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn when there is a splash hazard.[10]To protect against splashes and fine particles that can cause serious eye damage.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[1][7]To prevent skin contact, which may cause irritation.[9]
Body Protection A full-length, buttoned laboratory coat.[10]To protect against incidental skin contact.[9]
Respiratory Protection Use in a certified chemical fume hood is the primary control. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[7]To prevent inhalation of vapors or dust, which may cause respiratory system irritation.[9]
Storage
  • Conditions: Store in a cool, dry, well-ventilated place.[11] For long-term storage, refrigeration at 2-8 °C is advisable.[12]

  • Containers: Keep containers tightly closed and store in an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[11][12] Protect from light by using amber or opaque containers.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11][12]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE 1. Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 2. Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer 3. Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation 4. Reaction Monitoring Reaction Monitoring Solution Preparation->Reaction Monitoring 5. Decontaminate Glassware Decontaminate Glassware Reaction Monitoring->Decontaminate Glassware 6. Clean Work Area Clean Work Area Decontaminate Glassware->Clean Work Area 7. Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste 8. Remove PPE Remove PPE Dispose of Waste->Remove PPE 9. Wash Hands Wash Hands Remove PPE->Wash Hands 10.

Safe handling workflow for quinoline (B57606) derivatives.

Accidental Release and First Aid Measures

Accidental Release Measures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.[13][14][15]

  • Minor Spills:

    • Alert personnel in the immediate area.[8]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[8][13]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[8][10]

    • Contact your institution's emergency response team.[8][10]

    • Do not attempt to clean up a large spill without proper training and equipment.[10]

start Spill Occurs assess Assess Spill Size and Hazard start->assess minor_spill Minor Spill assess->minor_spill Small & Manageable major_spill Major Spill assess->major_spill Large or Unmanageable don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area Immediately major_spill->evacuate contain Contain Spill with Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end End dispose->end alert_emergency Alert Emergency Response evacuate->alert_emergency alert_emergency->end cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Reactant Dissolve Reactant Add Oxidizing Agent Add Oxidizing Agent Dissolve Reactant->Add Oxidizing Agent 1. Reflux and Monitor Reflux and Monitor Add Oxidizing Agent->Reflux and Monitor 2. Cool and Filter Cool and Filter Reflux and Monitor->Cool and Filter 3. Extract Product Extract Product Cool and Filter->Extract Product 4. Wash Organic Layer Wash Organic Layer Extract Product->Wash Organic Layer 5. Dry Organic Layer Dry Organic Layer Wash Organic Layer->Dry Organic Layer 6. Concentrate Concentrate Dry Organic Layer->Concentrate 7. Column Chromatography Column Chromatography Concentrate->Column Chromatography 8. Start Start Dissolve Aldehyde Dissolve this compound- 4-carbaldehyde in solvent Start->Dissolve Aldehyde Add Amine Add primary amine and catalytic acetic acid Dissolve Aldehyde->Add Amine React Stir at room temperature or reflux (Monitor by TLC) Add Amine->React Product Precipitates? Product Precipitates? React->Product Precipitates? Filter Product Collect product by filtration Product Precipitates?->Filter Product Yes Remove Solvent Remove solvent under reduced pressure Product Precipitates?->Remove Solvent No End End Filter Product->End Recrystallize Purify by recrystallization Remove Solvent->Recrystallize Recrystallize->End

References

Spectroscopic Analysis of 2-Methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of 2-methoxyquinoline and its derivatives. Quinoline (B57606) scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds. Detailed experimental protocols are provided, and quantitative data is summarized in tabular format for ease of comparison.

Introduction to the Spectroscopic Characterization of this compound Derivatives

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure. NMR spectroscopy is indispensable for determining the carbon-hydrogen framework.[1] IR spectroscopy helps in identifying functional groups present in the molecule.[2] UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.[3][4] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, which aids in confirming the molecular formula.[1][5] A logical workflow that integrates these techniques is essential for the unambiguous characterization of novel or synthesized this compound derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of a this compound derivative is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (B1213986) group protons, and signals for any other substituents. The aromatic protons typically appear in the range of δ 7.0–8.5 ppm.[7] The methoxy protons are expected to appear as a singlet around δ 3.8–4.0 ppm.[7] For derivatives with an aldehyde group, such as This compound-4-carbaldehyde (B3296527), the aldehydic proton is expected to resonate downfield, typically above δ 9.5 ppm.[2]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For quinoline-2-carboxylic acid, a related derivative, the carbon signals have been assigned, providing a reference for other 2-substituted quinolines.

Table 1: Comparative ¹H NMR Spectral Data for this compound and its Derivatives

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compoundMethoxy (OCH₃)~3.8–4.0s
Aromatic~7.0–8.5m
This compound-4-carbaldehyde (Predicted)Aldehydic (CHO)~10.0-10.5s
Aromatic-m
Methoxy (OCH₃)~4.0s
Quinoline-2-carboxylic AcidH-38.30d
H-48.20d
H-58.15d
H-67.75t
H-77.90t
H-87.85d
COOH13.0-14.0br s

Data for this compound-4-carbaldehyde is predicted based on established spectroscopic principles.[2][3] Data for Quinoline-2-carboxylic Acid is from reference. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound derivatives is as follows:[1][3][8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz NMR spectrometer.[8]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[8]

  • Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[1][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives.

Expected FT-IR Spectral Data

The IR spectrum of a this compound derivative is expected to show characteristic absorption bands for the aromatic C=C and C=N stretching, aromatic C-H stretching, and the C-O stretching of the methoxy group. For derivatives containing a carbonyl group, a strong C=O stretching band will also be present.

Table 2: Expected FT-IR Absorption Bands for this compound-4-carbaldehyde [2]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch>3000Medium to Weak
Aldehyde C-H stretch~2820 and ~2720Weak
Carbonyl (C=O) stretch~1700Strong
Aromatic C=C and C=N stretch1600-1400Medium to Strong
Methoxy (C-O) stretch1250-1000Strong
Experimental Protocol for IR Spectroscopy

The following is a generalized protocol for obtaining an IR spectrum:[1][3]

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[1][3]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[3]

  • Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of this compound derivatives. These compounds are expected to show multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the quinoline ring system.[3]

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for UV-Vis spectroscopic analysis is as follows:[3][8]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[8]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.[3]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.[3][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

Expected Mass Spectrometry Data

The mass spectrum of a this compound derivative is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.[1] For this compound-4-carbaldehyde (C₁₁H₉NO₂), the molecular ion peak [M]⁺ is expected at m/z 187.[2] The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).[2]

**Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound-4-carbaldehyde (C₁₁H₉NO₂) **[6]

AdductPredicted m/z
[M+H]⁺188.07060
[M+Na]⁺210.05254
[M-H]⁻186.05604
[M+NH₄]⁺205.09714
[M+K]⁺226.02648
[M]⁺187.06277
Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometric analysis is outlined below:[1][3][8]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[1]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[8]

  • Ionization: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds.[8] For less volatile or thermally sensitive compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Data Acquisition: Acquire full-scan mass spectra to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.[3]

  • Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. Determine the exact mass and compare it with the calculated mass for the proposed molecular formula.[1]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms elucidation Structure Confirmation nmr->elucidation ir->elucidation uv->elucidation ms->elucidation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Interrelation of Spectroscopic Methods

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural elucidation of the target molecule.

G compound This compound Derivative nmr NMR (C-H Framework) compound->nmr Provides ir IR (Functional Groups) compound->ir Provides uv UV-Vis (Conjugated System) compound->uv Provides ms MS (Molecular Formula) compound->ms Provides elucidation Structural Elucidation nmr->elucidation ir->elucidation uv->elucidation ms->elucidation

Caption: Interrelation of spectroscopic methods for the structural elucidation of this compound derivatives.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromaticity of the 2-Methoxyquinoline Ring

This technical guide provides a detailed examination of the aromaticity of the this compound ring system. Aromaticity is a fundamental concept in organic chemistry that dictates the stability, reactivity, and electronic properties of cyclic molecules. For professionals in drug development, a thorough understanding of the aromatic character of a heterocyclic core like this compound is crucial for predicting molecular interactions, metabolic stability, and overall pharmacological activity. This document outlines the theoretical basis of its aromaticity, presents quantitative and qualitative data from computational and experimental studies, and provides detailed protocols for relevant analytical techniques.

Theoretical Framework of Aromaticity in this compound

The aromaticity of this compound is rooted in its adherence to Hückel's rules and the electronic influence of its constituent functional groups. The core structure, quinoline (B57606), is a bicyclic heteroaromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring.

Electronic Structure and Hückel's Rule

Aromatic compounds must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer. The quinoline ring system satisfies these criteria:

  • Cyclic and Planar: The fused ring system is inherently cyclic and maintains a planar geometry, which allows for effective overlap of p-orbitals.[1]

  • Conjugation: There is a continuous system of overlapping p-orbitals around both the benzene and pyridine rings.

  • π-Electron Count: The quinoline system contains 10 π-electrons (n=2), fulfilling the (4n+2) requirement and confirming its aromatic nature.[1][2]

The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring. Consequently, this lone pair does not participate in the aromatic π-system, a characteristic similar to pyridine itself.[1]

Influence of the 2-Methoxy Substituent

The methoxy (B1213986) group (-OCH₃) at the C2-position significantly influences the electronic properties and, by extension, the aromaticity of the quinoline ring. The oxygen atom possesses lone pairs of electrons that can be delocalized into the ring system through resonance. This electron-donating effect increases the electron density of the aromatic system, particularly within the pyridine portion of the quinoline core.[1] This donation can modulate the reactivity and stability of the molecule.

Quantitative Assessment of Aromaticity

While Hückel's rule provides a qualitative assessment, several computational methods have been developed to quantify the degree of aromaticity. These indices analyze the geometric, magnetic, and electronic properties of the molecule.

Geometry-Based Index: HOMA

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene, where HOMA = 1). A higher HOMA value indicates greater aromaticity. For quinoline, the benzene-type ring exhibits a higher degree of aromaticity (higher HOMA value) compared to the pyridine-type ring.[3] The introduction of an electron-donating group like methoxy is expected to slightly alter these bond lengths and thus the HOMA values, likely increasing the aromaticity of the pyridine ring.

Magnetic-Based Index: NICS

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring. Aromatic systems are characterized by diatropic ring currents, which result in negative NICS values (shielding), while anti-aromatic systems have positive values (deshielding). Studies on substituted quinolines have shown that the aromaticity of both the benzene and pyridine rings can be fine-tuned by substituents.[3][4]

Data Summary
Aromaticity IndexBenzene Ring (Carbocyclic)Pyridine Ring (Heterocyclic)Notes
HOMA ~0.9~0.7-0.8Values closer to 1 indicate higher aromaticity. The benzene ring is consistently more aromatic.[3][4]
NICS(1) More negativeLess negativeNegative values indicate aromaticity. The more negative value in the benzene ring confirms its higher aromatic character.[3]

The electron-donating 2-methoxy group is predicted to increase the electron delocalization in the pyridine ring, which would likely result in a HOMA value closer to 1 and a more negative NICS(1) value for that ring compared to unsubstituted quinoline.

Experimental Evidence and Characterization

Spectroscopic techniques provide powerful experimental evidence confirming the aromatic nature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for probing aromaticity. The delocalized π-electrons in an aromatic ring generate a powerful diatropic ring current when placed in an external magnetic field. This current deshields the protons on the periphery of the ring, causing them to resonate at a characteristically downfield chemical shift.

  • ¹H NMR: The aromatic protons of this compound are expected to appear in the δ 7.0–8.5 ppm range.[1] The methoxy group protons typically appear as a sharp singlet around δ 3.8–4.0 ppm.[1]

  • ¹³C NMR: The aromatic carbons resonate in the δ 110-160 ppm region, with the methoxy carbon appearing around δ 55-60 ppm.[6]

X-ray Crystallography

X-ray crystallography provides unambiguous confirmation of the planarity of the this compound ring system, a fundamental requirement for aromaticity. It also yields precise bond length data, which can be used to calculate geometry-based aromaticity indices like HOMA.[1]

Experimental and Computational Protocols

Protocol for NICS Calculation (Computational)

This protocol outlines a general workflow for calculating NICS values using Density Functional Theory (DFT), a common computational chemistry method.

  • Structure Optimization:

    • Construct the 3D structure of this compound using molecular modeling software.

    • Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G**).[3] This step finds the lowest energy conformation of the molecule.

    • Verify the optimization by performing a frequency calculation; the absence of imaginary frequencies confirms a true energy minimum.

  • Magnetic Property Calculation:

    • Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation with the same functional and basis set.

    • Define ghost atoms (Bq) at the geometric center of both the benzene and pyridine rings. These atoms have no nucleus or electrons and serve as probe points.

  • NICS Value Extraction:

    • From the output file of the NMR calculation, extract the isotropic magnetic shielding tensor for the ghost atoms.

    • The NICS value is the negative of this isotropic shielding value. NICS(0) is calculated in the plane of the ring, while NICS(1) is typically calculated 1 Å above the plane to minimize local σ-bond effects.

Protocol for Synthesis of a this compound Derivative

The following is a representative protocol for the synthesis of 2-methoxy-4-methylquinoline (B83902), a key intermediate for various functionalized 2-methoxyquinolines. This method involves a Combes synthesis followed by O-methylation.[7]

  • Synthesis of 4-methyl-1H-quinolin-2-one (Combes Synthesis):

    • Mix equimolar amounts of aniline (B41778) and ethyl acetoacetate (B1235776) in a round-bottom flask.

    • Heat the mixture to 110-120 °C for 1 hour, allowing for the removal of water.

    • Cool the resulting crude enamine to room temperature.

    • Slowly add the enamine to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20 °C.

    • Heat the reaction mixture to 100 °C for 30 minutes.

    • After cooling, pour the mixture onto crushed ice to precipitate the product. Filter, wash with water, and dry the solid 4-methyl-1H-quinolin-2-one.

  • O-Methylation to 2-methoxy-4-methylquinoline:

    • Suspend 4-methyl-1H-quinolin-2-one in a suitable solvent (e.g., acetone (B3395972) or DMF).

    • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the 2-methoxy-4-methylquinoline by column chromatography on silica (B1680970) gel.[7]

Visualizations

Aromaticity_Concept cluster_quinoline This compound Ring cluster_properties Resulting Properties N N C_pyridine Pyridine Ring (6π e⁻) C_benzene Benzene Ring (6π e⁻) Total_pi Total 10π Electrons (Hückel's Rule: 4n+2, n=2) Stability Enhanced Stability Total_pi->Stability Reactivity Modulated Reactivity Total_pi->Reactivity Methoxy Methoxy Group (-OCH₃) Resonance e⁻ Donation Methoxy->Resonance Resonance->C_pyridine Increases e⁻ density

Caption: Conceptual overview of aromaticity in this compound.

Aromaticity_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification mol_model 1. Molecular Modeling (Build Structure) dft 2. DFT Optimization (B3LYP/6-311++G**) mol_model->dft nmr_calc 3. GIAO-NMR Calculation dft->nmr_calc nics 4. Calculate NICS & HOMA (Quantitative Indices) nmr_calc->nics data_analysis 4. Analyze Spectra & Structure (Chemical Shifts, Planarity) nics->data_analysis Compare Theory & Experiment synthesis 1. Synthesis of Compound nmr_spec 2. NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_spec xray 3. X-ray Crystallography synthesis->xray nmr_spec->data_analysis xray->data_analysis

Caption: Workflow for the assessment of aromaticity.

Synthesis_Workflow start Aniline + Ethyl Acetoacetate step1 Combes Synthesis (H₂SO₄, Heat) start->step1 intermediate 4-methyl-1H-quinolin-2-one step1->intermediate step2 O-Methylation (DMS, K₂CO₃) intermediate->step2 product 2-methoxy-4-methylquinoline step2->product purify Column Chromatography product->purify

Caption: Synthetic pathway for a this compound intermediate.

Conclusion

The this compound ring is a robustly aromatic system, a property conferred by its adherence to Hückel's rule with 10 delocalized π-electrons. The benzene portion of the fused ring system exhibits a higher degree of aromaticity than the pyridine portion. The electron-donating 2-methoxy group enhances the electron density of the heterocyclic ring, thereby modulating its stability and chemical reactivity. This aromatic character is evidenced by spectroscopic data, particularly the downfield chemical shifts in NMR spectra, and can be quantified using computational indices such as HOMA and NICS. A comprehensive understanding of this aromaticity is essential for leveraging the this compound scaffold in the design and development of novel therapeutic agents.

References

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Quinoline (B57606) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, stands as a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2][3] Its inherent versatility allows for functionalization at multiple positions, leading to a diverse range of pharmacological activities.[4] This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, antiviral, and neuroprotective properties. The content herein is designed to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and development efforts.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5][6] These mechanisms include the induction of apoptosis, inhibition of angiogenesis, disruption of cell cycle progression, and the modulation of key signaling pathways.[5] Several quinoline derivatives have been successfully developed into clinically used anticancer drugs, such as irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer.[1]

Mechanisms of Anticancer Action

Quinoline derivatives exert their anticancer effects through multiple pathways:

  • Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell growth and proliferation. This includes topoisomerase I and II, tyrosine kinases (such as EGFR and VEGFR-2), and tubulin polymerization.[1][5][7]

  • Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and disrupting the cellular redox balance.[1]

  • Signaling Pathway Modulation: Quinoline compounds can interfere with critical signaling cascades that promote cancer growth, such as the PI3K/Akt/mTOR pathway.[6][8]

  • Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridsCompound 33MCF-7 (Breast)0.037 (as EGFR inhibitor)[6]
Quinoline-Chalcone HybridsCompound 34MCF-7 (Breast)Not specified (potent)[6]
Quinoline-Chalcone HybridsCompound 37Not specified3.46 (as EGFR TK inhibitor)[6]
Quinoline-Chalcone HybridsCompound 63RAW (Macrophage)5.0[6]
Quinoline-Chalcone HybridsCompound 64RAW (Macrophage)2.5[6]
6-Bromo-5-nitroquinolineNot applicableHT29 (Colon)Lower than 5-FU[9]
6,8-diphenylquinolineNot applicableC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High antiproliferative activity[9]
Ethyl 4-(hex-1-yn-1-yl)-6-methoxyquinoline-2-carboxylateCompound 60Melanoma and Leukaemia cell lines7.2[1]
Ethyl 6-methyl-4-(phenylselanyl)quinoline-2-carboxylateCompound 61Melanoma and Leukaemia cell lines12[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives, a key mechanism in their anticancer activity.[8]

PI3K_Akt_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Growth Cell Proliferation, Survival, Growth mTOR->Cell Proliferation, Survival, Growth Quinolin-2-one Derivative Quinolin-2-one Derivative Quinolin-2-one Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.[8]

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics.[10] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Spectrum of Activity

The antibacterial spectrum of quinoline derivatives varies depending on their specific chemical structure. Fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) are effective against a wide range of Gram-positive and Gram-negative bacteria.[10] Newer derivatives are also being developed to combat multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for representative quinoline derivatives against common bacterial pathogens.

Quinoline DerivativeEscherichia coli (Gram-negative) (µg/mL)Staphylococcus aureus (Gram-positive) (µg/mL)Pseudomonas aeruginosa (Gram-negative) (µg/mL)Reference
Ciprofloxacin0.013 - 10.125 - 80.15 - >32[10]
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512[10]
Moxifloxacin4 - 80.064 - 0.51 - >32[10]
Nalidixic Acid0.50 - 640.25700[10]
Compound 6c (Quinoline-2-one derivative)Not tested0.75 (MRSA)Not tested[11]
Compound 5d (Quinoline-oxazino hybrid)0.125 - 80.125 - 80.125 - 8[13]
Compound 2 (Quinoline derivative)Excellent activity1.56Excellent activity[14]
Compound 6 (Quinoline derivative)Excellent activityBetter activityExcellent activity[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][10]

Protocol:

  • Preparation of Quinolone Solutions: Prepare stock solutions of the quinoline derivatives in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]

  • Inoculation and Incubation: Inoculate each well containing the serially diluted quinoline with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel quinoline derivatives.

Antimicrobial_Screening_Workflow Start Start Synthesize Quinoline Derivatives Synthesize Quinoline Derivatives Start->Synthesize Quinoline Derivatives Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Synthesize Quinoline Derivatives->Primary Screening (e.g., Disk Diffusion) Quantitative Assay (MIC Determination) Quantitative Assay (MIC Determination) Primary Screening (e.g., Disk Diffusion)->Quantitative Assay (MIC Determination) Determine MBC/MFC Determine MBC/MFC Quantitative Assay (MIC Determination)->Determine MBC/MFC Anti-biofilm Assay Anti-biofilm Assay Quantitative Assay (MIC Determination)->Anti-biofilm Assay Cytotoxicity Assay (Mammalian Cells) Cytotoxicity Assay (Mammalian Cells) Determine MBC/MFC->Cytotoxicity Assay (Mammalian Cells) Anti-biofilm Assay->Cytotoxicity Assay (Mammalian Cells) Lead Optimization Lead Optimization Cytotoxicity Assay (Mammalian Cells)->Lead Optimization

Caption: Workflow for antimicrobial activity screening of quinoline derivatives.[8]

Antimalarial Activity of Quinoline Derivatives

Quinolines are historically one of the most important classes of antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being cornerstone therapies for decades.[15][16] Their primary mechanism of action against the malaria parasite, Plasmodium falciparum, involves interfering with the detoxification of heme in the parasite's digestive vacuole.[15]

Mechanism of Action and Resistance

In the acidic digestive vacuole of the parasite, quinoline drugs accumulate and inhibit the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[15] The buildup of free heme leads to oxidative stress and parasite death.[15] However, the emergence of drug-resistant strains, particularly to chloroquine, has necessitated the development of new quinoline-based antimalarials.[15][16]

Quantitative Antimalarial Activity Data

The following table shows the in vitro antimalarial activity of some quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ClassDerivative ExampleP. falciparum StrainIC50 (nM)Reference
Quinoline-piperidine hybridCompound 52NF54 (CQS)12[4]
Quinoline-piperidine hybridCompound 52K1 (CQR)26[4]
Quinoline-piperidine hybridCompound 53NF54 (CQS)15[4]
Quinoline-piperidine hybridCompound 53K1 (CQR)25[4]
Quinoline-ferrocene hybridNot specifiedD10 (CQS)Effective[17]
Quinoline-ferrocene hybridNot specifiedDd2 (CQR)0.008 µM (19-fold > chloroquine-ferrocene combo)[17]
Quinoline-sulfonamide hybridNot specified3D7 (CQS)0.05 and 0.01 µM[17]
Quinoline-sulfonamide hybridNot specifiedK1 (CQR)0.41 and 0.36 µM[17]

Antiviral Activity of Quinoline Derivatives

The quinoline scaffold has demonstrated promising activity against a range of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and coronaviruses.[18][19][20] The mechanisms of antiviral action are diverse and can involve targeting viral entry, replication, or other essential viral processes.

Antiviral Mechanisms and Targets

For coronaviruses, including SARS-CoV-2, chloroquine and hydroxychloroquine (B89500) are thought to interfere with viral entry by inhibiting the glycosylation of host receptors and endosomal acidification.[20] They may also modulate the autophagy pathway.[20] Other derivatives have been shown to inhibit viral RNA production.[18]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinoline derivatives.

DerivativeVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12 - 12[20]
HydroxychloroquineCoronavirusesVarious0.12 - 12[20]
MefloquineZika VirusNot specifiedSimilar to chloroquine[18]
Compound 1gRespiratory Syncytial Virus (RSV)Not specified3.10 - 6.93[21]
Compound 1Dengue Virus Serotype 2 (DENV2)Not specifiedLow to sub-micromolar[22]
Compound 2Dengue Virus Serotype 2 (DENV2)Not specifiedLow to sub-micromolar[22]

Neuroprotective Activity of Quinoline Derivatives

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[23][24] Many of these compounds act as multi-target-directed ligands, simultaneously addressing pathological factors such as oxidative stress, inflammation, and apoptosis.[23]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and anti-inflammatory properties.[23] They can directly scavenge free radicals and modulate key cellular defense systems.[23] Additionally, some derivatives can inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the pathology of neurodegenerative diseases.[25][26]

Quantitative Neuroprotective Activity Data

The following table highlights the inhibitory activity of certain quinoline derivatives against enzymes relevant to neurodegeneration.

Derivative ClassTarget EnzymeInhibitionReference
Sulfonamide-linked quinolineAcetylcholinesterase (AChE)94.6%[27]
Sulfonamide-linked quinolineGlycogen synthase kinase 3-beta (GSK3β)>40%[27]
Sulfonamide-linked quinolineBeta-site APP cleaving enzyme-1 (BACE1)>40%[27]
Signaling Pathway Visualization

The following diagram illustrates the multi-target neuroprotective action of certain quinoline derivatives.

Neuroprotective_Action Quinoline Derivative Quinoline Derivative Oxidative Stress Oxidative Stress Quinoline Derivative->Oxidative Stress Inhibition Inflammation Inflammation Quinoline Derivative->Inflammation Inhibition Enzyme Activity (AChE, MAO-B, COMT) Enzyme Activity (AChE, MAO-B, COMT) Quinoline Derivative->Enzyme Activity (AChE, MAO-B, COMT) Inhibition Neuroprotection Neuroprotection Quinoline Derivative->Neuroprotection Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Inflammation->Neuronal Damage Enzyme Activity (AChE, MAO-B, COMT)->Neuronal Damage

Caption: Multi-target neuroprotective mechanisms of quinoline derivatives.

Synthesis of Bioactive Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the quinoline scaffold and its derivatives. Classical methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.[28] More modern, greener approaches utilize metal-free catalysts, ionic liquids, and ultrasound irradiation to improve reaction efficiency and reduce environmental impact.[29] The functionalization of the quinoline ring, often through C-H activation, is a key strategy for generating novel derivatives with enhanced biological activity.[4]

Conclusion

The quinoline scaffold remains a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of potent biological activities, addressing a wide range of diseases from cancer and microbial infections to malaria and neurodegenerative disorders. The continued exploration of the vast chemical space surrounding the quinoline nucleus, coupled with detailed mechanistic studies and the development of novel synthetic strategies, holds immense promise for the future of medicine. This guide serves as a foundational resource to support and inspire further research into this remarkable and enduring pharmacophore.

References

Methodological & Application

Synthesis of 2-Methoxyquinoline: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for the synthesis of 2-methoxyquinoline, a valuable intermediate in medicinal chemistry and drug discovery. Two primary synthetic routes are presented, targeting researchers, scientists, and drug development professionals. The protocols are based on established chemical transformations and offer reliable methods for the preparation of this key scaffold.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic bioactive molecules. The this compound moiety, in particular, serves as a crucial building block for the development of various therapeutic agents. This document outlines two common and effective methods for its synthesis: nucleophilic aromatic substitution of 2-chloroquinoline (B121035) and O-methylation of quinolin-2(1H)-one.

Experimental Protocols

Two distinct and reliable protocols for the synthesis of this compound are detailed below.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoline

This method involves the displacement of the chloride atom from 2-chloroquinoline with a methoxide (B1231860) group. It is often a high-yielding and direct approach.

Materials:

  • 2-Chloroquinoline

  • Anhydrous Methanol (B129727) (MeOH)

  • Sodium Methoxide (NaOMe)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1 equivalent) in anhydrous methanol.[1][2]

  • Reagent Addition: To the stirred solution, add sodium methoxide (1.5 to 2 equivalents). This can be added as a solid or as a solution in methanol.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[1][2]

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[1]

Protocol 2: O-Methylation of Quinolin-2(1H)-one

This protocol utilizes the tautomeric nature of quinolin-2(1H)-one (also known as 2-hydroxyquinoline (B72897) or carbostyril), which can be O-methylated to form this compound.

Materials:

  • Quinolin-2(1H)-one

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

  • Acetone (B3395972) or Methanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve quinolin-2(1H)-one in a suitable solvent, such as acetone or methanol, in a round-bottom flask containing a base (e.g., potassium carbonate).[3]

  • Reagent Addition: Add an equimolar amount of a methylating agent, such as dimethyl sulfate, dropwise to the stirred solution at room temperature.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.[3]

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.[3]

  • Extraction: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[3]

  • Purification: Concentrate the organic layer to yield the crude product. Further purification can be achieved by column chromatography to obtain pure this compound.[3]

Data Presentation

The following table summarizes the key parameters for the two synthetic routes.

ParameterProtocol 1: Nucleophilic SubstitutionProtocol 2: O-Methylation
Starting Material 2-ChloroquinolineQuinolin-2(1H)-one
Key Reagents Sodium Methoxide, MethanolDimethyl Sulfate, Potassium Carbonate
Reaction Time 2-6 hours12-24 hours
Reaction Temperature RefluxRoom Temperature
Reported Yield Generally highUp to 86% (for a related multi-step synthesis ending in methylation)[4]
Advantages Direct, often faster reactionMilder reaction conditions
Disadvantages Requires synthesis of 2-chloroquinolineLonger reaction time

Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_of_2_Methoxyquinoline cluster_0 Protocol 1: Nucleophilic Aromatic Substitution cluster_1 Protocol 2: O-Methylation SM1 2-Chloroquinoline R1 Dissolve in Anhydrous Methanol SM1->R1 R2 Add Sodium Methoxide R1->R2 R3 Reflux (2-6h) R2->R3 WU1 Work-up & Purification R3->WU1 P1 This compound WU1->P1 SM2 Quinolin-2(1H)-one R4 Dissolve in Acetone with K₂CO₃ SM2->R4 R5 Add Dimethyl Sulfate R4->R5 R6 Stir at RT (12-24h) R5->R6 WU2 Work-up & Purification R6->WU2 P2 This compound WU2->P2

Caption: Workflows for the synthesis of this compound.

References

2-Methoxyquinoline: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. The quinoline (B57606) core is a privileged structure found in a wide range of biologically active compounds and natural products. The presence of a methoxy (B1213986) group at the 2-position modulates the electronic properties of the quinoline ring, influencing its reactivity and making it a valuable building block for the synthesis of diverse molecular architectures. These compounds serve as key intermediates in the preparation of novel therapeutic agents, including anticancer, antimicrobial, and antidiabetic drugs. This document provides an overview of the applications of this compound as a synthetic building block, complete with detailed experimental protocols for key transformations and a summary of relevant biological data.

Key Synthetic Transformations of this compound

This compound can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups.

Oxidation to this compound N-oxide

The nitrogen atom of the quinoline ring can be readily oxidized to the corresponding N-oxide. This transformation is valuable as it can alter the biological activity of the molecule and provides a handle for further functionalization, such as C2-heteroarylation.[1]

Experimental Protocol: Synthesis of this compound N-oxide

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C to precipitate the m-chlorobenzoic acid byproduct.[2]

    • Filter the mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound N-oxide.[3]

Reduction to 1,2,3,4-Tetrahydro-2-methoxyquinoline

The reduction of the quinoline ring system to the corresponding tetrahydroquinoline is a common strategy to introduce three-dimensionality and access different biological targets. Catalytic hydrogenation is an effective method for this transformation.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2-methoxyquinoline

  • Materials: this compound, Palladium on carbon (10% Pd/C), ethanol (B145695), hydrogen gas.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in ethanol in a high-pressure reaction vessel, add 10% Pd/C catalyst (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction for the uptake of hydrogen.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or distillation to obtain 1,2,3,4-tetrahydro-2-methoxyquinoline.

Derivatization of This compound-4-carbaldehyde (B3296527)

A particularly useful derivative, this compound-4-carbaldehyde, serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules through reactions involving its aldehyde group.[4]

Experimental Protocol: Schiff Base Formation

  • Materials: this compound-4-carbaldehyde, a primary amine (e.g., aniline), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound-4-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add the primary amine (1.0 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

    • If a precipitate forms upon completion, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.[4]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of this compound derivatives and the biological activity of compounds derived from this scaffold.

Table 1: Representative Reaction Yields

Starting MaterialReactionProductYield (%)Reference
2-MethylquinolineCatalytic Hydrogenation2-Methyl-1,2,3,4-tetrahydroquinoline99%
8-Methoxy-2-methylquinolineCatalytic Hydrogenation8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline91%
2-Chloro-8-hydroxyquinolineMethoxylation2,8-Dimethoxyquinoline67%[5]

Table 2: Biological Activity of this compound Derivatives

Compound ClassTargetBioactivity (IC₅₀)Reference
Aryl-quinoline-4-carbonyl hydrazonesα-glucosidase26.0 - 459.8 µM[5]
Quinolone-based mTOR inhibitorsmTOR0.189 µM (HA-3d)[6][7]
Cinnoline (B1195905) derivativesPI3K0.264 µM (Compound 25)[8]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[9] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[6][7][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition Quinoline_Inhibitor Quinoline-based Inhibitors Quinoline_Inhibitor->PI3K Inhibition Quinoline_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Experimental Workflows

The synthesis of complex molecules from this compound often involves multi-step sequences. Below are graphical representations of typical experimental workflows.

Synthesis_Workflow cluster_oxidation Oxidation Workflow start_ox This compound reaction_ox Reaction with m-CPBA in DCM start_ox->reaction_ox workup_ox Aqueous Workup & Purification reaction_ox->workup_ox product_ox This compound N-oxide workup_ox->product_ox

Caption: Workflow for the oxidation of this compound.

Derivatization_Workflow cluster_derivatization Derivatization Workflow start_deriv This compound- 4-carbaldehyde reaction_deriv Condensation with Primary Amine start_deriv->reaction_deriv isolation_deriv Isolation/ Recrystallization reaction_deriv->isolation_deriv product_deriv Schiff Base Derivative isolation_deriv->product_deriv

References

2-Methoxyquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of 2-methoxyquinoline and its derivatives in medicinal chemistry. It includes detailed application notes on its role as a versatile scaffold for the synthesis of bioactive compounds and protocols for key experiments to evaluate their therapeutic potential.

Application Notes

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The quinoline (B57606) core itself is a privileged structure, found in numerous natural products and synthetic drugs with a wide range of activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The introduction of a methoxy (B1213986) group at the 2-position modulates the electronic and steric properties of the quinoline ring, influencing its binding affinity to biological targets and its pharmacokinetic profile.

As a Scaffold for Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] The mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One of the key pathways targeted by this compound derivatives is the PI3K/AKT/mTOR signaling pathway .[3][4] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[5][6] Certain this compound analogs have been shown to inhibit components of this pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.[3][4]

For instance, studies have shown the cytotoxic effects of this compound derivatives on various cancer cell lines, including human breast cancer (MDA-MB-231) and lung cancer (A549) cells.[1]

As a Source of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a range of microorganisms, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for quinoline-based antimicrobials often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

In the Development of Antidiabetic Agents

Recent research has highlighted the potential of this compound derivatives as inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus.[1] Aryl-quinoline-4-carbonyl hydrazone derivatives synthesized from a this compound base have displayed potent α-glucosidase inhibitory activity with IC50 values comparable to the established drug acarbose.[1]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal)0.35[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (colorectal)0.54[3]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (colorectal)0.33[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (colorectal)0.51[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)AGS (gastric)3.6[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)PANC-1 (pancreatic)18.4[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)SMMC-7721 (liver)9.7[4]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzofuroquinolinium derivative 2MRSA ATCC 433001[7]
Benzofuroquinolinium derivative 2MRSA BAA-411[7]
Benzofuroquinolinium derivative 2MRSA 335911[7]
Benzofuroquinolinium derivative 2MRSA BAA-17201[7]
Benzofuroquinolinium derivative 2MRSA 335920.5[7]
Indolo[2,3-b]quinoline derivative 9MRSA-ATCC335912[7]
Indolo[2,3-b]quinoline derivative 9MRSA-R35451[7]
Indolo[2,3-b]quinoline derivative 9MRSA-R38891[7]
Indolo[2,3-b]quinoline derivative 9MRSA-R38901[7]

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassIC50 (µM)Reference
Aryl-quinoline-4-carbonyl hydrazone derivatives26.0 - 459.8[1]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound is the nucleophilic substitution of a 2-chloroquinoline (B121035) precursor.

Protocol: Synthesis of this compound from 2-Chloroquinoline

  • Materials: 2-chloroquinoline, sodium methoxide (B1231860), anhydrous methanol (B129727).

  • Procedure:

    • Dissolve 2-chloroquinoline in anhydrous methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

Protocol: MTT Assay

  • Materials: Human cancer cell lines (e.g., MDA-MB-231, A549), complete cell culture medium, 96-well plates, this compound derivative (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[4][8]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

Protocol: Broth Microdilution for MRSA

  • Materials: MRSA strain, Mueller-Hinton broth (MHB), 96-well microtiter plates, this compound derivative.

  • Procedure:

    • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in MHB in the wells of a 96-well plate.

    • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

Protocol: α-Glucosidase Inhibition Assay

  • Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), sodium phosphate (B84403) buffer (pH 6.8), this compound derivative, sodium carbonate (Na2CO3).

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add 20 µL of the this compound derivative solution at various concentrations, 20 µL of α-glucosidase solution, and 140 µL of sodium phosphate buffer.

    • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate Reaction: Add 20 µL of pNPG solution to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Stop Reaction: Add 50 µL of Na2CO3 solution to stop the reaction.

    • Measure Absorbance: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate Inhibition: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Methoxyquinoline This compound Derivative Methoxyquinoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Drug_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundLibrary Compound Library (this compound Derivatives) CompoundTreatment Compound Treatment CompoundLibrary->CompoundTreatment CellCulture Cell Culture (e.g., Cancer Cells, Bacteria) PlateSeeding Plate Seeding CellCulture->PlateSeeding PlateSeeding->CompoundTreatment Incubation Incubation CompoundTreatment->Incubation AssaySpecificStep Assay-Specific Step (e.g., MTT addition) Incubation->AssaySpecificStep DataAcquisition Data Acquisition (e.g., Plate Reader) AssaySpecificStep->DataAcquisition DataProcessing Data Processing (e.g., IC50 Calculation) DataAcquisition->DataProcessing HitIdentification Hit Identification DataProcessing->HitIdentification

Caption: General experimental workflow for in vitro screening of this compound derivatives.

References

Application Notes: 2-Methoxyquinoline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their inherent fluorescent properties and their extensive applications in biomedical research and drug development.[1] Among these, 2-Methoxyquinoline, while not as extensively documented as some of its isomers, presents significant potential as a fluorescent marker and probe. Its utility is inferred from the well-characterized behaviors of structurally similar compounds, such as 6-methoxyquinoline (B18371) and 8-methoxyquinoline (B1362559) derivatives, which are employed in a variety of sensing and imaging applications.[2][3] The fluorescence of the quinoline scaffold is often sensitive to the local microenvironment, making its derivatives excellent candidates for probes that can report on polarity, pH, and the presence of specific analytes like metal ions.[4]

This document provides detailed application notes and extrapolated protocols for the use of this compound as a fluorescent probe. The provided data and methodologies are based on established findings for closely related quinoline derivatives and serve as a comprehensive guide for researchers looking to explore the potential of this compound in their work.

Principle of Operation

The fluorescence of quinoline derivatives is governed by electronic transitions within the aromatic ring system. The methoxy (B1213986) group at the 2-position can influence the photophysical properties of the molecule through its electron-donating nature.[5] The core mechanisms that underpin the function of quinoline-based probes include:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of metal ions to the quinoline nitrogen and other chelating groups can rigidify the molecular structure, leading to a significant increase in fluorescence intensity.[6][7]

  • Photoinduced Electron Transfer (PET): In the presence of a metal ion or a change in pH, the efficiency of electron transfer processes within the molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response.[6][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives with hydroxyl groups, proton transfer in the excited state can be modulated by metal ion binding, resulting in enhanced fluorescence.[6][8]

  • Fluorescence Quenching: The fluorescence of this compound can be diminished in the presence of certain molecules (quenchers) through processes like collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[9][10]

Potential Applications

Based on the known applications of its analogs, this compound is a promising candidate for the following applications:

  • Sensing of Metal Ions: The quinoline nitrogen can act as a coordination site for various metal ions, making this compound a potential scaffold for developing selective fluorescent sensors for ions such as Zn²⁺, Cu²⁺, and others.[6][11][12]

  • pH Sensing: The protonation state of the quinoline nitrogen is pH-dependent, which can modulate the fluorescence properties of the molecule, allowing for its use as a pH indicator in biological and chemical systems.[1][13][14]

  • Cellular Imaging: The inherent fluorescence of the quinoline scaffold makes it suitable for use as a probe in fluorescence microscopy to visualize cellular structures and processes.[4][9]

  • Fluorescence Quenching Studies: this compound can be utilized as a fluorophore in quenching experiments to study molecular interactions and determine binding affinities.[10][15][16]

Data Presentation

The following tables summarize representative photophysical data for methoxy-substituted quinoline derivatives, which can serve as a benchmark for initial studies on this compound.

Table 1: Representative Photophysical Properties of Methoxyquinoline Derivatives

CompoundExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Solvent/ConditionsReference
6-Methoxyquinoline~350400 - 470VariableSolvent-dependent[2]
8-Methoxyquinoline Derivative (for Zn²⁺)4405050.0688 (with Zn²⁺)Water[3]
6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile4405200.46Acetonitrile[17]
7-(Dimethylamino)quinoline Derivative365454Not ReportedpH 4.0[18]

Table 2: Representative Performance of Quinoline-Based Probes

Probe TypeTarget AnalyteDetection Limit (LOD)Binding Constant (Ka)Key FeaturesReference
2-Hydroxyquinoline DerivativeCr³⁺2.12 x 10⁻⁸ MNot ReportedTurn-on fluorescence[6]
8-Hydroxyquinoline DerivativeZn²⁺3.48 x 10⁻⁷ M2.40 x 10⁶ M⁻¹Ratiometric response[19]
Quinoline-based ProbeCu²⁺1.03 µM1.37 x 10⁴ M⁻¹Colorimetric and fluorescent detection[11]
Quinoline-based ProbepHpKa = 7.18Not ApplicableRatiometric response to pH[13]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of parameters such as probe concentration, incubation time, and solvent system is recommended for specific applications.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

    • Prepare a solution of the quantum yield standard with an absorbance similar to the sample at the excitation wavelength.

  • Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of a dilute solution of this compound to determine the wavelength of maximum absorption (λ_abs_max).

  • Emission Spectrum:

    • Excite the sample at λ_abs_max and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Measurement:

    • Measure the integrated fluorescence intensity of both the this compound solution and the standard solution.

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 2: Fluorescent Sensing of Metal Ions

Objective: To investigate the change in fluorescence properties of this compound upon addition of a metal ion.

Materials:

  • Stock solution of this compound in a suitable buffer or solvent.

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Titration Experiment:

    • Place a known volume of the this compound solution (e.g., 10 µM) in a cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at λ_em_max against the concentration of the metal ion.

    • Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Protocol 3: Cellular Imaging

Objective: To use this compound as a fluorescent marker in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293).

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed PBS or medium to remove any unbound probe.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the determined excitation and emission wavelengths of this compound.

    • Capture images to document the subcellular localization and intensity of the fluorescence.

Protocol 4: Fluorescence Quenching Studies

Objective: To determine the quenching mechanism of a quencher on the fluorescence of this compound.

Materials:

  • Stock solution of this compound.

  • Stock solution of the quencher of interest.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare Solutions:

    • Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the quencher.

  • Fluorescence Measurement:

    • Record the fluorescence intensity (F) of each solution at the emission maximum.

    • Measure the fluorescence intensity of a solution containing only this compound (F₀).

  • Data Analysis (Stern-Volmer Plot):

    • Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the concentration of the quencher ([Q]).

    • If the plot is linear, the quenching is likely dynamic (collisional). The slope of the line is the Stern-Volmer quenching constant (K_sv).

    • The Stern-Volmer equation is: F₀/F = 1 + K_sv[Q]

Visualization of Signaling Pathways and Workflows

chelation_enhanced_fluorescence Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion Metal->Complex experimental_workflow_spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (this compound) Dilutions Prepare Dilutions Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Determine λex Spectra Analyze Spectra (λem, Stokes Shift) Fluorescence->Spectra QuantumYield Calculate Quantum Yield Spectra->QuantumYield fluorescence_quenching_pathway Fluorophore_Ground Fluorophore (Ground State) This compound Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation (hν) NonFluorescent_Complex Non-Fluorescent Complex Fluorophore_Ground->NonFluorescent_Complex Static Quenching Fluorophore_Excited->Fluorophore_Ground Fluorescence Fluorophore_Excited->NonFluorescent_Complex Dynamic Quenching Quencher Quencher Quencher->NonFluorescent_Complex Quencher->NonFluorescent_Complex

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-methoxyquinoline, a critical reaction for the synthesis of this compound-4-carbaldehyde. This aldehyde is a valuable intermediate in the development of various pharmaceutical compounds. The protocol covers the preparation of the Vilsmeier reagent, the formylation reaction, and the work-up procedure. Additionally, quantitative data from various sources are summarized, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility in a laboratory setting.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the context of quinoline (B57606) chemistry, this reaction allows for the introduction of a formyl group, typically at the electron-rich 4-position of the quinoline ring system. This compound, with its electron-donating methoxy (B1213986) group, is an excellent substrate for this transformation, leading to the formation of this compound-4-carbaldehyde. This product serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4] The Vilsmeier reagent then attacks the electron-rich 4-position of the this compound ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][4]

Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of this compound to produce this compound-4-carbaldehyde.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) solution, cold

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.[5]

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5 to 3 equivalents) dropwise to the cooled DMF while stirring.[5] Maintain the temperature below 5°C during the addition.[5]

  • After the addition is complete, continue stirring the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

Part 2: Formylation of this compound

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.[5]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a temperature between 60°C and 90°C for a duration of 2 to 8 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

Part 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

  • Carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.[5]

  • Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a cold sodium hydroxide or sodium carbonate solution.[5] This step hydrolyzes the intermediate iminium salt and precipitates the crude product.

  • Collect the precipitated product by filtration and wash it thoroughly with water.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound-4-carbaldehyde.[1][5]

Data Presentation

The following table summarizes the quantitative data for the Vilsmeier-Haack reaction with quinoline derivatives, providing a range of reaction conditions and reported yields.

ReactantReagentsMolar Ratio (Substrate:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
m-methoxyacetanilidePOCl₃, DMF1:1290-High[6]
N-arylacetamidesPOCl₃, DMF-90-Good to Moderate[6]
This compoundPOCl₃, DMF1:1.5-360-902-8-[5]
Substrate in DMF(Chloromethylene)dimethyliminium Chloride1:1.5Room Temp6.577[2]
Ortho methyl acetanilidePOCl₃, DMF-80-906-8-[7]

Mandatory Visualizations

Experimental Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0°C, 30-60 min) DMF->Vilsmeier_Reagent cool to 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent add dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methoxyquinoline This compound in DMF Methoxyquinoline->Reaction_Mixture add dropwise at 0°C Heating Heating (60-90°C, 2-8h) Reaction_Mixture->Heating Quenching Quench on Crushed Ice Heating->Quenching Basification Basify to pH 8-9 (cold NaOH/Na2CO3) Quenching->Basification Extraction Extract with Organic Solvent Basification->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound-4-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Reaction Mechanism

Vilsmeier_Haack_Mechanism reagent_formation DMF + POCl₃ Formation of Vilsmeier Reagent (Electrophile) electrophilic_attack This compound Electrophilic attack by Vilsmeier Reagent at C4 reagent_formation->electrophilic_attack iminium_intermediate Formation of Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) Formation of Aldehyde iminium_intermediate->hydrolysis product This compound-4-carbaldehyde hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for the Synthesis of 2-Methoxyquinoline via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is a key strategy in the development of new molecular entities with desired biological activities. The synthesis of 2-methoxyquinoline from 2-chloroquinoline (B121035) is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitrogen atom in the quinoline ring activates the C2 position, facilitating the displacement of the chloro group by a nucleophile, in this case, the methoxide (B1231860) ion. This document provides a detailed protocol for this transformation, aimed at researchers, scientists, and professionals in drug development.

The reaction is initiated by the attack of the methoxide ion on the electron-deficient C2 position of the 2-chloroquinoline ring. This addition step forms a negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the aromaticity of the quinoline ring. The subsequent elimination of the chloride ion restores the aromaticity, yielding the this compound product.

Data Presentation: Reaction Parameters

The following table summarizes the typical reaction parameters for the synthesis of this compound from 2-chloroquinoline.

ParameterValue/ConditionNotes
Starting Material 2-Chloroquinoline1.0 equivalent
Nucleophile Sodium Methoxide (NaOMe)1.5 - 2.0 equivalents
Solvent Anhydrous Methanol (B129727) (MeOH)Sufficient to dissolve reactants
Reaction Temperature Reflux (approx. 65 °C)Heating under reflux is typical
Reaction Time 2 - 6 hoursMonitor by TLC for completion
Work-up AqueousExtraction with an organic solvent
Purification Column Chromatography or RecrystallizationTo obtain high purity product[1]

Experimental Protocol

This protocol details the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloroquinoline with sodium methoxide.

Materials and Reagents:

  • 2-Chloroquinoline

  • Sodium methoxide

  • Anhydrous methanol

  • Ethyl acetate (B1210297)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in anhydrous methanol.[2]

  • Reagent Addition: To the stirred solution, add sodium methoxide (1.5 to 2.0 eq). This can be added as a solid or as a solution in methanol.[2]

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.[2]

  • Monitoring: Monitor the progress of the reaction by TLC for the disappearance of the starting material (2-chloroquinoline). This typically takes 2-6 hours.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.[2]

    • To the resulting residue, add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).[2]

  • Purification:

    • Combine the organic layers and wash with water, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by either silica (B1680970) gel column chromatography or recrystallization to yield pure this compound.[1][2]

Visualization of the Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Dissolve 2-chloroquinoline in anhydrous methanol start->setup add_reagent Add Sodium Methoxide (1.5-2.0 eq) setup->add_reagent reflux Heat to Reflux (2-6 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Remove Methanol - Add Water - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purification: - Wash with Water and Brine - Dry over Na2SO4 - Concentrate workup->purify final_purification Final Purification: Column Chromatography or Recrystallization purify->final_purification end Pure this compound final_purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete reaction. 2. Presence of water in the reaction. 3. Insufficient amount of sodium methoxide.1. Increase the reaction time or temperature. 2. Use anhydrous methanol and properly dried glassware. 3. Use 1.5 to 2 equivalents of sodium methoxide.[2]
Formation of Byproducts The reaction temperature is too high.Maintain the recommended temperature range and monitor for any exothermic events.
Product is Difficult to Isolate The product may have some solubility in the aqueous medium.After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[2]

References

Application of 2-Methoxyquinoline in the Synthesis of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Among its many derivatives, 2-methoxyquinoline has emerged as a valuable building block in the design and synthesis of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on key targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/Akt/mTOR signaling pathway.

Introduction to this compound in Kinase Inhibitor Design

The this compound moiety offers several advantages in the design of kinase inhibitors. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its position on the quinoline ring can be strategically utilized to achieve specific interactions within the ATP-binding pocket of various kinases. Furthermore, the quinoline core itself provides a rigid scaffold that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

Key Signaling Pathways Targeted

Quinoline-based inhibitors, including those derived from this compound, have shown significant promise in targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels. In many tumors, this pathway is upregulated, promoting the growth of a blood supply that fuels tumor expansion. Inhibitors targeting VEGFR, particularly VEGFR-2, can effectively block this process, leading to an anti-angiogenic and anti-tumor effect.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 this compound Inhibitor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Pathway and Point of Inhibition.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PI3K->PIP3 this compound Inhibitor PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->mTORC1 this compound Inhibitor S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Protein Synthesis, Cell Growth, Proliferation S6K1->Proliferation _4EBP1->Proliferation

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Quantitative Data on this compound Based Kinase Inhibitors

Compound Structure/NameTarget KinaseIC50 (nM)Reference
GSK1059615 (a pyridinylquinoline derivative)PI3Kα0.4[3]
GSK1059615PI3Kβ0.6[3]
GSK1059615PI3Kγ5[3]
GSK1059615PI3Kδ2[3]
GSK1059615mTOR12[3]
Omipalisib (GSK2126458) (a quinoline derivative)PI3Kα0.04[3]
Omipalisib (GSK2126458)DNA-PK0.28[3]
A 2-thioxobenzo[g]quinazoline derivative (Compound 13)VEGFR-246.6[4]
A 2-thioxobenzo[g]quinazoline derivative (Compound 15)VEGFR-244.4[4]

Experimental Protocols

Synthesis of Key Intermediate: This compound-4-carbaldehyde (B3296527)

A reliable method for the synthesis of the versatile intermediate, this compound-4-carbaldehyde, is the oxidation of 2-methoxy-4-methylquinoline (B83902).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methoxy-4-methylquinoline cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Synthesis of Kinase Inhibitor Start1 2-Chloro-4-methylquinoline Intermediate1 2-Methoxy-4-methylquinoline Start1->Intermediate1 Nucleophilic Substitution Reagent1 Sodium Methoxide Methanol Product This compound-4-carbaldehyde Intermediate1->Product Oxidation Reagent2 Selenium Dioxide Dioxane FinalProduct This compound-based Kinase Inhibitor Product->FinalProduct Reductive Amination Amine Primary/Secondary Amine ReducingAgent Sodium Triacetoxyborohydride (B8407120)

General workflow for the synthesis of this compound-based kinase inhibitors.

Protocol: Oxidation of 2-Methoxy-4-methylquinoline with Selenium Dioxide [5]

Materials:

  • 2-Methoxy-4-methylquinoline (1 equivalent)

  • Selenium dioxide (SeO₂) (1.1 to 1.5 equivalents)

  • Dioxane or a mixture of xylene and ethanol

  • Ethyl acetate (B1210297)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylquinoline in a suitable solvent such as dioxane.

  • Add selenium dioxide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (typically 140-160°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the black selenium precipitate through a pad of celite.

  • Dilute the filtrate with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound-4-carbaldehyde.

Synthesis of a Potential Kinase Inhibitor via Reductive Amination

The aldehyde functionality of this compound-4-carbaldehyde serves as a versatile handle for the introduction of various amine-containing side chains, which are often crucial for interaction with the kinase active site. Reductive amination is a robust and widely used method for this transformation.[6]

Protocol: Reductive Amination of this compound-4-carbaldehyde [6]

Materials:

  • This compound-4-carbaldehyde (1.0 equivalent)

  • Aniline (or other primary/secondary amine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound-4-carbaldehyde.

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).

  • Add the desired amine (e.g., aniline) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline (B48711) derivative.

Conclusion

This compound is a highly valuable scaffold in the synthesis of kinase inhibitors. Its derivatives have demonstrated potent activity against key cancer-related targets such as VEGFR and components of the PI3K/Akt/mTOR pathway. The synthetic protocols outlined in this document provide a solid foundation for researchers to explore the vast chemical space around the this compound core, enabling the development of novel and effective kinase inhibitors for therapeutic applications. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these promising compounds.

References

Application Notes and Protocols for 2-Methoxyquinoline Derivatives in Antimicrobial and Antibiofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-methoxyquinoline derivatives in antimicrobial and antibiofilm research. It includes a summary of their activity, detailed experimental protocols for in vitro testing, and visual representations of experimental workflows.

Introduction

Quinoline (B57606) derivatives have long been recognized for their broad-spectrum pharmacological activities, including antimicrobial properties. The introduction of a methoxy (B1213986) group at the 2-position of the quinoline scaffold has been explored as a strategy to enhance their potency and efficacy against various microbial pathogens. These derivatives have shown promise in combating bacterial growth and, significantly, in preventing and disrupting biofilms, which are notoriously resistant to conventional antibiotics. This document serves as a practical guide for researchers investigating the potential of this compound derivatives as novel antimicrobial and antibiofilm agents.

Quantitative Data on Antimicrobial and Antibiofilm Activity

The following tables summarize the in vitro activity of various this compound and related quinoline derivatives against a range of microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Styryl quinolines (9j and 9k) Micrococcus luteus1.9 - 31.2[1]
Klebsiella planticola1.9 - 31.2[1]
Staphylococcus aureus1.9 - 31.2[1]
7-Methoxyquinoline-sufonamide (3l) Escherichia coli7.812[2]
Candida albicans31.125[2]
Quinoline-2-one derivative (6c) MRSA0.75[3][4]
VRE0.75[3][4]
MRSE2.50[3][4]
8-Hydroxyquinoline derivative (PH176) Staphylococcus aureus (38 clinical isolates)MIC₅₀: 16, MIC₉₀: 32[5]
2-Methoxycinnamaldehyde (MCA) MRSE220[6]
Quinolinequinones (QQ1, QQ5, QQ6) Staphylococcus aureus1.22[7]
Quinolinequinones (QQ2, QQ3) Staphylococcus aureus2.44[7]
Quinolinequinones (QQ2) Clinically resistant Staphylococcus spp.1.22 - 9.76[7]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

Table 2: Minimum Bactericidal Concentration (MBC) of Quinolone Derivatives

Compound/DerivativeMicroorganismMBC (µg/mL)Reference
2-Styryl quinoline (9j) Micrococcus luteus0.9[1]
Klebsiella planticola0.9[1]
2-Methoxycinnamaldehyde (MCA) MRSE880[6]

Table 3: Biofilm Inhibition by Quinolone Derivatives

| Compound/Derivative | Microorganism | Concentration | % Biofilm Inhibition/Reduction | Reference | | :--- | :--- | :--- | :--- | | 2-Styryl quinoline (9j) | Micrococcus luteus | Not specified | Equipotent to erythromycin (B1671065) |[1] | | | Staphylococcus aureus MLS16 | Not specified | Equipotent to erythromycin |[1] | | 7-Methoxyquinoline-sulfonamide (3l) | Escherichia coli | 10.0 µg/mL | 94.60% |[2][8] | | | Pseudomonas aeruginosa | 10.0 µg/mL | 91.74% |[2][8] | | | Cryptococcus neoformans | 10.0 µg/mL | 98.03% |[2][8] | | Quinoline-2-one derivative (6c) | MRSA ACL51 | 0.5 x MIC | 79% |[3][4] | | | | 0.25 x MIC | 55% |[3][4] | | | | 0.12 x MIC | 38% |[3][4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a few colonies into sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • In the first column of wells, add 100 µL of the stock solution of the this compound derivative to create a 1:1 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row of wells containing a standard antibiotic with the microbial inoculum.

    • Negative Control: A row of wells containing the broth, the solvent used to dissolve the compound, and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose for S. aureus)

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Plates:

    • Add 100 µL of the growth medium to each well.

    • Add serial dilutions of the this compound derivative to the wells. Typically, sub-MIC concentrations are used to assess biofilm inhibition without affecting planktonic growth.

  • Inoculation:

    • Add 100 µL of an overnight culture of the microorganism, diluted to a starting OD₆₀₀ of approximately 0.05, to each well.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cell culture from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification:

    • Measure the absorbance of the destained solution at 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Visualized Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound Derivative B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Experimental Workflow for Antibiofilm Activity Assessment

Antibiofilm_Activity_Workflow cluster_setup Biofilm Formation cluster_staining Staining cluster_quantification Quantification A Inoculate 96-well Plate with Microorganism and Test Compound B Incubate to Allow Biofilm Formation (24-48h) A->B C Wash to Remove Planktonic Cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Stain (e.g., with Acetic Acid) E->F G Measure Absorbance (OD570-595) F->G H Calculate % Biofilm Inhibition G->H

Caption: Workflow for biofilm inhibition assay.

Concluding Remarks

The presented data and protocols highlight the potential of this compound derivatives as a promising class of antimicrobial and antibiofilm agents. The provided methodologies offer a standardized approach for the in vitro evaluation of these compounds, facilitating comparability of results across different studies. Further research into the mechanism of action, structure-activity relationships, and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Claisen-Schmidt Condensation using 2-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of quinoline-based chalcones via the Claisen-Schmidt condensation, utilizing 2-Methoxyquinoline-4-carbaldehyde as a key starting material. This class of compounds has garnered significant interest in medicinal chemistry due to their potent anticancer activities. The protocols detailed herein cover the synthesis, purification, and characterization of these chalcones. Furthermore, this document summarizes their biological activities, including cytotoxicity against various cancer cell lines and their mechanism of action, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.[1] Chalcones, or α,β-unsaturated ketones, are also well-established pharmacophores known for their broad spectrum of biological effects.[2] The molecular hybridization of these two scaffolds through the Claisen-Schmidt condensation has emerged as a promising strategy in drug discovery, leading to the development of novel quinoline-chalcone derivatives with enhanced anticancer potency.[3]

The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an aldehyde (in this case, this compound-4-carbaldehyde) and a ketone containing an α-hydrogen (typically a substituted acetophenone).[4] This reaction provides a straightforward and efficient route to a diverse library of quinoline-chalcone hybrids. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[3]

These application notes offer detailed experimental protocols, quantitative data for representative compounds, and a visual representation of the synthetic workflow and a key biological signaling pathway to aid researchers in the synthesis and evaluation of these promising anticancer agents.

Experimental Protocols

General Protocol for the Synthesis of (E)-3-(2-methoxyquinolin-4-yl)-1-(aryl)prop-2-en-1-one Derivatives

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound-4-carbaldehyde with various substituted acetophenones.

Materials:

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound-4-carbaldehyde and 1.0 equivalent of the desired substituted acetophenone in a minimal amount of absolute ethanol.

  • Addition of Base: To the stirred solution, add a solution of potassium hydroxide (2.0 equivalents) or sodium hydroxide in ethanol dropwise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion of the reaction, pour the mixture into crushed ice and carefully acidify with 10% HCl to a pH of 5-6.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold distilled water until the filtrate is neutral, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone (B49325) derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point is determined.

Data Presentation

Table 1: Synthesis of (E)-3-(2-methoxyquinolin-4-yl)-1-(aryl)prop-2-en-1-one Derivatives
Compound IDAryl Substituent (R)Yield (%)Melting Point (°C)
1a Phenyl85135-137
1b 4-Hydroxyphenyl82210-212
1c 4-Methoxyphenyl88148-150
1d 4-Chlorophenyl90165-167
1e 4-Nitrophenyl86198-200

Note: The data presented are representative and may vary based on specific reaction conditions and purification methods.

Table 2: Anticancer Activity of Representative Quinoline-Chalcone Derivatives
Compound IDCell LineIC₅₀ (µM)
1d A549 (Lung Cancer)3.91
1d K-562 (Leukemia)1.91
Representative Quinoline-ChalconeMGC-803 (Gastric Cancer)1.38[5]
Representative Quinoline-ChalconeHCT-116 (Colon Cancer)5.34[5]
Representative Quinoline-ChalconeMCF-7 (Breast Cancer)5.21[5]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Visualizations

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product cluster_purification Purification A This compound-4-carbaldehyde C Base Catalyst (KOH/NaOH) Ethanol, Room Temperature A->C B Substituted Acetophenone B->C D (E)-3-(2-methoxyquinolin-4-yl)-1-(aryl)prop-2-en-1-one C->D E Column Chromatography / Recrystallization D->E

Caption: Experimental workflow for the synthesis of quinoline-based chalcones.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition QC Quinoline-Chalcone Derivative PI3K PI3K QC->PI3K Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcones.

Mechanism of Action

Quinoline-chalcone derivatives synthesized from this compound-4-carbaldehyde have demonstrated significant anticancer activity by targeting key cellular pathways. One of the primary mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.

These hybrid molecules have been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, as well as the downstream effector GSK-3β. By blocking this pathway, the quinoline-chalcones effectively suppress the pro-survival signals in cancer cells, leading to an anti-proliferative effect.

Furthermore, these compounds have been observed to induce cell cycle arrest, predominantly at the G2/M phase, and to trigger apoptosis (programmed cell death) in cancer cells.[3] The induction of apoptosis is a critical mechanism for the elimination of malignant cells and is a hallmark of effective anticancer agents.

Conclusion

The Claisen-Schmidt condensation of this compound-4-carbaldehyde with various acetophenones provides a versatile and efficient method for the synthesis of a diverse range of quinoline-chalcone hybrids. These compounds exhibit potent anticancer activity against a variety of cancer cell lines, with their mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway, induction of cell cycle arrest, and apoptosis. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this promising class of anticancer agents.

References

Synthesis of Pyrazolo[4,3-c]quinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolo[4,3-c]quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds have garnered attention for their wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. While a direct synthetic route from 2-methoxyquinoline precursors is not extensively documented in readily available literature, a reliable and versatile multi-step synthesis is presented here, commencing from substituted anilines. This approach utilizes a key intermediate, 2-chloro-3-formylquinoline, which can be accessed through the Vilsmeier-Haack reaction. Subsequent cyclization with hydrazine (B178648) derivatives yields the pyrazoloquinoline core.

It is important to note that the well-established cyclization of 2-chloro-3-formylquinolines with hydrazine predominantly yields the isomeric pyrazolo[3,4-b]quinoline ring system. The synthesis of the specific pyrazolo[4,3-c]quinoline isomer from these precursors is less commonly reported and may require alternative strategies not covered in this protocol. The methodologies detailed below are for the synthesis of the closely related and pharmacologically relevant pyrazolo[3,4-b]quinoline scaffold, which serves as a valuable template for further chemical exploration.

I. Overview of the Synthetic Strategy

The synthesis of pyrazolo[3,4-b]quinolines from substituted anilines can be achieved through a two-step process. The initial step involves the conversion of a substituted N-phenylacetamide into a 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction. The subsequent step is the cyclization of the 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) to form the pyrazolo[3,4-b]quinoline core.

Synthetic Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Pyrazole Ring Formation Substituted Aniline Substituted Aniline N-Phenylacetamide N-Phenylacetamide Substituted Aniline->N-Phenylacetamide Acetylation 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline N-Phenylacetamide->2-Chloro-3-formylquinoline Vilsmeier-Haack (POCl3, DMF) Pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 2-Chloro-3-formylquinoline->Pyrazolo[3,4-b]quinoline Cyclization (Hydrazine Hydrate)

Caption: Overall synthetic workflow for pyrazolo[3,4-b]quinolines.

II. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides.[1][2]

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (B78521) (NaOH) solution (5M) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (5 mmoles) in dry DMF (15 mmoles).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (60 mmoles) dropwise to the stirred solution, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Basify the resulting solution to a neutral or slightly basic pH with a 5M NaOH solution or saturated sodium bicarbonate solution to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • The crude product can be purified by recrystallization from ethyl acetate.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolines

This protocol details the cyclization of 2-chloro-3-formylquinolines with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolines.[3][4][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-3-formylquinoline (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the 1H-pyrazolo[3,4-b]quinoline.

  • Alternatively, for some substrates, the reaction can be performed by heating the 2-chloro-3-formylquinoline and hydrazine hydrate in nitrobenzene with a catalytic amount of pyridine.[3]

III. Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-chloro-3-formylquinolines and their subsequent conversion to pyrazolo[3,4-b]quinolines.

Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines [1][6]

EntrySubstituent on AcetanilideReaction Time (h)Yield (%)Melting Point (°C)
1H472142-146
26-Methoxy1662146
36-Chloro668191-192
48-Methyl6-8--
56-Hydroxy-66>300

Table 2: Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines

EntrySubstituent on QuinolineReagentSolventYield (%)
16-MethoxyPhenylhydrazineNitrobenzene/Pyridine-
2UnsubstitutedHydrazine hydrateEthanolHigh
36-MethoxyHydrazine hydrateEthanol-

Note: Yields can vary depending on the specific substrate and reaction conditions.

IV. Applications in Drug Development and Signaling Pathways

Pyrazolo[4,3-c]quinoline derivatives have shown promise in various therapeutic areas due to their ability to interact with key biological targets.[7] Their planar tricyclic structure makes them attractive scaffolds for designing inhibitors of enzymes such as kinases and cyclooxygenases.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: Certain pyrazolo[4,3-c]quinoline derivatives have been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[8][9]

  • Anticancer Agents: These compounds have been investigated for their potential as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7] Their mechanism of action can involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibitors: The pyrazolo[4,3-f]quinoline scaffold, a related isomer, has been identified as a privileged core for kinase inhibitors, with potent activity against kinases like FLT3, which is implicated in acute myeloid leukemia (AML).[10]

Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimuli (LPS)->Cell Membrane Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Membrane Receptor->Intracellular Signaling Cascade NF-κB Activation NF-κB Activation Intracellular Signaling Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription iNOS & COX-2 Expression iNOS & COX-2 Expression Gene Transcription->iNOS & COX-2 Expression NO & Prostaglandin Production NO & Prostaglandin Production iNOS & COX-2 Expression->NO & Prostaglandin Production Inflammation Inflammation NO & Prostaglandin Production->Inflammation Pyrazolo[4,3-c]quinolines Pyrazolo[4,3-c]quinolines Pyrazolo[4,3-c]quinolines->iNOS & COX-2 Expression Inhibition

References

Application Notes and Protocols: 2-Methoxyquinoline in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-methoxyquinoline has emerged as a promising scaffold for the development of novel anti-inflammatory agents. The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response. These compounds have shown potential in inhibiting the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines.

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory properties of this compound and its derivatives, along with available quantitative data to guide further research and development.

Data Presentation

The following tables summarize the quantitative anti-inflammatory activity of various quinoline derivatives. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain. Therefore, data from structurally related compounds and other quinoline derivatives are presented to provide a comparative context for its potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayCell LineIC50 / % InhibitionReference
2-Methoxyestradiol (B1684026) *IL-6 ProductionJ774 Macrophages30% inhibition at 10 µM[1][2]
Prostaglandin E₂ ProductionJ774 Macrophages47% inhibition at 10 µM[1][2]
TNF-α ProductionHuman Monocytes60% inhibition at 3 µM[1][2]
FR038251 (a quinazolinedione) iNOS InhibitionEnzyme AssayIC50 = 1.7 µM[3]
NO ProductionRAW 264.7 Macrophages81% inhibition at 100 µM[3]
FR038470 (an isoquinolinedione) iNOS InhibitionEnzyme AssayIC50 = 8.8 µM[3]
NO ProductionRAW 264.7 Macrophages44% inhibition at 100 µM[3]
Crude Extract of Croton linearis NO ProductionRAW 264.7 MacrophagesIC50 = 21.59 µg/mL[4]
N-hexane fraction of Croton linearis NO ProductionRAW 264.7 MacrophagesIC50 = 4.88 µg/mL[4]

*Note: 2-Methoxyestradiol is not a quinoline derivative but is a methoxylated aromatic compound, providing context for the potential activity of a methoxy (B1213986) group.

Table 2: In Vivo Anti-inflammatory Activity of Quinoline and Related Derivatives

Compound/DerivativeAnimal ModelAssayDose% Inhibition of Edema/EffectReference
2-Methoxyestradiol *LPS-induced acute lung inflammation in miceVascular Leak150 mg/kg~54% reduction[1][2]
QC (a synthetic quinoline derivative) Xylene-induced ear edema in miceEar Edema< 6.562 mg/kg (IP)High anti-inflammatory effect[5]
Indomethacin (Standard) Carrageenan-induced paw edema in ratsPaw Edema10 mg/kg (oral)Significant reduction[6]
FR038251 (a quinazolinedione) LPS-induced NO production in miceNO Production100 mg/kg (oral)68% inhibition[3]

*Note: 2-Methoxyestradiol is not a quinoline derivative but is a methoxylated aromatic compound, providing context for the potential activity of a methoxy group.

Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways through Toll-like receptor 4 (TLR4).

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKK MAPKKs TAK1->MAPKK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (Inactive) NFκB NF-κB (p50/p65) NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates p38_MAPK p38 MAPK p38_MAPK_n p-p38 MAPK p38_MAPK->p38_MAPK_n Translocates MAPKK->p38_MAPK Phosphorylates IκBα_NFκB->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Gene_Expression Induces p38_MAPK_n->Gene_Expression Induces Inhibition_point1 Inhibition Inhibition_point1->IKK_complex Inhibition_point2 Inhibition Inhibition_point2->p38_MAPK

Caption: LPS-induced inflammatory signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is used to assess the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pre_treat Pre-treat cells with This compound (various conc.) for 1-2 hours seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Perform Griess Assay (Measure nitrite (B80452) concentration) collect_supernatant->griess_assay analyze Analyze data and calculate IC50 griess_assay->analyze end End analyze->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the test compound and calculate the IC50 value.

2. Western Blot Analysis for NF-κB and p38 MAPK Activation

This protocol is used to determine if this compound inhibits the activation of key signaling proteins in the inflammatory cascade.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 NF-κB and p38 MAPK.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of test compounds.

Paw_Edema_Workflow start Start acclimatize Acclimatize rats for 1 week start->acclimatize grouping Group animals (n=6-8 per group): - Vehicle Control - Positive Control (e.g., Indomethacin) - this compound (various doses) acclimatize->grouping administer_drug Administer test compounds (oral gavage or IP) grouping->administer_drug measure_baseline Measure baseline paw volume administer_drug->measure_baseline induce_edema Induce edema with subplantar injection of carrageenan measure_baseline->induce_edema measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours induce_edema->measure_edema calculate_inhibition Calculate % inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats (180-250 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and this compound treated groups at various doses.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the baseline paw volume.

Conclusion

The available data, although limited for this compound itself, strongly suggests that this scaffold is a promising starting point for the development of novel anti-inflammatory agents. The methodologies outlined in these application notes provide a robust framework for the in vitro and in vivo evaluation of this compound and its derivatives. Further research is warranted to elucidate the precise mechanism of action and to establish a comprehensive pharmacological profile, including specific IC50 values and optimal in vivo efficacy. The visualization of key signaling pathways and experimental workflows serves as a valuable resource for researchers in designing and executing their studies in this area.

References

Application Notes and Protocols for 2-Methoxyquinoline Derivatives as Molecular Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyquinoline derivatives as "turn-on" fluorescent molecular sensors for the selective detection of metal ions. This document details the underlying sensing mechanisms, summarizes key performance data, and provides detailed protocols for the synthesis of a representative sensor and its application in metal ion quantification.

Introduction

Quinoline (B57606) derivatives are a prominent class of fluorophores used in the development of chemosensors due to their excellent photophysical properties, high quantum yields, and the ability of the quinoline nitrogen to act as a coordination site for metal ions. By functionalizing the quinoline scaffold, particularly through the formation of Schiff bases or hydrazones, it is possible to create sensors that exhibit high selectivity and sensitivity for specific metal ions.

The introduction of a methoxy (B1213986) group at the 2-position (or other positions) of the quinoline ring can modulate the electronic properties of the fluorophore, influencing its sensitivity and selectivity. Many of these sensors operate on principles such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET), which translate a metal binding event into a measurable optical signal. Typically, the unbound sensor is weakly fluorescent; upon binding to a target metal ion, a rigid complex is formed, inhibiting non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity—a "turn-on" response. This characteristic is highly desirable for sensitive detection with a high signal-to-noise ratio.

Signaling Pathway and Sensing Mechanism

The primary mechanism for fluorescence "turn-on" sensing in many this compound Schiff base derivatives involves the interplay of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • "Fluorescence OFF" State (Unbound Sensor): In the absence of the target metal ion, the lone pair of electrons on the imine nitrogen (-C=N-) of the Schiff base can quench the fluorescence of the excited quinoline fluorophore through a PET process. Following excitation by light, an electron from the nitrogen is transferred to the excited fluorophore, which then returns to the ground state via a non-radiative pathway, resulting in low or no fluorescence emission.

  • "Fluorescence ON" State (Sensor-Metal Complex): Upon introduction of the target metal ion (e.g., Al³⁺, Zn²⁺), the ion coordinates with the imine nitrogen and often a nearby donor atom (like a hydroxyl oxygen), forming a stable chelate ring. This binding event lowers the energy of the lone pair electrons on the nitrogen, preventing the PET process from occurring. The chelation also increases the rigidity of the molecular structure, which minimizes energy loss through vibrational and rotational motions. Consequently, the excited sensor molecule returns to the ground state via a radiative pathway, emitting photons and leading to a significant enhancement in fluorescence intensity.

Sensing_Mechanism cluster_off cluster_on Fluorescence Fluorescence Emission (Photons Out) Complex_Ground Sensor-Metal Complex (Ground State) Fluorescence->Complex_Ground OFF OFF State State Excitation_Off Light Excitation (Photons In) Sensor_Ground Unbound Sensor (Ground State) Sensor_Excited_Off Excited State Sensor_Ground->Sensor_Excited_Off Absorption Metal_Ion Target Metal Ion PET Photoinduced Electron Transfer (PET) Sensor_Excited_Off->PET No_Fluorescence Non-Radiative Decay (No Photons Out) PET->No_Fluorescence Quenching No_Fluorescence->Sensor_Ground ON ON Metal_Ion->Complex_Ground Chelation (CHEF) PET Blocked Complex_Excited Excited State Complex_Ground->Complex_Excited Absorption Complex_Excited->Fluorescence Excitation_On Light Excitation (Photons In)

Diagram 1: General signaling pathway for a "turn-on" fluorescent sensor.

Application Data

The performance of quinoline-based Schiff base sensors is evaluated based on several key parameters. The following table summarizes representative data for sensors designed for the detection of Al³⁺ and Zn²⁺, demonstrating their high sensitivity and selectivity.

Sensor Derivative (Representative)Target IonSolvent Systemλex (nm)λem (nm)Limit of Detection (LOD)Binding Stoichiometry (Sensor:Ion)Key Interfering IonsReference
Isoquinoline-based Schiff Base (HL¹)Al³⁺CH₃OH/H₂O3705458.08 x 10⁻⁸ M2:1Negligible interference from common cations[1]
Naphthalene-Schiff Base (L)Al³⁺DMSO/H₂O (7:3)4785253.23 x 10⁻⁸ M2:1Negligible interference from other metal ions[2]
Quinoline-based Schiff Base (L)Zn²⁺Ethanol (B145695)3744759.53 x 10⁻⁸ M1:1Cu²⁺ shows quenching behavior[3]
Quinoline-Hydrazone (QCPCH)Zn²⁺Ethanol/H₂O3504307.20 x 10⁻⁸ M1:1Minimal interference from common ions[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Sensor

This protocol describes a general method for synthesizing a Schiff base sensor via the condensation of an amino-2-methoxyquinoline derivative with a hydroxy-aldehyde.

Materials:

  • 8-Amino-2-methoxyquinoline (or other suitable aminoquinoline derivative)

  • 2-Hydroxy-1-naphthaldehyde (or other suitable aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 8-amino-2-methoxyquinoline in 15 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of 2-hydroxy-1-naphthaldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Collect the precipitate that forms by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the purified Schiff base sensor.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Synthesis_Workflow start Start dissolve Dissolve Amino-2-methoxyquinoline & 2-Hydroxy-1-naphthaldehyde in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux Mixture (2-4 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Collect Precipitate (Vacuum Filtration) cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Diagram 2: General workflow for the synthesis of a Schiff base sensor.
Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the general steps for using a this compound derivative sensor for the fluorometric titration of a target metal ion.

Materials and Instrumentation:

  • Stock solution of the synthesized sensor (e.g., 1 mM in DMSO or Ethanol).

  • Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 10 mM in deionized water or appropriate solvent).

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).

  • Spectrofluorometer with quartz cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, place 2 mL of the buffer solution. Add an aliquot of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its absorption maximum (λex).

  • Titration: Sequentially add small aliquots (e.g., 1-5 µL) of the target metal ion stock solution into the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

  • Spectral Acquisition: Record the fluorescence emission spectrum after each addition of the metal ion. A "turn-on" sensor will show a progressive increase in fluorescence intensity at its emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity at λem against the concentration of the added metal ion to generate a titration curve. This curve can be used to determine the binding stoichiometry (using a Job's plot) and the limit of detection (LOD).

Protocol 3: Selectivity and Competition Experiments

This protocol is essential to validate that the sensor is selective for the target metal ion over other potentially interfering ions.

Procedure:

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing the sensor solution (e.g., 10 µM in buffer).

    • To each cuvette, add an excess (e.g., 5-10 equivalents) of a different metal ion stock solution (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Zn²⁺).

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response for the target ion to that of all other ions. A highly selective sensor will show a significant fluorescence enhancement only in the presence of the target ion.

  • Competition Test:

    • Prepare a solution containing the sensor and a saturating concentration of the target metal ion.

    • Record the fluorescence spectrum.

    • To this solution, add an excess of each potentially interfering metal ion one by one.

    • Record the spectrum after each addition. A robust sensor will maintain its high fluorescence, indicating that other ions do not displace the target ion from the sensor's binding site.

Selectivity_Logic cluster_ions Addition of Metal Ions (10 equiv.) cluster_results Fluorescence Response Sensor Sensor Solution Target_Ion Target Ion (e.g., Al³⁺) Sensor->Target_Ion Interfering_Ion1 Interfering Ion (e.g., Na⁺) Sensor->Interfering_Ion1 Interfering_Ion2 Interfering Ion (e.g., Mg²⁺) Sensor->Interfering_Ion2 Interfering_Ion3 Interfering Ion (e.g., Cu²⁺) Sensor->Interfering_Ion3 Positive_Result Strong Fluorescence (Turn-ON) Target_Ion->Positive_Result Selective Binding Negative_Result1 No Change Interfering_Ion1->Negative_Result1 No Binding Negative_Result2 No Change Interfering_Ion2->Negative_Result2 No Binding Negative_Result3 No Change Interfering_Ion3->Negative_Result3 No Binding

Diagram 3: Logical workflow for evaluating sensor selectivity.

Conclusion

This compound derivatives serve as a versatile and powerful platform for the design of "turn-on" fluorescent sensors for metal ions. The straightforward synthesis, typically involving Schiff base condensation, combined with their excellent photophysical properties, makes them highly attractive for applications in environmental monitoring, biological imaging, and as diagnostic tools in drug development. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and apply these sensors for the selective and sensitive quantification of metal ions.

References

Application Notes and Protocols for the Multi-Step Synthesis Involving 2-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis involving 2-methoxyquinoline derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various bioactive molecules. The following sections detail common synthetic routes for the preparation of functionalized 2-methoxyquinolines (a form of "protection" or installation of the core structure) and protocols for the deprotection (demethylation) of the 2-methoxy group to yield the corresponding 2-quinolones.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline (B57606) ring.

Route 1: Combes Quinoline Synthesis followed by O-Methylation

This classical approach first constructs the quinolin-2-one core, which is subsequently methylated to the desired this compound.

Experimental Protocol:

  • Step 1: Synthesis of 4-methyl-1H-quinolin-2-one.

    • In a round-bottom flask, mix equimolar amounts of aniline (B41778) and ethyl acetoacetate.

    • Heat the mixture to 110-120 °C for 1 hour, removing the water formed during the reaction.[1]

    • Cool the resulting crude enamine to room temperature.

    • Slowly add the enamine to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20 °C.

    • Heat the reaction mixture to 100 °C for 30 minutes.[1]

    • After cooling, pour the mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with water until neutral, and dry to afford 4-methyl-1H-quinolin-2-one.[1]

  • Step 2: O-Methylation to 2-methoxy-4-methylquinoline.

    • Dissolve 4-methyl-1H-quinolin-2-one in a suitable solvent such as acetone (B3395972) or methanol (B129727), containing a base (e.g., potassium carbonate or sodium methoxide).[1]

    • Add an equimolar amount of a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-4-methylquinoline.[1]

Route 2: Vilsmeier-Haack Reaction and Nucleophilic Substitution

This route is effective for producing this compound-4-carbaldehyde, a versatile building block. It involves the formation of a 2-chloroquinoline (B121035) intermediate followed by substitution with a methoxide (B1231860).[2][3]

Experimental Protocol:

  • Step 1: Synthesis of 2-chloroquinoline-4-carbaldehyde (B1612479).

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C.[2]

    • Add a substituted acetanilide (B955) to the Vilsmeier reagent.

    • Heat the reaction mixture to 70-90 °C for several hours.[2]

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.[2]

    • Collect the crude 2-chloroquinoline-4-carbaldehyde by filtration, wash, and dry.

  • Step 2: Nucleophilic Substitution to this compound-4-carbaldehyde.

    • Dissolve 2-chloroquinoline-4-carbaldehyde in methanol.

    • Add a solution of sodium methoxide in methanol.[2]

    • Reflux the reaction mixture for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.[2]

Quantitative Data for Synthesis of this compound Derivatives
RouteKey StepsReagentsReaction TimeYield
1 Combes Synthesis & O-MethylationAniline, Ethyl Acetoacetate, H₂SO₄, Dimethyl Sulfate, K₂CO₃1-2 daysGood
2 Vilsmeier-Haack & Nucleophilic SubstitutionAcetanilide, POCl₃, DMF, Sodium Methoxide8-12 hoursModerate to Good

II. Deprotection (Demethylation) of 2-Methoxyquinolines

The 2-methoxy group in quinolines can be cleaved to yield the corresponding 2-hydroxyquinolines (2-quinolones), which are also valuable intermediates and bioactive compounds. This transformation is a key deprotection step. Several reagents can accomplish this demethylation.

Common Demethylation Reagents and Protocols
  • Boron Tribromide (BBr₃): A powerful Lewis acid for ether cleavage.

    • Protocol: To a solution of the this compound derivative in dry dichloromethane (B109758) (DCM) at -78 °C, add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully adding methanol, followed by water. Extract the product and purify by chromatography.

  • 48% Hydrobromic Acid (HBr): A strong Brønsted acid for ether cleavage.

    • Protocol: Reflux the this compound derivative in 48% aqueous HBr. The reaction time can vary from a few hours to overnight depending on the substrate. After cooling, neutralize the reaction mixture and extract the product.

  • Thiolates: Nucleophilic cleavage using a soft nucleophile.

    • Protocol: Heat the this compound derivative with a sodium or potassium salt of a thiol (e.g., ethanethiol (B150549) or dodecanethiol) in a high-boiling polar aprotic solvent like DMF or NMP. The use of long-chain, less volatile thiols can mitigate the unpleasant odor.

Quantitative Data for Demethylation of 2-Methoxyquinolines
ReagentSolventTemperatureReaction TimeTypical Yield
BBr₃ Dichloromethane-78 °C to RT2-12 hoursHigh
48% HBr Water/Acetic AcidReflux4-24 hoursModerate to High
Sodium Ethanethiolate DMFReflux2-6 hoursGood
Iodocyclohexane DMFReflux2-5 hoursGood

III. Application in Multi-Step Synthesis: Synthesis of an Antiviral Quinoline Derivative

This section illustrates the use of the this compound scaffold in a multi-step synthesis, which may involve the protection and deprotection of other functional groups. The synthesis of certain quinoline-based antiviral agents can serve as a representative example.

Synthetic Workflow Example:

cluster_synthesis Synthesis of this compound Intermediate cluster_modification Side Chain Introduction and Deprotection A Substituted Aniline C Cyclization (e.g., Conrad-Limpach) A->C B β-Ketoester B->C D 2-Quinolone Intermediate C->D E O-Methylation (MeI, Base) D->E F Functionalized This compound E->F G Introduction of Protected Side Chain (e.g., Suzuki Coupling) F->G H Protected Quinoline Derivative G->H I Deprotection of Side Chain H->I J Final Bioactive Quinoline Derivative I->J

Caption: Multi-step synthesis of a bioactive quinoline.

IV. Biological Significance and Signaling Pathways

Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4] For instance, some quinoline compounds act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinoline Derivatives:

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

The inhibition of key kinases like PI3K and mTOR by quinoline derivatives can lead to the induction of apoptosis and a halt in cell proliferation, making them attractive candidates for cancer therapy.[5]

V. Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined provide a robust foundation for the preparation of a diverse library of derivatives. Furthermore, the ability to deprotect the 2-methoxy group to the corresponding 2-quinolone enhances the synthetic utility of these intermediates. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: 2-Methoxyquinoline in the Preparation of Chalcones and Their Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcone (B49325) derivatives incorporating a 2-methoxyquinoline moiety and the subsequent evaluation of their biological activities. The fusion of the quinoline (B57606) ring, a privileged scaffold in medicinal chemistry, with the versatile chalcone framework has yielded potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis.[2][4] Both natural and synthetic chalcones have demonstrated a wide spectrum of pharmacological activities.[2][5] The quinoline scaffold is also a key component in numerous therapeutic agents.[1][6] The molecular hybridization of these two pharmacophores has been a successful strategy in the development of novel drug candidates with enhanced biological efficacy.[1][6] Specifically, the incorporation of a this compound group can influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcone derivatives.

Synthesis of this compound Chalcones

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[7][8]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone derivative from This compound-3-carbaldehyde (B138735) and a substituted acetophenone.

Materials and Reagents:

  • This compound-3-carbaldehyde

  • Substituted Acetophenone (e.g., 4'-aminoacetophenone)

  • Ethanol (B145695)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound-3-carbaldehyde and the selected substituted acetophenone in ethanol with stirring.[8]

  • Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath), slowly add a 40-50% aqueous solution of KOH or NaOH dropwise.[8][9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[10]

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice.[11] Acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.[11]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water.[12]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[10][12]

Characterization:

The structure of the synthesized chalcones can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8]

Biological Evaluation Protocols

In Vitro Anticancer Activity Assessment

1. Cell Culture:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound chalcones for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

3. Cell Cycle Analysis:

  • Treat cancer cells with the test compounds for 24 hours.

  • Harvest the cells, fix them in ethanol, and stain with propidium (B1200493) iodide (PI).

  • Analyze the cell cycle distribution using a flow cytometer.[13]

4. Apoptosis Assay:

  • Apoptosis can be evaluated by various methods, including Annexin V-FITC/PI staining followed by flow cytometry, and Western blot analysis of apoptosis-related proteins like Caspase-3, Caspase-9, and PARP.[1]

5. Reactive Oxygen Species (ROS) Generation:

  • Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

  • Treat cells with the chalcone derivatives, followed by incubation with the probe.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.[1]

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture:

  • RAW 264.7 macrophage cells are commonly used.[14]

2. Nitric Oxide (NO) Production Inhibition Assay:

  • Pre-treat RAW 264.7 cells with the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours, measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[15]

  • The inhibitory effect on NO production is an indicator of anti-inflammatory activity.[7]

3. Measurement of Pro-inflammatory Cytokines and Enzymes:

  • The expression levels of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be determined by Western blotting.[14]

  • Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using ELISA kits.

Data Presentation

Table 1: In Vitro Anticancer Activity of Quinoline-Chalcone Derivatives
CompoundCell LineIC50 (µM)Reference
12eMGC-8031.38[1][6]
HCT-1165.34[1][6]
MCF-75.21[1][6]
9iA5491.91 - 5.29[16]
K-5621.91 - 5.29[16]
9jA5491.91 - 5.29[16]
K-5621.91 - 5.29[16]
6HL600.59[6]

Mandatory Visualizations

experimental_workflow start Start: Design of This compound Chalcones synthesis Synthesis via Claisen-Schmidt Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_eval Biological Evaluation characterization->biological_eval anticancer Anticancer Activity (MTT, Cell Cycle, Apoptosis) biological_eval->anticancer anti_inflammatory Anti-inflammatory Activity (NO, iNOS, COX-2) biological_eval->anti_inflammatory antimicrobial Antimicrobial Activity (MIC, MBC) biological_eval->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis end End: Identification of Lead Compounds data_analysis->end

Experimental workflow for synthesis and evaluation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Chalcone This compound Chalcone Derivative Chalcone->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

application of 2-Methoxyquinoline in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 2-Methoxyquinoline's application in the realms of materials science and polymer chemistry reveals its significant potential as a versatile building block. Its unique electronic and structural properties, stemming from the quinoline (B57606) core and the methoxy (B1213986) substituent, make it a compound of interest for researchers and scientists. This document provides detailed application notes and experimental protocols to guide professionals in drug development, materials science, and polymer chemistry in harnessing the capabilities of this compound and its derivatives.

Application in Materials Science

The rigid and planar structure of the quinoline ring, combined with the electronic influence of the methoxy group, endows this compound derivatives with favorable photophysical and electrochemical properties. These characteristics are particularly advantageous in the development of advanced materials for electronics and protective coatings.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely recognized for their utility in OLEDs, where they can function as electron-transporting materials (ETMs), host materials for emitters, or as the emissive layer itself.[1] The electron-withdrawing nature of the quinoline core facilitates efficient electron mobility, which is crucial for balanced charge transport and high device efficiency.[1] Methoxy-substituted quinoline derivatives, in particular, have been investigated for their luminescence properties, making them suitable for use in the emissive layer of OLEDs.[2]

While specific performance data for this compound in OLEDs is not extensively documented, the following table summarizes typical performance metrics for related quinoline-based materials to provide a benchmark for expected performance.

Role in OLEDCompound TypeCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Emission ColorReference
EmitterMethoxy substituted 2, 4-diphenyl quinoline phosphor---Blue[2]
EmitterTris(8-hydroxyquinolinato)aluminum (Alq3)~3-4~1-2~1Green[3][4]
HostCarbazole-based phosphors with quinoline moieties-->5Deep Blue[2]
ETMGeneric Quinoline Derivatives----[1]

This protocol outlines the fundamental steps for fabricating a multilayer OLED device using a quinoline derivative as the emissive layer via thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-Transporting Layer (HTL) material (e.g., TPD)

  • Emissive Layer (EML) material (e.g., a this compound derivative)

  • Electron-Transporting Layer (ETL) material (e.g., Alq3 or TPBi)[1]

  • Electron-Injecting Layer (EIL) material (e.g., Lithium Fluoride, LiF)[1]

  • Cathode material (e.g., Aluminum, Al)[1]

  • Deionized water, isopropanol (B130326), acetone

  • UV-curable epoxy and glass coverslip for encapsulation[1]

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrate in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Hole-Injecting Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Deposition of Organic Layers and Cathode (Thermal Evaporation):

    • Transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[1]

    • Deposit the HTL (e.g., TPD) to a thickness of 30-50 nm at a rate of 1-2 Å/s.

    • Deposit the EML (this compound derivative) to a thickness of 20-40 nm.

    • Deposit the ETL (e.g., Alq3) to a thickness of 20-40 nm.[1]

    • Deposit the EIL (e.g., LiF) to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.[1]

    • Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm at a rate of 2-5 Å/s.[1]

  • Encapsulation:

    • Inside the glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[1]

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics to determine the device efficiencies.[1]

    • Record the electroluminescence (EL) spectrum to identify the emission color and coordinates.[1]

G cluster_prep Substrate Preparation cluster_deposition Device Fabrication (in Glovebox) cluster_layers Evaporation Sequence cluster_char Characterization ITO ITO Glass Substrate Cleaning Sonication in Solvents (DI Water, Acetone, IPA) ITO->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Spin_Coating Spin-Coating HIL (e.g., PEDOT:PSS) UV_Ozone->Spin_Coating Annealing Annealing (120°C) Spin_Coating->Annealing Thermal_Evaporation Thermal Evaporation (<10⁻⁶ Torr) Annealing->Thermal_Evaporation Encapsulation Encapsulation (UV Epoxy) Thermal_Evaporation->Encapsulation HTL HTL (e.g., TPD) Thermal_Evaporation->HTL JVL J-V-L Measurement Encapsulation->JVL EL EL Spectrum Encapsulation->EL EML EML (this compound derivative) ETL ETL (e.g., Alq3) EIL EIL (e.g., LiF) Cathode Cathode (e.g., Al)

Caption: Workflow for the fabrication and characterization of an OLED device.

Corrosion Inhibition

Quinoline and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[5][6] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier. This adsorption is facilitated by the interaction of the π-electrons of the quinoline ring and the lone pair of electrons on the nitrogen atom with the metal's d-orbitals. The presence of a methoxy group can enhance this effect. For instance, a methoxy-containing quinoline quaternary ammonium (B1175870) salt has demonstrated a high corrosion inhibition efficiency of 96.92%.[5]

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Methoxy-containing quinoline quaternary ammonium saltCopper1 M HCl-96.92[5]
Quinoline-3-carboxylate derivative (P-2)Mild Steel1 M HCl1 mM94.1[6]
Quinoline-3-carboxylate derivative (P-1)Mild Steel1 M HCl1 mM89.8[6]
2-(quinolin-2-yl)quinazolin-4(3H)-oneQ235 Steel1 M HCl-Good[7]

This protocol describes the use of EIS to evaluate the performance of a this compound derivative as a corrosion inhibitor.

Materials:

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound derivative (inhibitor)

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium.

  • Open Circuit Potential (OCP) Measurement:

    • Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • EIS Measurement:

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Record the Nyquist and Bode plots.[5]

    • Model the data using an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

  • Concentration Dependence:

    • Repeat steps 3-5 with varying concentrations of the this compound derivative to study its effect on inhibition efficiency.

G cluster_metal Metal Surface in Corrosive Medium cluster_inhibition Inhibition Mechanism Metal Metal (e.g., Steel) Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Metal->Anodic Corrosion Cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) Metal->Cathodic Corrosion Inhibitor This compound Derivative Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption->Anodic Inhibits Adsorption->Cathodic Inhibits Barrier Protective Film Formation Adsorption->Barrier Barrier->Metal Blocks Active Sites

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Application in Polymer Chemistry

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers. While direct polymerization of this compound is not commonly reported, its derivatives or related structures like 2-methoxyhydroquinone (B1205977) can be used to produce polymers with tunable properties.[8]

Biobased Polyesters from 2-Methoxyhydroquinone

A study on biobased polyesters derived from 2-methoxyhydroquinone (a related compound) demonstrates a viable pathway for creating polymers with a methoxy-substituted aromatic core.[8] This approach can be adapted for monomers derived from this compound. The resulting polyesters exhibited good thermal stability and mechanical properties.[8]

PolymerMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% loss) (°C)Reference
P15.87 x 10⁴2.6695.7350.6[8]
P25.63 x 10⁴2.5885.4345.8[8]
P35.41 x 10⁴2.5550.2340.1[8]
P45.25 x 10⁴2.5045.9335.7[8]

This protocol is adapted from the synthesis of polyesters from 2-methoxyhydroquinone and can serve as a template for polymerizing a diol-functionalized this compound derivative.[8]

Part 1: Synthesis of a Diol-Functionalized this compound Monomer (Hypothetical)

  • Functionalization: Modify the this compound core to introduce two hydroxyl groups, for example, by synthesizing this compound-x,y-diol through established methods.

  • Purification: Purify the resulting diol monomer by recrystallization or column chromatography.

Part 2: Polycondensation Materials:

  • Diol-functionalized this compound monomer

  • Aromatic or aliphatic diacid (or diester for transesterification)

  • Catalyst (e.g., Antimony(III) oxide, Sb₂O₃)[8]

  • High-vacuum line, Schlenk flask, magnetic stirrer

Procedure:

  • Charging the Reactor:

    • In a Schlenk flask, combine the diol monomer, the diacid/diester, and the catalyst (e.g., in a 1:1:0.0001 molar ratio).

  • Esterification/Transesterification:

    • Heat the mixture under a nitrogen atmosphere at a specific temperature (e.g., 170°C) for several hours (e.g., 7 hours) to carry out the initial esterification or transesterification, during which water or methanol (B129727) is removed.[8]

  • Polycondensation:

    • Gradually increase the temperature (e.g., to 200°C) and apply a high vacuum (<0.1 kPa).[8]

    • Continue the reaction for several hours (e.g., 3 hours) until a viscous polymer melt is formed.[8]

  • Isolation and Purification:

    • Cool the reactor to room temperature.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol).

    • Filter and dry the purified polymer under vacuum.

  • Characterization:

    • Molecular Weight: Determine the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

    • Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

    • Thermal Properties: Analyze the thermal stability and transitions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11][12][13]

G cluster_synthesis Polymer Synthesis cluster_reaction Reaction Stages cluster_characterization Polymer Characterization Monomer_Prep Monomer Synthesis (Functionalized this compound) Polycondensation Polycondensation Reaction (Diol + Diacid + Catalyst) Monomer_Prep->Polycondensation Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Esterification Stage 1: Esterification (e.g., 170°C, N₂ atm) GPC GPC (Mw, PDI) Purification->GPC NMR_FTIR NMR & FTIR (Structure) Purification->NMR_FTIR TGA_DSC TGA & DSC (Thermal Properties) Purification->TGA_DSC Polymerization Stage 2: Polycondensation (e.g., 200°C, High Vacuum) Esterification->Polymerization

Caption: General workflow for the synthesis and characterization of a polyester.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxyquinoline and the effective removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for obtaining high-purity solid material, while column chromatography is a versatile technique for separating the target compound from a variety of impurities.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: The nature of impurities largely depends on the synthetic route employed.

  • From Combes Synthesis: Unreacted anilines and β-diketones, as well as regioisomers, can be present.[2]

  • From Friedländer Synthesis: Residual 2-aminoaryl aldehydes or ketones and byproducts from self-condensation of the carbonyl compounds are common.[3]

  • From Methoxylation of 2-Chloroquinoline (B121035): Unreacted 2-chloroquinoline and the hydrolysis byproduct, 2-hydroxyquinoline, are the main impurities.[4]

Q3: How can I best monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in the development of an optimal solvent system.[3]

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for this compound.[5]

Q5: Is it necessary to use an inert atmosphere during the purification of this compound?

A5: While this compound is relatively stable, related compounds with sensitive functional groups can be prone to oxidation.[4] If your sample shows signs of degradation, working under an inert atmosphere (nitrogen or argon) is a good practice to minimize oxidative decomposition.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low recovery after recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a different solvent or a solvent pair. A good solvent should dissolve the compound when hot but not when cold.[1] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[6]- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus to prevent the product from crashing out.
Oiling out during recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities lowers the melting point of the mixture.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is less soluble (antisolvent) to the hot solution to induce crystallization.[7]- Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Poor separation during column chromatography - Inappropriate eluent system.- Column overloading.- Improperly packed column.- Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) can improve separation.[5]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels.
Product decomposition on silica (B1680970) gel column - this compound, being a basic compound, can interact with the acidic silica gel, leading to degradation.- Deactivate the silica gel by treating it with a small amount of a volatile base like triethylamine (B128534) (0.1-1%) in the eluent.[8]- Consider using a different stationary phase, such as neutral or basic alumina.
Presence of a persistent colored impurity - Highly conjugated byproducts or degradation products.- Treat the solution with activated charcoal before recrystallization.[9]- Optimize the column chromatography conditions to achieve better separation of the colored impurity.

Data Presentation

The following table summarizes the effectiveness of different purification methods for quinoline (B57606) derivatives. Note: Data for this compound is limited; this table includes data for closely related compounds to provide a general guideline.

Compound Purification Method Solvent/Eluent System Yield (%) Purity (%)
This compound-3-carbaldehydeRecrystallizationPetroleum Ether / Ethyl Acetate>85>98
This compound-4-carbaldehydeColumn ChromatographyHexane / Ethyl Acetate (gradient)~85>99
6-Methoxy-2-methylquinolin-4-amineRecrystallizationEthanolHigh>98
6-Methoxy-2-methylquinolin-4-amineColumn ChromatographyPetroleum Ether / Ethyl AcetateGood>97

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the compound just dissolves completely.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize recovery, the flask can then be placed in an ice bath.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Methodology:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[1]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Compound: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis Initial Analysis (TLC, NMR) crude->analysis decision Purity Assessment analysis->decision recrystallization Recrystallization decision->recrystallization Solid with few impurities column Column Chromatography decision->column Complex mixture / Oily pure_product Pure this compound decision->pure_product Purity > 98% recrystallization->analysis further_purification Further Purification Needed recrystallization->further_purification Purity not satisfactory column->analysis column->further_purification Purity not satisfactory further_purification->column

Caption: A decision-making workflow for the purification of this compound.

Byproduct_Removal cluster_synthesis Synthesis of this compound cluster_byproducts Common Byproducts cluster_purification Purification Strategy combes Combes Synthesis byproduct1 Unreacted Anilines, Regioisomers combes->byproduct1 friedlander Friedländer Synthesis byproduct2 Self-condensation Products friedlander->byproduct2 methoxylation Methoxylation of 2-Chloroquinoline byproduct3 2-Chloroquinoline, 2-Hydroxyquinoline methoxylation->byproduct3 purification1 Column Chromatography (Polarity Separation) byproduct1->purification1 byproduct2->purification1 purification2 Acid Wash / Extraction byproduct3->purification2 purification3 Recrystallization purification1->purification3 purification2->purification1

Caption: Relationship between synthesis routes, byproducts, and purification strategies.

References

Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methoxyquinoline. This resource offers detailed experimental protocols, data-driven optimization strategies, and visual workflows to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective strategies for synthesizing this compound and its derivatives include:

  • Nucleophilic Aromatic Substitution (SNAr): This widely used method involves the reaction of a 2-chloroquinoline (B121035) precursor with sodium methoxide (B1231860). It is often the preferred route if the chlorinated intermediate is readily available.

  • Oxidation of a Methyl Precursor: This approach involves the selective oxidation of a 2-methoxy-4-methylquinoline (B83902) to the corresponding 4-carbaldehyde, which can be a useful derivative. Common oxidizing agents include selenium dioxide and modern metal-free reagents like PIDA.[1][2]

  • Combes Quinoline (B57606) Synthesis: A classical method for constructing the quinoline core from anilines and β-diketones, which can be adapted to produce precursors for this compound.[2][3]

  • Doebner-von Miller Reaction: Another foundational method that utilizes anilines and α,β-unsaturated carbonyl compounds to form the quinoline ring system.[3][4]

Q2: I am observing a low yield in the nucleophilic substitution of 2-chloroquinoline. What are the likely causes?

A2: Low yields in this reaction are typically due to one or more of the following factors:

  • Presence of Water: Moisture in the reaction can lead to the formation of the undesired 2-hydroxyquinoline (B72897) byproduct. Ensure all glassware is flame-dried and use anhydrous methanol (B129727).[1]

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]

  • Insufficient Sodium Methoxide: An inadequate amount of the nucleophile will result in incomplete conversion of the starting material. Using 1.5 to 2 equivalents of sodium methoxide is recommended.[1]

Q3: What are the main side products to watch for during the synthesis of this compound from 2-chloroquinoline?

A3: The primary side product of concern is 2-hydroxyquinoline, which forms if water is present in the reaction mixture.[1] If you are synthesizing a derivative with an aldehyde functionality, such as this compound-4-carbaldehyde, be aware of potential Cannizzaro reaction products (alcohol and carboxylic acid) under strongly basic conditions.

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: Thin Layer Chromatography (TLC) is the most effective and commonly used method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, should be used to achieve good separation between the starting materials, the desired product, and any byproducts.[1]

Q5: Are there significant safety concerns with any of the reagents used in these syntheses?

A5: Yes, particularly when using selenium dioxide for oxidation. Selenium dioxide is toxic and should be handled with caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction to prepare chloro-intermediates, is also highly corrosive and moisture-sensitive. Always consult the safety data sheet (SDS) for all reagents before use.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoline
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Presence of water. 3. Insufficient sodium methoxide.1. Increase reaction time or temperature. Monitor by TLC. 2. Use anhydrous methanol and flame-dried glassware. 3. Increase the equivalents of sodium methoxide to 1.5-2.0.[1]
Formation of 2-Hydroxyquinoline Reaction with residual water in the solvent or on glassware.Ensure strictly anhydrous conditions are maintained throughout the experiment.[1]
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Route 2: Oxidation of 2-Methoxy-4-methylquinoline
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Inactive selenium dioxide. 3. Poor solvent choice.1. Ensure the reaction is heated to reflux (typically 140-160°C) for an adequate time (4-12 hours).[1] 2. Use fresh, high-purity selenium dioxide. 3. Dioxane or a mixture of xylene and ethanol (B145695) are effective solvents.[1]
Formation of Over-oxidized Products Prolonged reaction time or excessive oxidant.Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[1]
Difficult Purification Presence of selenium residues.Ensure complete removal of the black selenium precipitate by thorough filtration through a pad of celite. A second filtration may be beneficial.[1]

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for key synthetic steps.

Table 1: Nucleophilic Substitution of 2-Chloroquinoline Derivatives

Starting MaterialBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
2-Chloroquinoline-4-carbaldehydeNaOMe (1.5-2.0)Anhydrous MethanolReflux2-650-75[1]
3-benzyl-6-bromo-2-chloroquinolineNaOMe solutionAnhydrous MethanolRefluxOvernightHigh (not specified)[5]

Table 2: Oxidation of 2-Methoxy-4-methylquinoline

Oxidizing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
SeO₂ (1.1-1.5)DioxaneReflux (140-160)4-1260-80[1]
Phenyliodine(III) diacetate (PIDA) (2.5)Anhydrous DMSORoom Temp24-48Not specified[2]
Iodylbenzene (PhIO₂) (2.2)DMSORoom Temp4885[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

Objective: To replace the chlorine atom of 2-chloroquinoline with a methoxy (B1213986) group.

Materials:

  • 2-Chloroquinoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-chloroquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a solution in methanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC for the disappearance of the starting material (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Combes Synthesis of 4-methyl-1H-quinolin-2-one (Precursor to 2-Methoxy-4-methylquinoline)

Objective: To construct the quinoline core as a precursor for this compound derivatives.

Materials:

  • Aniline (B41778)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Heat the mixture at 110-120 °C for 1 hour, removing the water formed during the reaction.

  • Cool the resulting crude enamine to room temperature.

  • Slowly add the enamine to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20 °C.

  • Heat the reaction mixture to 100 °C for 30 minutes.

  • After cooling, pour the mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to afford 4-methyl-1H-quinolin-2-one.[2]

Visualizations

experimental_workflow_nucleophilic_substitution start Start dissolve Dissolve 2-Chloroquinoline in Anhydrous Methanol start->dissolve add_naome Add Sodium Methoxide (1.5-2.0 eq.) dissolve->add_naome reflux Reflux Reaction (2-6 hours) add_naome->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield_snar start Low Yield of this compound check_sm TLC shows unreacted 2-chloroquinoline? start->check_sm check_hydroxy TLC/NMR shows presence of 2-hydroxyquinoline? start->check_hydroxy incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes insufficient_naome Insufficient NaOMe check_sm->insufficient_naome Yes water_present Water Contamination check_hydroxy->water_present Yes solution1 Increase reaction time/temp or add more NaOMe incomplete_rxn->solution1 solution2 Use anhydrous solvent & flame-dried glassware water_present->solution2 insufficient_naome->solution1

Caption: Troubleshooting logic for low yield in nucleophilic substitution.

References

Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for troubleshooting the synthesis of quinoline (B57606) derivatives. This technical support center provides practical guidance in a user-friendly question-and-answer format to address common side reactions and challenges encountered during key synthetic methodologies. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and visual workflows to streamline your research and development efforts.

General Troubleshooting and FAQs

This section addresses overarching issues that can arise during various quinoline synthesis methods.

Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the general parameters I should investigate first?

A1: Low yields and product mixtures are common challenges in quinoline synthesis. Before delving into method-specific issues, consider these general factors:

  • Purity of Starting Materials: Impurities in your aniline (B41778) or carbonyl compounds can lead to the formation of unexpected side products. Ensure the purity of your reagents before starting the reaction.

  • Reaction Temperature: Many quinoline syntheses require elevated temperatures. However, excessive heat can cause decomposition of reactants and products, leading to tar formation. Conversely, a temperature that is too low may result in an incomplete or sluggish reaction.[1] Careful optimization of the reaction temperature is crucial.

  • Catalyst Choice and Concentration: The selection of an acid or base catalyst is highly dependent on the specific substrates. An inappropriate catalyst can either be ineffective or promote side reactions.[1] The concentration of the catalyst also plays a vital role and should be optimized.

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. In some cases, solvent-free conditions have been shown to improve yields and simplify purification.[2]

  • Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Q2: I'm observing a significant amount of tar-like material in my reaction flask. What is the primary cause and how can I mitigate it?

A2: Tar formation is a frequent issue, particularly in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions. This is often due to the polymerization of intermediates or starting materials under the harsh reaction conditions. To minimize tarring:

  • Control the Reaction Rate: Highly exothermic reactions can lead to localized overheating, which promotes polymerization. Ensure efficient stirring and controlled addition of reagents. In the case of the Skraup synthesis, the use of a moderating agent like ferrous sulfate (B86663) is recommended to control the reaction's vigor.

  • Optimize Acidity: While acid is necessary for catalysis, excessively strong acidic conditions can accelerate tar formation. Consider screening different acid catalysts or adjusting the concentration.

  • Use a Two-Phase System: For the Doebner-von Miller reaction, employing a biphasic solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the aqueous acid phase.

Method-Specific Troubleshooting Guides

Skraup Synthesis

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I ensure a safer and more controlled reaction?

A3: The Skraup reaction is notoriously exothermic.[3] To manage the reaction's intensity:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to moderate the reaction. Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized hotspots.

Q4: I have a mixture of 5- and 7-substituted quinolines from my Skraup reaction with a meta-substituted aniline. How can I improve the regioselectivity?

A4: Achieving high regioselectivity with meta-substituted anilines in the Skraup synthesis is a known challenge.[4] The electronic nature of the substituent on the aniline ring influences the position of the electrophilic attack. While difficult to control completely, you can try to influence the product ratio by carefully controlling the reaction temperature and the rate of acid addition.

Doebner-von Miller Synthesis

Q5: My Doebner-von Miller reaction is giving me a poor yield and a lot of polymeric byproduct. What is the most effective way to address this?

A5: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[5] To improve the yield of the desired quinoline:

  • Employ a Biphasic System: As mentioned in the general FAQs, a two-phase system (e.g., water/toluene) is highly effective at minimizing polymerization.

  • Gradual Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.

Q6: I am getting a mixture of 2- and 4-substituted quinolines. How can I control the regioselectivity?

A6: The regioselectivity in the Doebner-von Miller reaction is influenced by the substitution pattern of the α,β-unsaturated carbonyl compound. The standard reaction typically yields 2-substituted quinolines.[4] Achieving 4-substitution often requires modified starting materials, such as γ-aryl-β,γ-unsaturated α-ketoesters, which can favor a 1,2-addition mechanism leading to the 4-substituted product.[6]

Combes Synthesis

Q7: I am getting a mixture of regioisomers in my Combes synthesis. What factors control the product distribution?

A7: The Combes synthesis, which uses a β-diketone, can yield a mixture of 2,4-disubstituted quinolines if the diketone is unsymmetrical. The regioselectivity is influenced by both steric and electronic factors:[7]

  • Steric Effects: The cyclization will generally favor the pathway that minimizes steric hindrance.

  • Electronic Effects: The electronic nature of the substituents on the aniline can influence the direction of the ring closure. For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[8]

Friedländer Synthesis

Q8: The primary side product in my Friedländer synthesis appears to be from the self-condensation of my ketone starting material. How can I prevent this?

A8: Aldol (B89426) condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.[2][9] To minimize this:

  • Use Acidic Catalysis: Switching from a base to an acid catalyst can significantly reduce aldol condensation.

  • Modify the Ketone: In some cases, introducing a phosphoryl group on the α-carbon of the ketone can prevent self-condensation.[10]

  • Use an Imine Analog: Reacting an imine of the o-aminoaryl aldehyde or ketone can sometimes avoid the conditions that promote aldol reactions.[10]

Q9: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of isomers. How can I improve the regioselectivity?

A9: Regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer synthesis.[10] The outcome depends on which α-methylene group of the ketone reacts. The choice of catalyst and reaction conditions can influence this. Using specific amine catalysts or ionic liquids has been shown to improve regioselectivity in some cases.[10]

Quantitative Data on Product and Side Product Yields

The following tables provide a summary of representative yields for different quinoline synthesis methods, highlighting the impact of reaction conditions on product distribution where data is available.

Table 1: Skraup Synthesis of Quinoline

Aniline DerivativeOxidizing AgentModeratorDesired ProductYield (%)Major Side ProductsReference
AnilineNitrobenzeneFerrous SulfateQuinoline84-91Tar, polymeric materialsOrganic Syntheses
m-NitroanilineArsenic PentoxideNone5-Nitroquinoline & 7-NitroquinolineMixtureTarVaries

Table 2: Doebner-von Miller Synthesis

Anilineα,β-Unsaturated CarbonylAcid CatalystDesired ProductYield (%)Major Side ProductsReference
AnilineCrotonaldehydeHCl2-Methylquinoline~70Polymeric byproductsVaries
AnilineMethyl vinyl ketoneH₂SO₄4-MethylquinolineModeratePolymeric byproductsVaries

Table 3: Combes Synthesis Regioselectivity

Aniline Derivativeβ-DiketoneAcid CatalystMajor RegioisomerMinor RegioisomerProduct RatioReference
Methoxy-substituted anilineTrifluoromethyl-β-diketonePPA/EtOH2-CF₃-quinoline4-CF₃-quinolineMajor:Minor[8]
Chloro- or fluoro-anilineTrifluoromethyl-β-diketonePPA/EtOH4-CF₃-quinoline2-CF₃-quinolineMajor:Minor[8]

Table 4: Friedländer Synthesis

2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalystDesired ProductYield (%)Major Side ProductsReference
2-AminobenzaldehydeAcetoneNaOH2-MethylquinolineHighAldol condensation productsVaries
2-AminoacetophenoneEthyl acetoacetatePiperidineEthyl 2-methyl-4-phenylquinoline-3-carboxylate85-95Aldol condensation productsVaries

Detailed Experimental Protocols

Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate (FeSO₄)

  • Water

  • Sodium hydroxide (B78521) (concentrated solution)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate as a moderator.

  • To the flask, add the aniline, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • After the addition of acid is complete, heat the mixture gently. The reaction is exothermic and will likely begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • After the main reaction has subsided, heat the mixture to maintain a gentle reflux for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.

  • The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The product can be further purified by vacuum distillation.

Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminoaryl ketone or aldehyde (1 mmol)

  • Active methylene (B1212753) compound (1.2 mmol)

  • Catalyst (e.g., zirconium triflate, 5 mol%)

  • Solvent (e.g., 1:1 ethanol (B145695)/water, 5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL), add the catalyst (e.g., zirconium triflate, 5 mol%).[2]

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the time required for the specific substrates (typically 0.5-2 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired quinoline.[2]

Visualizing Workflows and Pathways

Experimental Workflow: General Quinoline Synthesis

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Flask, Stirrer, Condenser) start->reaction_setup reagent_addition Controlled Addition of Reagents & Catalyst reaction_setup->reagent_addition reaction Reaction at Optimized Temperature reagent_addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis of quinoline derivatives.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield problem Low Yield of Quinoline Derivative cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Catalyst/ Concentration problem->cause3 cause4 Side Reactions (e.g., Polymerization) problem->cause4 solution1 Purify Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Screen Catalysts & Optimize Concentration cause3->solution3 solution4 Modify Conditions to Minimize Side Reactions cause4->solution4

Caption: A troubleshooting guide for addressing low yields in quinoline synthesis.

Signaling Pathway: Inhibition by Quinoline Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.[1][11][12]

References

Technical Support Center: Scale-Up Production of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up production of 2-Methoxyquinoline. It provides practical troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with detailed experimental protocols, comparative data, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent routes for synthesizing the quinoline (B57606) core, which can be adapted for this compound, include the Skraup, Doebner-von Miller, and Combes syntheses.[1][2][3] However, for producing this compound specifically, a highly common and often more controlled two-step approach is favored. This involves first synthesizing a 2-chloroquinoline (B121035) intermediate, typically via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) to replace the chlorine atom with a methoxy (B1213986) group.[4][5]

Q2: Why do reaction yields often decrease when moving from a lab scale (grams) to a larger scale (kilograms)?

A2: A decrease in yield during scale-up is a frequent challenge.[6] This is often due to mass and heat transfer limitations in larger reactors. Inefficient mixing can create localized "hot spots" or areas with high reactant concentrations, which can promote the formation of side products and impurities.[6] Furthermore, inadequate heat dissipation from exothermic reactions can lead to thermal runaway, degrading both the starting materials and the desired product.[7]

Q3: What are the primary safety concerns during the scale-up of quinoline synthesis?

A3: Safety is paramount during scale-up. Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions are notoriously exothermic and can become violent if not properly controlled.[1][8][9] Key concerns include managing the reaction temperature to prevent runaway reactions and handling hazardous and toxic reagents. For instance, the Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.[10] Appropriate personal protective equipment (PPE) and enclosed systems are mandatory.[11]

Q4: How can the formation of tar and polymeric byproducts be minimized in acid-catalyzed quinoline syntheses?

A4: Tar and polymer formation, a common issue in strong acid conditions found in reactions like the Doebner-von Miller synthesis, can significantly reduce yield and complicate purification.[12] Mitigation strategies include:

  • Temperature Control: Maintaining the lowest effective reaction temperature can slow down polymerization side reactions.[12]

  • Controlled Reagent Addition: Slow, controlled addition of reactive reagents (like α,β-unsaturated aldehydes) can prevent their concentration from becoming high enough to favor self-polymerization.[13]

  • Biphasic Solvent Systems: Sequestering the aldehyde or ketone in an organic solvent (e.g., toluene) while the aniline (B41778) is in an aqueous acid phase can physically separate the reactants and reduce polymerization.[12][13]

Troubleshooting Guides

Guide 1: Synthesis of 2-Chloroquinoline Intermediate (Vilsmeier-Haack Reaction)
Problem Potential Cause Recommended Solution
Low or Inconsistent Yield The Vilsmeier reagent is highly sensitive to moisture.[10]Ensure all glassware is oven-dried and use anhydrous solvents. Handle POCl₃ under an inert atmosphere.
Incorrect stoichiometry of reagents (acetanilide, POCl₃, DMF).[10]Carefully optimize the molar ratios of the reagents on a small scale before proceeding to a larger run.
Reaction temperature is too low or reaction time is too short.Monitor the reaction by TLC. If starting material persists, consider incrementally increasing the temperature or extending the reaction time.[10]
Formation of Tar/Resin Reaction temperature is too high, leading to decomposition.[10]Reduce the reaction temperature. A stepwise increase in temperature might be beneficial to control the reaction rate.
Product "Oils Out" During Work-up Presence of impurities is lowering the melting point of the crude product.If an oil persists after neutralization, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). The product can then be isolated by evaporating the solvent.[10]
Incomplete neutralization of the acidic reaction mixture.Check the pH of the aqueous solution after adding base to ensure it is fully neutralized.[10]
Guide 2: Methoxylation to this compound (Nucleophilic Substitution)
Problem Potential Cause Recommended Solution
Incomplete Conversion Insufficient amount of sodium methoxide.Increase the equivalents of sodium methoxide (typically 1.5 to 2 equivalents).[14]
Reaction with residual water, which consumes the base.Use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried.[14]
Incomplete reaction due to time or temperature.Increase the reaction time or temperature (reflux). Monitor progress by TLC.[14]
Formation of 2-Hydroxyquinoline Side Product The chloro group is hydrolyzed by water present in the reaction mixture.[10]Ensure strictly anhydrous conditions are maintained throughout the process.
Guide 3: Purification Challenges
Problem Potential Cause Recommended Solution
Poor Separation by Column Chromatography Product and impurities have very similar polarities.Consider alternative purification methods such as recrystallization. Finding a suitable solvent system is key.[15][16]
Product Streaks or Decomposes on Silica (B1680970) Gel Silica gel is acidic and can cause decomposition of sensitive compounds.[15]Deactivate the silica gel by pre-treating it with a base like triethylamine (B128534) (0.1-1% in the eluent), or use a different stationary phase such as alumina.[15]
Inconsistent Crystalline Form (Polymorphism) Crystallization conditions are not controlled, leading to different polymorphs with varying physical properties.[6]Standardize the crystallization protocol. Carefully control the choice of solvent, the rate of cooling, and agitation to ensure a consistent crystalline form is obtained.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-4-carbaldehyde Intermediate

This protocol is based on the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise, ensuring the temperature is maintained below 5°C. Stir the mixture for 30-60 minutes at this temperature.[14]

  • Reactant Addition: Dissolve the starting acetanilide (B955) derivative (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.[14]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-90°C for several hours. Monitor the reaction's completion using TLC.[10]

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.[10]

  • Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry.

Protocol 2: Synthesis of this compound from 2-Chloroquinoline Intermediate

This protocol describes the nucleophilic aromatic substitution.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloroquinoline intermediate (1 equivalent) in anhydrous methanol.[14]

  • Reagent Addition: Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a pre-prepared solution in methanol.[14]

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. Monitor the disappearance of the starting material by TLC.[14]

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Data Presentation

Table 1: Comparison of Common Quinoline Synthesis Routes

Synthetic Route Key Reagents Advantages Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[1]Uses simple, inexpensive starting materials.The reaction can be violently exothermic and difficult to control.[1][9] Often produces significant tar.[12]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compound, acid catalyst[17]More versatile than the Skraup synthesis for substituted quinolines.Also prone to exothermic reactions and polymerization of the carbonyl compound.[8][12]
Combes Synthesis Aniline, β-diketone, acid catalyst[2]Good for producing 2,4-substituted quinolines.Regioselectivity can be an issue with unsymmetrical diketones.[2]
Vilsmeier-Haack / Methoxylation Acetanilide, POCl₃, DMF, then Sodium Methoxide[10][14]Generally more controlled and higher yielding for this specific product.Two-step process; requires handling of hazardous POCl₃.[10]

Visualizations

G Overall Workflow for this compound Synthesis cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Nucleophilic Substitution A Acetanilide + Vilsmeier Reagent (POCl3 + DMF) B Reaction at 70-90°C A->B Heat C Work-up (Ice Quench, Neutralization) B->C D Crude 2-Chloroquinoline Intermediate C->D Precipitation & Filtration E 2-Chloroquinoline Intermediate + Sodium Methoxide in Methanol D->E F Reflux (2-6 hours) E->F Heat G Work-up (Solvent Removal, Extraction) F->G H Crude this compound G->H I Final Purification (Recrystallization or Chromatography) H->I

Caption: Workflow for the two-step synthesis of this compound.

G Troubleshooting Guide: Low Yield Start Problem: Low Yield Check_Reaction Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Reaction No_Completion Incomplete Reaction Check_Reaction->No_Completion No Yes_Completion Reaction Complete, but low isolated yield Check_Reaction->Yes_Completion Yes Troubleshoot_Reaction Potential Causes: - Insufficient reaction time/temp - Reagent stoichiometry issue - Moisture contamination No_Completion->Troubleshoot_Reaction Troubleshoot_Workup Potential Causes: - Product loss during extraction - Decomposition during work-up - Inefficient precipitation Yes_Completion->Troubleshoot_Workup Solution_Reaction Solutions: - Increase reaction time/temp - Optimize reagent ratios - Ensure anhydrous conditions Troubleshoot_Reaction->Solution_Reaction Solution_Workup Solutions: - Optimize extraction solvent/pH - Perform work-up at lower temp - Add anti-solvent for precipitation Troubleshoot_Workup->Solution_Workup

Caption: A decision tree for troubleshooting low yield issues.

References

identifying and characterizing impurities in 2-Methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common issues encountered during the synthesis of this compound, addressing potential impurities and offering solutions.

Common Impurities and Their Identification

Q1: I am seeing an unexpected peak in my HPLC analysis of a this compound synthesis reaction mixture. What are the common impurities I should consider?

A1: The impurities in your this compound synthesis will depend on the synthetic route employed. The two most common routes are:

Here are the most common impurities for each route:

  • From Route A (Vilsmeier-Haack & Nucleophilic Substitution):

    • Unreacted 2-Chloroquinoline intermediate: The starting material for the methoxylation step may be present if the reaction did not go to completion.

    • 2-Hydroxyquinoline (B72897) (2-Quinolone): This can form if there is residual water in the reaction mixture during the nucleophilic substitution, leading to hydrolysis of the 2-chloroquinoline.[1]

    • Regioisomers of 2-Chloroquinoline: The Vilsmeier-Haack reaction can sometimes produce regioisomers, which would then be carried through to the final product mixture.[2]

  • From Route B (Combes Synthesis & O-methylation):

    • Unreacted 2-Hydroxyquinoline (2-Quinolone): Incomplete methylation will result in the presence of the starting material.

    • N-methylated-2-quinolone: Methylation can sometimes occur on the nitrogen atom of the quinolone ring, leading to this isomer.

    • Regioisomers from Combes Synthesis: The Combes synthesis can produce regioisomers depending on the substitution pattern of the aniline (B41778) and the dicarbonyl compound used.[3]

Q2: My reaction mixture turned into an oil during the workup of the Vilsmeier-Haack reaction instead of precipitating as a solid. What could be the cause and how do I resolve this?

A2: "Oiling out" during the precipitation of your 2-chloroquinoline intermediate is often due to the presence of impurities that depress the melting point of the crude product.[1]

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Check the pH of the aqueous solution after adding the base. Incomplete neutralization can leave acidic byproducts that may interfere with crystallization.[1]

    • Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. The product can then be isolated by evaporating the solvent.[1] The resulting crude material may require further purification by column chromatography.[1]

Q3: I suspect my this compound sample is contaminated with 2-Hydroxyquinoline (2-Quinolone). How can I confirm its presence?

A3: 2-Hydroxyquinoline exists in a tautomeric equilibrium with 2(1H)-quinolone, with the keto (lactam) form being predominant in polar solvents.[4] This has a significant impact on its spectroscopic properties, which can be used for its identification.

  • By HPLC: 2-Hydroxyquinoline is more polar than this compound and will therefore have a shorter retention time on a reverse-phase HPLC column (e.g., C18).

  • By NMR: In the 1H NMR spectrum (in a polar solvent like DMSO-d6), the lactam form of 2-hydroxyquinoline will show a broad singlet for the N-H proton, which is absent in the spectrum of this compound. The aromatic protons will also have distinct chemical shifts compared to this compound.

  • By IR: The IR spectrum of 2-hydroxyquinoline (as the lactam) will show a characteristic C=O stretch of the amide, which is absent in this compound.

Reaction Optimization and Troubleshooting

Q4: The yield of my nucleophilic substitution reaction to form this compound from 2-chloroquinoline is low. How can I improve it?

A4: Low yields in the methoxylation step can be due to several factors:

  • Incomplete Reaction:

    • Increase Reaction Time or Temperature: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material.

    • Insufficient Methoxide: Use a slight excess of the methoxide source (e.g., sodium methoxide) to drive the reaction to completion.[2]

  • Presence of Water:

    • Anhydrous Conditions: Ensure that your solvent (methanol) is anhydrous and that all glassware is thoroughly dried.[2] Water can lead to the formation of the undesired 2-hydroxyquinoline byproduct.[1]

  • Side Reactions:

    • Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with substitution. Using a less sterically hindered base and controlling the temperature can minimize this.

Q5: How can I purify the final this compound product to remove persistent impurities?

A5: Purification is crucial for obtaining high-purity this compound.

  • Recrystallization: This is often an effective method. A common solvent system is a mixture of petroleum ether and ethyl acetate. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

Data Presentation: Common Impurities and Analytical Data

The following table summarizes the key characteristics of common impurities for easier identification.

Impurity NameCommon NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginKey Analytical Features
2-Chloroquinoline-C9H6ClN163.61Unreacted starting material (Route A)Shorter retention time than this compound in RP-HPLC. Distinct mass spectrum.
2-Hydroxyquinoline2-QuinoloneC9H7NO145.16Hydrolysis of 2-chloroquinoline (Route A); Incomplete methylation (Route B)More polar than this compound (shorter RT in RP-HPLC). Shows N-H proton in 1H NMR and C=O stretch in IR.[4]
N-Methyl-2-quinolone-C10H9NO159.19Side product of O-methylation (Route B)Isomeric with this compound, may have similar retention time. Requires careful analysis of NMR and MS fragmentation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This method is designed to separate this compound from its common non-volatile impurities.[5]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[5]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)[5]

    • Water (HPLC grade)[5]

    • Phosphoric Acid (or other suitable buffer agent)[5]

    • This compound reference standard and test sample.[5]

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.[5]

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[5]

    • Prepare a reference standard solution at the same concentration.[5]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 230 nm.[5]

    • Injection Volume: 10 µL.[5]

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for identifying and quantifying volatile impurities like residual solvents from the synthesis.[5]

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.[5]

  • Reagents and Standards:

    • Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent.[5]

    • Reference standards for expected residual solvents (e.g., Methanol, DMF, Toluene).[5]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.[5]

    • Add 1.0 mL of DMSO and cap the vial immediately.[5]

    • Prepare a blank (DMSO only) and standard vials containing known amounts of the expected solvents.[5]

  • Instrumental Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Injector: Splitless, Temperature 250 °C.[5]

    • Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.[5]

    • MS Detector: Scan range 35-350 amu.

Protocol 3: 1H NMR for Structural Characterization
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (d1): 1-5 seconds.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratios of different species.

    • Compare the chemical shifts and coupling patterns to reference spectra of this compound and suspected impurities.

Visualizations

G cluster_0 Route A: Vilsmeier-Haack & Nucleophilic Substitution cluster_1 Route B: Combes Synthesis & O-Methylation A_Start Acetanilide Derivative A_Int1 2-Chloroquinoline Intermediate A_Start->A_Int1 Vilsmeier-Haack (POCl3, DMF) A_Prod This compound A_Int1->A_Prod Nucleophilic Substitution (NaOMe, MeOH) A_Imp1 2-Hydroxyquinoline (Hydrolysis) A_Int1->A_Imp1 H2O present B_Start Aniline + Dicarbonyl B_Int1 2-Hydroxyquinoline (2-Quinolone) B_Start->B_Int1 Combes Synthesis B_Prod This compound B_Int1->B_Prod O-Methylation B_Imp1 N-Methyl-2-quinolone B_Int1->B_Imp1 N-Methylation (Side Reaction)

Caption: Synthetic routes to this compound and common impurity formation pathways.

G Start Crude Reaction Mixture HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis (for volatile impurities) Start->GCMS Identify Identify & Quantify Impurities HPLC->Identify GCMS->Identify NMR NMR Analysis Identify->NMR For structural confirmation Purify Purification (Chromatography/Recrystallization) Identify->Purify Troubleshoot Troubleshoot Synthesis Identify->Troubleshoot If impurities are high Final Pure this compound Purify->Final

Caption: A logical workflow for the identification and characterization of impurities.

G Problem Low Yield in Nucleophilic Substitution Step Check_Completion Check Reaction Completion (TLC/HPLC) Problem->Check_Completion Check_Water Check for Anhydrous Conditions Problem->Check_Water Incomplete Incomplete Reaction? Check_Completion->Incomplete Water Water Present? Check_Water->Water Sol_Inc Increase Time/Temp or add more NaOMe Incomplete->Sol_Inc Yes Re_run Re-run Reaction Incomplete->Re_run No Sol_Wat Use Anhydrous Solvent & Dry Glassware Water->Sol_Wat Yes Water->Re_run No Sol_Inc->Re_run Sol_Wat->Re_run

Caption: Troubleshooting workflow for low yield in the methoxylation step.

References

Technical Support Center: Strategies to Improve the Regioselectivity of 2-Methoxyquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2-methoxyquinoline functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies to control the regioselectivity of this compound functionalization?

A1: The regioselectivity of this compound functionalization is primarily controlled by three main strategies:

  • Directed ortho-Metalation (DoM): The methoxy (B1213986) group at the C2 position can act as a directing group, facilitating deprotonation at the adjacent C3 position by a strong base, typically an organolithium reagent. Subsequent reaction with an electrophile leads to C3-functionalized products.[1][2]

  • Electrophilic Aromatic Substitution: This strategy targets the electron-rich carbocyclic ring (benzene ring). Under acidic conditions, the quinoline (B57606) nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. Consequently, electrophiles preferentially attack the carbocyclic ring, typically at the C5 and C8 positions.

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the functionalization of various C-H bonds. The regioselectivity is influenced by factors such as the choice of catalyst (e.g., Palladium, Rhodium), ligands, solvents, and other reaction additives.[3][4]

Q2: I am attempting a bromination of this compound. At which positions should I expect the substitution to occur?

A2: Bromination of this compound has been shown to occur on the carbocyclic ring at the C6 and C8 positions.[5][6] It is a common misconception that bromination might occur at the C4 position.

Q3: What is the expected outcome for the nitration of this compound under standard nitrating conditions (e.g., HNO₃/H₂SO₄)?

A3: Under strongly acidic nitrating conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack. Nitration is therefore directed to the benzene (B151609) ring, and for the quinoline scaffold in general, this typically results in a mixture of 5-nitro and 8-nitro derivatives.[7]

Q4: Can I achieve functionalization at the C4 position of this compound?

A4: Direct functionalization at the C4 position of a this compound is challenging due to the electronic properties of the quinoline ring. However, strategies involving multi-step synthesis, such as starting from a pre-functionalized quinoline (e.g., 2,4-dichloroquinoline), can provide access to C4-substituted 2-methoxyquinolines through nucleophilic substitution.

Troubleshooting Guides

Problem 1: Poor regioselectivity in Directed ortho-Metalation (DoM) of this compound, leading to a mixture of products.

  • Possible Cause: Incomplete lithiation at the C3 position or side reactions.

  • Troubleshooting Steps:

    • Base and Reaction Conditions: Ensure the use of a sufficiently strong and fresh organolithium base (e.g., n-butyllithium or sec-butyllithium). The reaction should be conducted under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to prevent side reactions.[2]

    • Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the ortho-lithiation by breaking down organolithium aggregates and coordinating with the lithium cation.[2]

    • Reaction Time: Allow sufficient time for the lithiation to go to completion before adding the electrophile.

Problem 2: Low yield or no reaction in a Palladium-catalyzed C-H arylation of this compound.

  • Possible Cause: Inactive catalyst, inappropriate ligands, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand is crucial.[3] Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties (e.g., XPhos, SPhos).[3]

    • Solvent and Base Optimization: The polarity and coordinating ability of the solvent can significantly impact the reaction. Experiment with different solvents like DMAc, NMP, or dioxane.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical for the C-H activation step.[3]

    • Temperature Control: C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or loss of selectivity. A systematic optimization of the reaction temperature is recommended.[3]

Problem 3: Obtaining a mixture of C6 and C8 isomers during the bromination of this compound with poor control over the ratio.

  • Possible Cause: The intrinsic reactivity of the C6 and C8 positions are similar, leading to a mixture of products.

  • Troubleshooting Steps:

    • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the brominating agent. Running the reaction at a lower temperature may favor the formation of one isomer over the other (kinetic vs. thermodynamic control).

    • Solvent Effects: The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution. Screening different solvents may help to improve the isomeric ratio.

Experimental Protocols

Protocol 1: Directed ortho-Metalation of this compound for C3-Functionalization (General Procedure)

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) to the solution.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the chosen electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Bromination of this compound at C6 and C8

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in CCl₄ in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-2.2 equiv, depending on desired mono- or di-bromination) in CCl₄ dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution to remove excess bromine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the C6-bromo, C8-bromo, and any di-brominated products.

Data Presentation

Table 1: Regioselectivity of this compound Functionalization

Functionalization TypeReagents and ConditionsMajor Product(s)Approximate Ratio/YieldReference(s)
Directed ortho-Metalation 1. n-BuLi, TMEDA, THF, -78 °C; 2. ElectrophileC3-substitutedHigh regioselectivity[1][2]
Bromination Br₂ in CCl₄6-bromo- and 8-bromo-Mixture, ratio can vary[5][6]
Nitration (of quinoline) HNO₃, H₂SO₄5-nitro- and 8-nitro-Mixture[7]
Pd-catalyzed C-H Arylation Pd(OAc)₂, Ligand, Base, SolventDependent on conditionsVaries[3][4]

Visualizations

Directed_ortho_Metalation cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Electrophilic Quench This compound This compound Lithium_Intermediate C3-Lithio-2-methoxyquinoline Intermediate This compound->Lithium_Intermediate Deprotonation at C3 n-BuLi_TMEDA n-BuLi / TMEDA C3_Product C3-Functionalized This compound Lithium_Intermediate->C3_Product Reaction with E+ Electrophile Electrophile (E+)

Caption: Workflow for Directed ortho-Metalation of this compound.

Electrophilic_Substitution This compound This compound Quinolinium_Ion 2-Methoxyquinolinium Ion This compound->Quinolinium_Ion Protonation in acidic media Products Mixture of C5-E and C8-E Substituted Products Quinolinium_Ion->Products Electrophilic Attack Electrophile Electrophile (E+)

Caption: Pathway for Electrophilic Substitution on this compound.

Pd_Catalyzed_CH_Functionalization Start This compound + Coupling Partner Conditions [Pd] Catalyst Ligand Base Solvent Start->Conditions Selectivity Regioselectivity Influenced by: - Steric/Electronic effects of Ligand - Nature of Base - Solvent Polarity - Temperature Conditions->Selectivity Product Regioselectively Functionalized This compound Conditions->Product

Caption: Factors influencing regioselectivity in Pd-catalyzed C-H functionalization.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Large-Scale Quinoline (B57606) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of various quinoline synthesis methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and efficient large-scale production.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis methods are known for being highly exothermic and what are the primary causes?

Several classical quinoline synthesis methods are notoriously exothermic, primarily due to the nature of the chemical transformations involved. The most prominent among these is the Skraup synthesis.[1][2]

  • Skraup Synthesis: This reaction is characterized by a series of highly energetic steps. The initial dehydration of glycerol (B35011) to acrolein by concentrated sulfuric acid is strongly exothermic.[1] Subsequent steps, including the Michael addition of aniline (B41778) to acrolein, cyclization, and oxidation by agents like nitrobenzene (B124822), also release significant amounts of heat.[1][3] The reaction has a reputation for being violent and can easily become uncontrollable if not properly managed.[1][4]

  • Doebner-von Miller Synthesis: Similar to the Skraup synthesis, this method can also be vigorously exothermic.[5]

  • General Considerations: Many classical methods require harsh conditions such as strong acids and high temperatures, which can contribute to the overall exothermicity and the formation of tarry byproducts.[6]

Q2: What are the immediate safety measures to take if a large-scale quinoline synthesis reaction becomes too vigorous?

If a reaction is proceeding too violently, immediate action is crucial to prevent a thermal runaway.

  • Remove External Heating: If an external heat source is being used, it should be removed immediately.[7]

  • Apply External Cooling: Assist the reflux condenser by applying external cooling to the reaction vessel. This can be done using a wet towel on the upper part of the flask or, if safely possible, immersing the reaction flask in an ice-water bath.[1][7]

  • Maintain a Safe Distance: All personnel should maintain a safe distance from the reaction setup.[1]

  • Ensure Adequate Venting: Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.[7]

  • Use a Blast Shield: A blast shield should always be in front of the reaction setup for protection.[7]

Q3: How can the exothermicity of the Skraup synthesis be controlled on a large scale?

Several strategies can be employed to moderate the violent nature of the Skraup synthesis:

  • Use of Moderators: The addition of moderators is a common and effective method. Ferrous sulfate (B86663) (FeSO₄) is the most widely used moderator, which is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period.[1][7] Boric acid and acetic acid can also be used.[1][6]

  • Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add ferrous sulfate, glycerol, aniline, and nitrobenzene before the final slow and careful addition of concentrated sulfuric acid with cooling.[1][7] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[1]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the reaction begins to boil, the external heat source should be removed, as the heat of the reaction itself should sustain the process for a period.[7]

  • Alternative Oxidizing Agents: Using a different oxidizing agent, such as arsenic acid, can sometimes result in a less violent reaction compared to nitrobenzene.[1] However, the high toxicity of arsenic compounds is a significant drawback.[4]

Q4: Can modern synthesis methods offer safer alternatives to the classical, highly exothermic reactions?

Yes, modern synthetic methods have been developed to circumvent the harsh conditions of classical syntheses. These often involve:

  • Milder Catalysts: The use of catalysts like Y(OTf)₃, I₂, and various ionic liquids can promote quinoline synthesis under milder conditions, sometimes even at room temperature.[6]

  • Microwave-Assisted Synthesis: Microwave heating has been shown to significantly reduce reaction times and improve yields, potentially offering better control over the reaction conditions.[6]

  • Greener Protocols: There is a focus on developing more environmentally friendly protocols that avoid highly toxic reagents and harsh conditions.[4]

Troubleshooting Guides

Issue 1: Runaway Reaction in Skraup Synthesis
  • Symptom: The reaction becomes uncontrollably violent, with rapid boiling and a sudden increase in temperature and pressure, even after removing the external heat source.[1][7]

  • Potential Cause: Incorrect order of reagent addition (e.g., adding sulfuric acid before the ferrous sulfate moderator) or insufficient moderation.[1]

  • Immediate Action:

    • Immediately attempt to cool the reaction vessel using an ice bath.[7]

    • Ensure all personnel are at a safe distance and behind a blast shield.[7]

    • If the reaction continues to be uncontrollable, prepare for emergency shutdown procedures.

  • Preventative Measures:

    • Strictly adhere to the correct order of reagent addition.[1]

    • Ensure the moderator (ferrous sulfate) is well-dispersed in the reaction mixture before adding sulfuric acid.[1]

    • Add the concentrated sulfuric acid slowly and with efficient cooling.[7]

Issue 2: Formation of Tarry Byproducts
  • Symptom: The reaction mixture becomes a thick, unmanageable tar, making product isolation difficult.[6]

  • Potential Cause: Harsh acidic and oxidizing conditions, especially at high temperatures, can lead to the polymerization of intermediates like acrolein.[2][8]

  • Solutions:

    • Use a Moderating Agent: Adding ferrous sulfate or boric acid can help control the reaction's exotherm, reducing localized overheating that contributes to tar formation.[6]

    • Controlled Heating: Ensure gradual and controlled heating to initiate the reaction.[7]

    • Alternative Methods: Consider using microwave heating or ionic liquids, which can lead to cleaner reactions.[6]

Data Presentation

Table 1: Key Parameters for Managing Exotherms in Quinoline Synthesis

Synthesis MethodKey Exothermic Step(s)Control StrategiesTypical Temperature Range
Skraup Dehydration of glycerol; Michael addition; Cyclization; OxidationUse of moderators (FeSO₄, boric acid); Controlled reagent addition; Gradual heatingInitiation by gentle heating, then self-sustaining reflux; can reach >150°C[9]
Doebner-von Miller Acid-catalyzed condensation and cyclizationSlow addition of reagents; External coolingCan become very hot; requires careful temperature control[10]
Friedländer Acid or base-catalyzed cyclocondensationUse of milder catalysts; Control of catalyst loading and temperatureCan be run at room temperature with modern catalysts, but classical methods may require high temperatures[6][11]
Gould-Jacobs Thermal cyclizationPrecise temperature and time controlHigh temperatures, often >250°C for cyclization[12]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Powdered Crystalline Ferrous Sulfate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a large round-bottomed flask, place a mechanical stirrer and fit it with a large-bore reflux condenser. The flask size should be significantly larger than the reaction volume to accommodate any vigorous boiling.

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate b. Glycerol c. Aniline d. Nitrobenzene

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Initiation of Reaction: Slowly and carefully, with continued stirring and external cooling (e.g., an ice bath), add the concentrated sulfuric acid to the mixture.

  • Reaction Progression: Once the addition of sulfuric acid is complete, gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux.

  • Completion and Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours to complete the reaction.[6] Allow the mixture to cool before proceeding with the work-up, which typically involves careful dilution with water, neutralization, and steam distillation to isolate the quinoline.[4][6]

Visualizations

Exotherm_Management_Workflow start Start: Large-Scale Quinoline Synthesis assess_risk Assess Thermal Risk (e.g., Skraup, Doebner-von Miller) start->assess_risk high_risk High Exothermic Risk? assess_risk->high_risk implement_controls Implement Control Measures: - Use Moderators (e.g., FeSO4) - Controlled Reagent Addition - Gradual Heating - Ensure Adequate Cooling Capacity high_risk->implement_controls Yes monitor Monitor Reaction Closely: - Temperature - Pressure - Visual Observation high_risk->monitor No implement_controls->monitor stable Reaction Stable? monitor->stable proceed Proceed with Synthesis stable->proceed Yes runaway Runaway Condition Detected stable->runaway No end End proceed->end emergency Emergency Protocol: 1. Remove Heat 2. Apply Max Cooling 3. Evacuate Personnel 4. Quench if Possible runaway->emergency emergency->end

Caption: Workflow for managing exothermic reactions.

Skraup_Troubleshooting start Issue Detected During Skraup Synthesis issue_type What is the issue? start->issue_type violent_reaction Violent/Runaway Reaction issue_type->violent_reaction Runaway tar_formation Excessive Tar Formation issue_type->tar_formation Tarring check_addition_order Was reagent addition order correct? (H2SO4 added last) violent_reaction->check_addition_order check_heating Was heating controlled? (Gentle initiation, then removed) tar_formation->check_heating check_moderator Was a moderator (e.g., FeSO4) used and well-dispersed? check_addition_order->check_moderator Yes solution_order Solution: Ensure H2SO4 is added last, slowly, and with cooling. check_addition_order->solution_order No solution_moderator Solution: Use an adequate amount of moderator and ensure good mixing. check_moderator->solution_moderator No end Problem Resolved check_moderator->end Yes solution_order->end solution_moderator->end check_heating->check_moderator Yes solution_heating Solution: Avoid overheating. Let the exotherm drive the reaction. check_heating->solution_heating No solution_heating->end

Caption: Troubleshooting guide for Skraup synthesis issues.

References

Technical Support Center: Purifying 2-Methoxyquinoline with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of column chromatography for this specific application.

Troubleshooting Guide

This section addresses common issues you may encounter during the column chromatography purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of this compound - Irreversible adsorption: The basic nitrogen in the quinoline (B57606) ring can interact strongly with the acidic silica (B1680970) gel surface.[1] - Decomposition on column: The compound may be sensitive to the acidic nature of the silica gel.[2] - Eluent is not polar enough: The solvent system may not be sufficient to move the compound through the column.[2]- Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (B128534) (0.1-1%).[2] - Use an alternative stationary phase: Consider using neutral or basic alumina, Florisil, or Celite.[1][2] - Increase eluent polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[2] - Use flash chromatography: The increased flow rate reduces the contact time of the compound with the stationary phase, minimizing potential degradation.[2]
Poor Separation of this compound from Impurities - Inappropriate solvent system: The chosen eluent may not provide adequate separation between your compound and impurities.[2] - Improperly packed column: Channels or cracks in the stationary phase will lead to poor separation. - Column overloading: Too much crude sample was loaded onto the column.[2]- Optimize the solvent system using Thin-Layer Chromatography (TLC): Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation.[2] A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[2] - Repack the column carefully: Ensure the silica gel is packed uniformly and is free of air bubbles.[2] - Decrease the amount of sample loaded: Use a larger column or perform multiple smaller purifications.[2]
Streaking or Tailing of this compound on TLC/Column - Strong interaction with stationary phase: The basic nitrogen of the quinoline can interact with the acidic silanol (B1196071) groups on silica gel.[1] - Compound is too polar for the eluent: The solvent system is not polar enough to move the compound effectively.[2]- Add a basic modifier to the eluent: A small amount of triethylamine or pyridine (B92270) in the mobile phase can improve peak shape.[1] - Increase the polarity of the eluent.[2]
This compound Elutes with the Solvent Front - Eluent is too polar: The solvent system is too strong and does not allow for interaction with the stationary phase.[2]- Decrease the polarity of the eluent: Reduce the proportion of the polar solvent in your mobile phase.[2]
This compound Does Not Elute from the Column - Eluent is not polar enough: The solvent system is too weak to move the compound.[2] - Strong adsorption to the stationary phase: The compound is irreversibly stuck to the silica gel.[2]- Increase the polarity of the eluent: A gradient elution, gradually increasing the polarity, can be effective.[2] - Consider a different adsorbent: Alumina may be a better option in this case.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting stationary phase and mobile phase for purifying this compound?

A1: A good starting point is to use silica gel as the stationary phase.[3] For the mobile phase, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is recommended.[2] The optimal ratio should be determined by running TLC plates with different solvent compositions, aiming for an Rf value of approximately 0.2-0.3 for this compound.[2]

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation.[4] Collect fractions as the solvent elutes from the column and spot a small amount of each fraction on a TLC plate.[2] This will allow you to identify which fractions contain the pure this compound.

Q3: My this compound seems to be decomposing on the silica gel. What can I do?

A3: Decomposition on silica gel can be due to its acidic nature.[2] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[2] Alternatively, you can use a less acidic stationary phase such as neutral or basic alumina.[1][2]

Q4: Can I use gradient elution for purifying this compound?

A4: Yes, gradient elution can be very effective.[2] You can start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity by increasing the proportion of the more polar solvent to elute the this compound.

Q5: What are some alternative purification methods if column chromatography is not effective?

A5: If you are facing difficulties with column chromatography, you can consider recrystallization.[5] This technique is excellent for purifying solid compounds. You will need to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the different solvent systems.

  • Visualize the plates under UV light.

  • The optimal solvent system is the one that gives your this compound spot an Rf value of approximately 0.2-0.3 and shows good separation from impurities.[2]

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.[2] Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent.[2] Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2] Carefully add this powder to the top of the column.[2]

  • Elution: Add the optimized eluent to the top of the column and begin collecting fractions.[2] You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Solvent System packing 2. Pack Column with Silica Gel Slurry tlc->packing Optimized System sample_loading 3. Load Crude This compound packing->sample_loading elution 4. Elute with Optimized Solvent System sample_loading->elution collection 5. Collect Fractions elution->collection fraction_analysis 6. Analyze Fractions by TLC collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine Identified Pure Fractions evaporation 8. Evaporate Solvent combine->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_recovery Recovery & Purity Issues start Problem Encountered poor_sep Poor Separation / Streaking start->poor_sep no_elution Product Does Not Elute start->no_elution too_fast Product Elutes Too Fast start->too_fast low_recovery Low Recovery / Decomposition start->low_recovery sol_sys Optimize Solvent System (TLC) poor_sep->sol_sys add_base Add Base to Eluent (e.g., TEA) poor_sep->add_base repack Repack Column poor_sep->repack inc_polarity Increase Eluent Polarity no_elution->inc_polarity dec_polarity Decrease Eluent Polarity too_fast->dec_polarity deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica alt_adsorbent Use Alternative Adsorbent (Alumina) low_recovery->alt_adsorbent

Caption: Troubleshooting logic for common column chromatography issues.

References

preventing tar and polymer formation in Skraup and Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar and polymer formation in Skraup and Doebner-von Miller quinoline (B57606) syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar and polymer formation in the Skraup and Doebner-von Miller reactions?

A1: The formation of tar and polymers is a significant side reaction in both syntheses. In the Skraup reaction, the highly acidic and high-temperature conditions promote the polymerization of acrolein, which is formed from the dehydration of glycerol.[1] Similarly, in the Doebner-von Miller reaction, the acid catalyst can induce the polymerization of the α,β-unsaturated aldehyde or ketone reactants.[2][3]

Q2: How can I minimize tar formation in the Skraup synthesis?

A2: To reduce tar formation in the Skraup synthesis, several measures can be taken:

  • Control the reaction temperature: Overheating can accelerate polymerization. It is crucial to adhere to the recommended temperature profile.[4]

  • Use a moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is highly recommended to control the exothermic nature of the reaction.[1][5]

  • Gradual heating: Initially, heat the reaction mixture gently. Once the reaction begins, the exothermic heat should sustain it. Reapply heat only after the initial exotherm has subsided.[5]

  • Alternative oxidizing agents: While nitrobenzene (B124822) is common, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[5][6]

Q3: What are the best practices to prevent polymerization in the Doebner-von Miller reaction?

A3: Polymerization of the α,β-unsaturated carbonyl compound is a primary cause of low yields in the Doebner-von Miller reaction. To mitigate this:

  • Employ a biphasic reaction medium: This sequesters the carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.[3][7]

  • Use milder acid catalysts: While strong acids are often used, exploring weaker Brønsted acids or Lewis acids may reduce polymerization.[3]

  • Slow addition of reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its concentration low and minimizes polymerization.[7]

Q4: What is the role of ferrous sulfate in the Skraup reaction?

A4: Ferrous sulfate acts as a moderator, controlling the highly exothermic nature of the Skraup reaction.[5] It is believed to function as an oxygen carrier, slowing down the oxidation step and allowing the reaction to proceed more smoothly over a longer period.[1][8] This prevents the reaction from becoming too violent and reduces the formation of tarry byproducts.[4]

Q5: How can I purify my quinoline product from the tarry residue?

A5: Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[1][7] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate. The quinoline can then be recovered from the distillate by extraction with an organic solvent.[1]

Troubleshooting Guides

Issue 1: The Skraup reaction is too violent and difficult to control.
  • Root Cause: The Skraup reaction is notoriously exothermic.[7] An uncontrolled reaction is often due to an incorrect order of reagent addition or the omission of a moderator.

  • Solution:

    • Correct Reagent Addition: Ensure the reagents are added in the correct order: aniline (B41778), ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.[5] Adding sulfuric acid before the ferrous sulfate can lead to an immediate and violent reaction.[4]

    • Use a Moderator: The inclusion of ferrous sulfate (FeSO₄) is crucial to moderate the reaction's exothermicity.[5]

    • Controlled Heating: Begin heating gently. Once boiling starts, remove the external heat source and allow the reaction's own heat to sustain the reflux.[5] If the reaction becomes too vigorous, cool the flask externally.[4]

Issue 2: The Doebner-von Miller reaction mixture has formed a thick, unmanageable tar.
  • Root Cause: This is typically due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]

  • Solution:

    • Implement a Two-Phase System: Sequester the carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl). Add the organic solution of the carbonyl compound dropwise to the refluxing aqueous solution of the aniline hydrochloride.[3]

    • Optimize Temperature: Maintain the lowest effective temperature to drive the reaction without promoting excessive polymerization.[3]

    • Slow Reactant Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound helps to keep its concentration low, favoring the desired reaction over polymerization.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Skraup and Doebner-von Miller reactions, focusing on conditions that help minimize tar and polymer formation.

Table 1: Recommended Reaction Parameters for a Controlled Skraup Synthesis

ParameterValue/RangeNotes
Reactant Molar Ratios
Aniline1.0Limiting reagent.
Glycerol~2.5 - 4.0In large excess.
Nitrobenzene (Oxidant)~0.5 - 0.6
Concentrated Sulfuric Acid~2.0Acts as both catalyst and solvent.
Ferrous Sulfate Heptahydrate~0.1Moderator to control exothermicity.[5]
Reaction Temperature
Initial HeatingGentle heating until boiling startsThe reaction is highly exothermic.[5]
RefluxSustained by reaction's heat initiallyExternal heating is reapplied after the initial exotherm subsides.[5]
Reaction Time
Initial Exothermic Phase30 - 60 minutesThe mixture boils without external heating.[5]
Reflux3 - 5 hoursTo ensure the reaction goes to completion.[2]

Table 2: Comparison of Oxidizing Agents in the Skraup Synthesis

Oxidizing AgentModeratorTypical YieldsNotes
NitrobenzeneFerrous Sulfate84-91%Provides a much more controlled reaction.[8]
Arsenic AcidNot always necessaryGood yieldsThe reaction is less violent than with nitrobenzene.[6]
Iodine (catalytic)NoneGood yields reportedMilder reaction conditions.[5]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[5]

  • Slowly and with constant stirring and cooling, add concentrated sulfuric acid to the mixture.[5]

  • Gently heat the mixture until it begins to boil. Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes.[5]

  • If the reaction is too vigorous, cool the flask externally with a wet towel.[4]

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[2]

  • Allow the reaction mixture to cool. Carefully dilute with water and make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.[5]

  • Separate the quinoline from the aqueous distillate and purify further if necessary.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes a two-phase system to reduce the polymerization of the α,β-unsaturated aldehyde.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[3]

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.[3]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[3]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup Reaction.

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Schiff_Base_Intermediate Cyclized Intermediate Michael_Adduct->Schiff_Base_Intermediate Cyclization & Dehydration (H⁺) Dihydroquinoline Dihydroquinoline Schiff_Base_Intermediate->Dihydroquinoline -H₂O Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller Reaction.

Troubleshooting_Workflow Start High Tar/Polymer Formation in Quinoline Synthesis Reaction_Type Identify Reaction: Skraup or Doebner-von Miller? Start->Reaction_Type Skraup_Check Skraup Reaction: - Check reagent order - Ensure FeSO₄ is present - Control heating Reaction_Type->Skraup_Check Skraup DvM_Check Doebner-von Miller: - Implement two-phase system - Slow addition of carbonyl - Optimize temperature Reaction_Type->DvM_Check Doebner-von Miller Purification Purify Product: Utilize Steam Distillation Skraup_Check->Purification DvM_Check->Purification Success Improved Yield and Reduced Byproducts Purification->Success

Caption: Troubleshooting workflow for tar formation.

References

troubleshooting guide for the Vilsmeier-Haack formylation of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Vilsmeier-Haack formylation of 2-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical transformation.

Troubleshooting Guide and FAQs

Q1: I am observing a low or no yield of the desired formylated product. What are the potential causes and how can I address them?

A1: Low or no product yield is a common issue in the Vilsmeier-Haack reaction. Several factors can contribute to this problem:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃) are used.[1] The reagent should be prepared at low temperatures (0-5 °C) and used promptly.

  • Insufficient Reaction Temperature or Time: If the reaction is sluggish, the starting material may not be fully consumed. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe unreacted this compound, consider incrementally increasing the reaction temperature (e.g., to 70-90 °C) or extending the reaction time.[1]

  • Sub-optimal Stoichiometry: The molar ratio of the Vilsmeier reagent to this compound is crucial. An insufficient amount of the reagent will lead to incomplete conversion. A common starting point is to use 1.5 to 3 equivalents of POCl₃ relative to this compound.[2]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The Vilsmeier-Haack formylation of this compound can potentially yield different regioisomers, with formylation at the 4-position being electronically favored.[2] However, reaction conditions can influence the product distribution.

  • Temperature Control: Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product.[3]

  • Order of Addition: Adding the this compound solution dropwise to the pre-formed Vilsmeier reagent can sometimes improve selectivity by avoiding localized high concentrations of the substrate.

  • Purification: If a mixture of isomers is obtained, careful purification by column chromatography is essential to isolate the desired product.[2]

Q3: I am observing the formation of dark, tarry side products. What is the cause and how can I prevent this?

A3: The formation of polymeric or resinous side products is often a result of excessive heat or prolonged reaction times.[1]

  • Careful Monitoring: It is crucial to monitor the reaction progress by TLC and to work up the reaction as soon as the starting material has been consumed.

  • Temperature Management: Avoid excessively high reaction temperatures, as this can promote the formation of undesired byproducts.

Q4: The work-up of my reaction is problematic, and I am having difficulty isolating the product.

A4: The work-up procedure is critical for hydrolyzing the intermediate iminium salt and isolating the aldehyde product.

  • Proper Hydrolysis and Neutralization: The reaction mixture should be cooled in an ice bath and carefully poured onto crushed ice.[2] Following this, the acidic solution must be basified, typically with a cold sodium hydroxide (B78521) or sodium carbonate solution, to a pH of 8-9.[2] This step is crucial to hydrolyze the iminium salt and precipitate the product.

  • "Oiling Out" of the Product: If the product separates as an oil instead of a solid, this may be due to the presence of impurities. In such cases, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) should be performed. The product can then be isolated by evaporating the solvent, followed by purification.

Data Presentation

The following table summarizes the impact of the Vilsmeier reagent-to-substrate ratio on product distribution for a generic activated aromatic compound, which can serve as a guideline for optimizing the formylation of this compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Table adapted from a generic protocol for activated aromatic compounds and may require optimization for this compound.[4]

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Formylation of this compound to this compound-4-carbaldehyde [2]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF), which serves as both reagent and solvent, to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise while ensuring the temperature is maintained below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve this compound (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Conditions: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Hydrolysis and Neutralization: Basify the aqueous solution with a cold sodium hydroxide or sodium carbonate solution to a pH of 8-9. This will hydrolyze the intermediate iminium salt and precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Vilsmeier_Haack start Start: Vilsmeier-Haack Reaction of This compound check_yield Low or No Product Yield? start->check_yield reagent_quality Check Reagent Quality: - Anhydrous DMF? - Fresh POCl3? check_yield->reagent_quality Yes check_side_products Mixture of Isomers or Byproducts Observed? check_yield->check_side_products No reaction_conditions Optimize Reaction Conditions: - Increase Temperature? - Extend Reaction Time? reagent_quality->reaction_conditions stoichiometry Adjust Stoichiometry: - Increase Equivalents of Vilsmeier Reagent? reaction_conditions->stoichiometry stoichiometry->check_side_products temp_control Improve Regioselectivity: - Lower Reaction Temperature? check_side_products->temp_control Yes check_workup Difficult Product Isolation? check_side_products->check_workup No monitor_reaction Prevent Tar Formation: - Monitor by TLC? - Avoid Over-heating? temp_control->monitor_reaction purification Purify Product: - Column Chromatography monitor_reaction->purification end_product Pure Product purification->end_product hydrolysis Ensure Proper Work-up: - Pour onto Ice? - Basify to pH 8-9? check_workup->hydrolysis Yes check_workup->end_product No extraction Product Oiling Out? - Perform Liquid-Liquid Extraction hydrolysis->extraction extraction->purification

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

References

optimization of catalyst and solvent for efficient 2-Methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-methoxyquinoline and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst or reagents. 2. Insufficient reaction temperature or time. 3. Poor solvent choice. 4. Presence of moisture in reagents or glassware for moisture-sensitive reactions.1. Use fresh, high-purity catalysts and reagents. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring progress by TLC. 3. Screen different solvents; for nucleophilic substitution of 2-chloroquinoline (B121035), polar aprotic solvents like DMF or DMSO are often effective.[1] 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Side Products 1. Hydrolysis of 2-chloroquinoline: Presence of water leading to the formation of 2-hydroxyquinoline. 2. Polymerization: Particularly in Doebner-von Miller synthesis, acidic conditions can cause polymerization of α,β-unsaturated carbonyl compounds.[2] 3. Regioisomer formation: Use of unsymmetrical ketones in Friedländer synthesis can lead to a mixture of products.[2]1. Conduct the reaction under strictly anhydrous conditions.[3] 2. Employ a two-phase solvent system to sequester the carbonyl compound and reduce polymerization.[2] 3. Modify reaction conditions (e.g., catalyst, temperature) to favor the desired regioisomer. Purification by column chromatography is often necessary.[2]
"Oiling Out" of Product During Purification 1. The compound is precipitating from the solution above its melting point. 2. Presence of impurities lowering the melting point of the mixture.1. Re-heat the mixture to redissolve the oil, add more solvent to decrease saturation, and allow for slower cooling. 2. Experiment with a different recrystallization solvent system. 3. If "oiling out" persists, consider purification by column chromatography.
Difficulty in Product Purification 1. Co-elution of impurities with the product during column chromatography. 2. Incomplete removal of selenium residues in oxidation reactions using SeO₂.1. Optimize the solvent system for column chromatography, potentially using a gradient elution. 2. Ensure thorough filtration to remove all selenium precipitates; a second filtration may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods include:

Q2: How do I choose the optimal solvent for my this compound synthesis?

A2: Solvent selection is critical and depends on the specific reaction. For the SNAr of 2-chloroquinoline, polar aprotic solvents like DMF can facilitate the reaction.[1] For other quinoline syntheses, such as the Friedländer synthesis, polar solvents like ethanol (B145695) or even water can be effective and offer a greener alternative.[6] In some cases, solvent-free conditions have proven to be highly efficient.[7] It is often beneficial to screen a range of solvents to determine the best performer for a specific substrate and catalyst system.

Q3: What are the advantages of using a catalyst in this compound synthesis?

A3: Catalysts can significantly improve the efficiency of this compound synthesis by:

  • Increasing reaction rates: This leads to shorter reaction times.

  • Improving yields: By providing an alternative reaction pathway with lower activation energy.

  • Enhancing selectivity: Directing the reaction towards the desired product and minimizing side reactions.

  • Allowing for milder reaction conditions: This can reduce energy consumption and the formation of degradation products.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[3] A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material(s), product, and any byproducts.

Data Presentation

Comparison of Synthetic Routes for this compound-4-carbaldehyde
ParameterRoute 1: Metal-Free OxidationRoute 2: Nucleophilic Substitution
Starting Material 2-Methoxy-4-methylquinoline2-Chloroquinoline-4-carbaldehyde
Key Reagents Iodylbenzene (PhIO₂), DMSOSodium Methoxide (NaOMe), Methanol (MeOH)
Reaction Time 48 hours2.5 hours
Yield 85%Moderate to high (not explicitly reported)
Reaction Conditions Room Temperature100°C
Advantages Milder reaction conditions, avoids hazardous chlorinating agents.Shorter reaction time.
Disadvantages Longer reaction time.Requires synthesis of the chlorinated intermediate.

Data sourced from a comparative guide on the synthesis of this compound-4-carbaldehyde.[5]

Catalyst Performance in Friedländer Quinoline Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)
In(OTf)₃ 2-Aminobenzophenone, Ethyl AcetoacetateSolvent-free801 h92
ZnCl₂ on Fe₃O₄@SiO₂ 2-Aminoaryl ketones, α-Methylene ketonesSolvent-free602 h95
NiO nanoparticles 2-Aminobenzaldehyde, KetoneEthanol80 (reflux)2.5 min95
[Hbim]BF₄ (Ionic Liquid) 2-Aminobenzaldehyde, KetoneSolvent-free1003-6 h93
Catalyst-free 2-Aminobenzaldehyde, KetonesWater703 h97

This table summarizes quantitative data for various catalysts used in the Friedländer synthesis of quinoline derivatives.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloroquinoline and sodium methoxide.

Materials:

  • 2-Chloroquinoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Combes Synthesis of 4-methyl-1H-quinolin-2-one

This protocol is the first stage in a two-step synthesis of 2-methoxy-4-methylquinoline.[4]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Heat the mixture at 110-120 °C for 1 hour, removing the water formed during the reaction.

  • Cool the resulting crude enamine to room temperature.

  • Slowly add the enamine to a stirred solution of concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Heat the reaction mixture to 100 °C for 30 minutes.

  • After cooling, pour the mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to afford 4-methyl-1H-quinolin-2-one.[4]

Mandatory Visualizations

experimental_workflow_snar cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Chloroquinoline 2_Chloroquinoline Reaction_Vessel Reaction at Reflux 2_Chloroquinoline->Reaction_Vessel Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification 2_Methoxyquinoline 2_Methoxyquinoline Purification->2_Methoxyquinoline

Caption: Workflow for the synthesis of this compound via SNAr.

troubleshooting_logic Start Low Yield in This compound Synthesis Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Optimize_Temp Optimize Reaction Temperature & Time Start->Optimize_Temp Screen_Solvents Screen Alternative Solvents Start->Screen_Solvents Side_Products Side Products Observed? Check_Purity->Side_Products Anhydrous->Side_Products Optimize_Temp->Side_Products Screen_Solvents->Side_Products Analyze_Side_Products Analyze Side Products (e.g., by NMR, MS) Side_Products->Analyze_Side_Products Yes Improved Yield Improved Side_Products->Improved No Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Modify_Conditions Modify_Conditions->Improved

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

dealing with moisture-sensitive reagents in 2-Methoxyquinoline preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preparation of 2-Methoxyquinoline

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with moisture-sensitive reagents during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: The synthesis of this compound, particularly via the common route involving nucleophilic substitution of 2-chloroquinoline (B121035) with sodium methoxide (B1231860), requires strictly anhydrous conditions. The primary reagent, sodium methoxide (NaOMe), is highly moisture-sensitive. Trace amounts of water will react with sodium methoxide, converting it to sodium hydroxide (B78521) and methanol (B129727). This decomposition reduces the concentration of the active nucleophile, leading to incomplete reactions and lower yields.[1] Furthermore, water can cause the hydrolysis of the starting material, 2-chloroquinoline, to form the unwanted side product, 2-hydroxyquinoline.[2]

Q2: I suspect my sodium methoxide has been compromised by moisture. How can I check its activity?

A2: While a precise activity determination requires titration, a qualitative check can be performed. Carefully add a small, spatula-tip amount of the sodium methoxide to a test tube containing anhydrous methanol. Active sodium methoxide should dissolve readily and may generate some heat. If the solid clumps together, dissolves poorly, or appears visibly wet, it has likely been deactivated by moisture. For a quantitative assessment, you can perform an acid-base titration by dissolving a known quantity of the sodium methoxide solution in water and titrating with a standardized solution of hydrochloric acid to a phenolphthalein (B1677637) endpoint.[3]

Q3: What are the best practices for drying solvents like methanol for this reaction?

A3: Methanol is hygroscopic and must be thoroughly dried. The most effective methods include:

  • Distillation from Magnesium Turnings: Reacting methanol with magnesium and a catalytic amount of iodine forms magnesium methoxide, which reacts with any residual water. Distilling the methanol from this mixture provides a very dry solvent.[4]

  • Activated Molecular Sieves: Using 3Å molecular sieves is a safer and more convenient method.[5] The sieves must be activated by heating them under a high vacuum (e.g., at 180-200 °C for at least 8 hours) to remove adsorbed water before use.[5] The solvent should then be stored over the activated sieves for at least 48-72 hours.[5][6]

Q4: Aside from reagents and solvents, what other sources of moisture should I be concerned about?

A4: Atmospheric moisture is a significant contributor. Always use oven- or flame-dried glassware that has been cooled under a stream of inert gas (like nitrogen or argon).[7][8] Perform the reaction under an inert atmosphere using a Schlenk line or in a glovebox.[7] Ensure any syringes or cannulas used for transferring reagents are dry. Even filter paper can be a source of moisture and should be dried if necessary.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Steps
Deactivated Sodium Methoxide Use a fresh bottle of sodium methoxide or test the activity of the current batch. Ensure it is a fine, white powder and has been stored under an inert atmosphere.[1]
Presence of Water in the Reaction Ensure all glassware is rigorously dried (oven-dried at >120°C).[5] Use freshly distilled anhydrous methanol or methanol stored over activated 3Å molecular sieves.[6] Assemble the reaction setup while hot under a stream of dry nitrogen.[5]
Incomplete Reaction Increase the reaction time or consider gently heating the reaction mixture, monitoring progress by Thin Layer Chromatography (TLC).[1] You may also need to increase the equivalents of sodium methoxide used.[1]
Poor Quality Starting Material Verify the purity of the 2-chloroquinoline starting material. Impurities can interfere with the reaction.[9]

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Steps
Formation of 2-Hydroxyquinoline This is a direct result of water in the reaction mixture hydrolyzing the 2-chloroquinoline starting material.[2] Rigorously follow all anhydrous procedures for solvents and glassware.[1][7]
Unreacted 2-Chloroquinoline This indicates an incomplete reaction. This can be caused by deactivated sodium methoxide or insufficient reaction time/temperature.[1][2]
Formation of Cannizzaro Products Under strongly basic conditions, the aldehyde group (if present, as in This compound-4-carbaldehyde (B3296527) synthesis) can disproportionate into an alcohol and a carboxylic acid.[2] Ensure controlled, slow addition of sodium methoxide.

Quantitative Data Summary

The following table illustrates the expected impact of reaction conditions on the synthesis of this compound from 2-chloroquinoline.

Condition Key Reagents & Solvents Expected Yield Expected Purity Primary Side Products
Ideal Anhydrous Conditions Fresh, active NaOMe; Anhydrous Methanol (<50 ppm H₂O)>85%High (>95%)Minimal
Moderate Moisture Contamination Partially hydrolyzed NaOMe; Commercial grade Methanol40-60%Moderate2-Hydroxyquinoline, Unreacted Starting Material[2]
Significant Moisture Contamination Inactive (clumped) NaOMe; Methanol exposed to air<10%LowPrimarily 2-Hydroxyquinoline and unreacted starting material[2]

Experimental Protocols

Protocol 1: Drying Methanol using 3Å Molecular Sieves

  • Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a Schlenk flask. Heat the flask to 180-200 °C under a high vacuum for a minimum of 8 hours to activate the sieves.

  • Cooling: Allow the flask to cool completely to room temperature under a positive pressure of dry nitrogen or argon.

  • Drying: In a separate oven-dried flask, add the methanol to be dried. Under a positive pressure of inert gas, carefully transfer the activated sieves to the methanol.

  • Incubation: Seal the flask and let it stand for at least 48 hours to allow for water adsorption.[5]

  • Storage & Use: Store the solvent over the sieves. When needed, transfer the required amount of dry solvent using a dry, inert gas-flushed syringe or cannula.[5]

Protocol 2: Synthesis of this compound from 2-Chloroquinoline

  • Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the apparatus to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 2-chloroquinoline (1 equivalent). Using a cannula or a dry syringe, add anhydrous methanol (dried as per Protocol 1) to dissolve the starting material.

  • Methoxide Addition: In a separate, dry flask under nitrogen, prepare a solution of sodium methoxide (1.2-1.5 equivalents) in anhydrous methanol. Transfer this solution to the reaction flask via cannula.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the 2-chloroquinoline starting material is consumed (typically 2-6 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add deionized water to the residue.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[1] Further purify the crude this compound by column chromatography on silica (B1680970) gel or recrystallization.[1][10]

Visualizations

Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven/Flame-Dry All Glassware Inert_Atmosphere Assemble Apparatus under N2/Ar Dry_Glassware->Inert_Atmosphere Dry_Solvent Dry Methanol (e.g., over 3Å sieves) Add_Reactants Add 2-Chloroquinoline & Anhydrous Methanol Dry_Solvent->Add_Reactants Inert_Atmosphere->Add_Reactants Add_NaOMe Add NaOMe Solution (under N2) Add_Reactants->Add_NaOMe React Stir / Reflux (Monitor by TLC) Add_NaOMe->React Quench Solvent Removal & Water Quench React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Pure This compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Start Low Yield or Reaction Failure Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Conditions Start->Check_Conditions Check_Setup Check Setup Start->Check_Setup Purity_SM Starting Material Purity OK? Check_Reagents->Purity_SM Anhydrous_Solvent Solvent Truly Anhydrous? Check_Conditions->Anhydrous_Solvent Dry_Glassware Glassware Oven-Dried? Check_Setup->Dry_Glassware Activity_NaOMe NaOMe Active? Purity_SM->Activity_NaOMe Yes Use_New_SM Purify or Replace Starting Material Purity_SM->Use_New_SM No Use_New_NaOMe Use Fresh NaOMe Activity_NaOMe->Use_New_NaOMe No Temp_Time Temperature/Time Sufficient? Anhydrous_Solvent->Temp_Time Yes Redry_Solvent Re-dry Solvent (Protocol 1) Anhydrous_Solvent->Redry_Solvent No Optimize_Conditions Increase Time or Temperature Temp_Time->Optimize_Conditions No Inert_Atmosphere Inert Atmosphere Maintained? Dry_Glassware->Inert_Atmosphere Yes Redry_Glassware Re-Dry Glassware Thoroughly Dry_Glassware->Redry_Glassware No Improve_Inert_Tech Improve Inert Gas Technique Inert_Atmosphere->Improve_Inert_Tech No

Caption: Troubleshooting decision tree for low reaction yield.

Side_Products cluster_reactants Reactants cluster_products Products / Byproducts Water H₂O (Moisture) Chloroquinoline 2-Chloroquinoline Water->Chloroquinoline Hydrolysis NaOMe Sodium Methoxide (NaOMe) Water->NaOMe Deactivation Methoxyquinoline Desired Product: This compound Chloroquinoline->Methoxyquinoline Hydroxyquinoline Side Product: 2-Hydroxyquinoline Chloroquinoline->Hydroxyquinoline NaOMe->Chloroquinoline Desired Reaction (SNAr) NaOH Inactive Reagent: NaOH + MeOH NaOMe->NaOH

Caption: Relationship between moisture and side product formation.

References

Technical Support Center: Optimizing Work-up Procedures for 2-Methoxyquinoline to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing product loss during the work-up and purification of 2-Methoxyquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to enhance your understanding of the processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound and provides practical solutions to mitigate product loss.

Q1: I am observing a low yield after aqueous work-up. What are the potential causes and how can I improve it?

A1: Low recovery of this compound after aqueous work-up can stem from several factors, primarily related to its solubility and stability.

  • Incomplete Extraction: this compound has some water solubility, which can lead to product loss in the aqueous layer during extraction. To minimize this, it is recommended to perform multiple extractions with a smaller volume of an appropriate organic solvent rather than a single extraction with a large volume. Saturated sodium chloride solution (brine) should be used for the final wash of the organic layer to reduce the solubility of this compound in the aqueous phase and to help break up any emulsions.

  • pH of the Aqueous Layer: The basicity of the quinoline (B57606) nitrogen (pKa of the conjugate acid is approximately 5.1) means that at acidic pH, this compound will be protonated, forming a water-soluble salt. If your reaction conditions are acidic, you must neutralize the mixture or make it slightly basic (pH 8-9) before extraction to ensure the product is in its neutral, organic-soluble form.[1] Conversely, strongly basic conditions should also be avoided as they can promote degradation of some quinoline derivatives.[2]

  • Hydrolysis of the Methoxy (B1213986) Group: Although generally stable, the methoxy group can be susceptible to hydrolysis under harsh acidic conditions, especially at elevated temperatures, which would convert the product to 2-quinolone. It is advisable to perform acidic washes, if necessary, at low temperatures and for a minimal amount of time.

Q2: I am having trouble with emulsion formation during the liquid-liquid extraction. How can I resolve this?

A2: Emulsions are a common issue when working with heterocyclic compounds like quinolines. They are often caused by the presence of surfactants or fine particulate matter at the interface between the aqueous and organic layers.

Here are several techniques to break up emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to minimize the formation of an emulsion.[3]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.[3]

  • Filtration: For persistent emulsions, you can filter the mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Q3: My product seems to be decomposing during column chromatography on silica (B1680970) gel. What is the cause and how can I prevent it?

A3: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor recovery and sometimes decomposition of the product.[1]

To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) for your chromatography.

  • Flush the Column: Before loading your sample, flush the packed silica gel column with your eluent containing triethylamine.

Q4: I am struggling to get my this compound to crystallize. What can I do?

A4: Difficulty in crystallization can be due to several factors including the choice of solvent, the presence of impurities, or the solution not being sufficiently saturated.

Here are some troubleshooting steps:

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4] A mixed solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexane (B92381), can also be effective.[4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystallization.[4]

  • Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

  • Oiling Out: If the product separates as an oil instead of crystals, try re-dissolving the oil in a bit more hot solvent and allowing it to cool more slowly. Using a different solvent system may also be necessary.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility at 25 °C ( g/100 mL)
ChloroformHigh
DichloromethaneHigh
AcetoneHigh
Ethyl AcetateModerate
TolueneModerate
EthanolModerate
MethanolModerate
HexaneLow
WaterVery Low (0.033 g/100mL)[5]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reaction Yielding this compound

This protocol describes a general work-up for a reaction mixture where this compound is the desired product, such as the nucleophilic substitution of 2-chloroquinoline (B121035) with sodium methoxide.

  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a solvent like methanol, it is often beneficial to remove the bulk of the solvent under reduced pressure.

  • Aqueous Work-up: To the residue, add deionized water and an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the aqueous layer. If the organic layer is less dense than water (e.g., ethyl acetate), it will be the top layer. If it is denser (e.g., dichloromethane), it will be the bottom layer.

  • Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to maximize the recovery of this compound.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers with deionized water to remove any water-soluble impurities. Follow this with a wash with saturated sodium chloride (brine) solution to help remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can then be purified by either recrystallization or column chromatography as described below.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Based on the solubility data, choose a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To prevent decomposition, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute the product.

  • Fraction Analysis: Monitor the composition of the collected fractions by Thin Layer Chromatography (TLC).

  • Isolation of Pure Compound: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Mandatory Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Add_Solvents Add H2O & Organic Solvent Quench->Add_Solvents Extract Liquid-Liquid Extraction Add_Solvents->Extract Separate Separate Layers Extract->Separate Wash Wash Organic Layer Separate->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Emulsion Start Emulsion Forms During Extraction Decision1 Action Taken Start->Decision1 Action1 Add Saturated NaCl (Brine) Action2 Gently Swirl, Don't Shake Action3 Filter through Celite Action4 Centrifuge Result1 Emulsion Persists Decision1->Result1 No Result2 Layers Separate Decision1->Result2 Yes

Caption: Logical relationship for troubleshooting emulsion formation during extraction.

References

analytical methods for monitoring the progress of 2-Methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the progress of reactions involving 2-Methoxyquinoline. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of this compound reactions?

A1: The most common analytical methods for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is often favored for its high resolution and sensitivity in quantifying non-volatile compounds, making it ideal for tracking the consumption of starting materials and the formation of products.[2] GC-MS is well-suited for volatile compounds and can provide structural information about reaction components.[2][3] NMR spectroscopy offers detailed structural insights and can be used for quantitative analysis without the need for a specific reference standard for every component.[1][4]

Q2: How can I choose the best analytical method for my specific this compound reaction?

A2: The choice of analytical method depends on several factors, including the properties of your reactants and products (e.g., volatility, polarity, UV activity), the complexity of the reaction mixture, and the information you need to obtain (e.g., quantitative conversion, structural confirmation of byproducts). A comparative overview of key analytical methods can help guide your decision.[2] For routine monitoring of reaction conversion, HPLC with UV detection is often a robust and reliable choice.[5] If you need to identify unknown impurities or byproducts, the mass detection capabilities of GC-MS or LC-MS are invaluable.[6] For detailed mechanistic studies and structural elucidation of intermediates, NMR spectroscopy is the most powerful technique.[1][7]

Q3: Are there any specific challenges associated with the analysis of this compound and its derivatives?

A3: Yes, quinoline (B57606) derivatives, being nitrogen-containing heterocycles, can present some analytical challenges. For instance, in reversed-phase HPLC, the basic nature of the quinoline nitrogen can lead to interactions with residual silanol (B1196071) groups on silica-based columns, resulting in poor peak shape (tailing).[8][9] This can be mitigated by using a buffered mobile phase or an end-capped column. In GC analysis, the polarity and thermal stability of the compounds need to be considered to avoid degradation in the injector or on the column.[10]

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (peak tailing) is observed for this compound or its derivatives.

  • Possible Cause 1: Secondary Interactions with Column Silanols: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the surface of the HPLC column's stationary phase.[8]

    • Solution:

      • Optimize Mobile Phase pH: Add a buffer to your mobile phase to control the pH. For basic compounds like this compound, a low pH (e.g., using 0.1% formic acid or phosphoric acid) will protonate the analyte, which can improve peak shape.[2][5]

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[8]

      • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved peak shape for polar analytes.[9]

  • Possible Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Dilute your sample and inject a smaller volume. You can perform a series of injections with decreasing concentrations to determine the point at which peak shape improves.[8]

  • Possible Cause 3: Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to peak broadening and tailing.[8]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.

GC-MS Analysis

Issue: No peaks or very small peaks are observed for this compound.

  • Possible Cause 1: Compound Degradation: this compound may be thermally labile and could be degrading in the high-temperature environment of the GC inlet.

    • Solution:

      • Lower the Inlet Temperature: Gradually decrease the injector temperature to find a balance between efficient volatilization and compound stability.

      • Use a Splitless Injection: For trace analysis, a splitless injection can increase the amount of analyte transferred to the column, but be mindful of potential peak broadening. A split injection with a moderate split ratio is often a good starting point.[3]

  • Possible Cause 2: Improper Sample Preparation: The sample may not be in a suitable solvent or may be too dilute.[10]

    • Solution: Ensure your sample is dissolved in a volatile solvent that is compatible with your column and detector. Concentrate your sample if necessary, but be cautious of concentrating non-volatile impurities that could contaminate the GC system.

Issue: Baseline noise or ghost peaks are present in the chromatogram.

  • Possible Cause 1: Contaminated Carrier Gas: Impurities in the carrier gas, such as moisture or oxygen, can lead to a noisy baseline and column degradation.[11]

    • Solution: Use high-purity carrier gas and install in-line purifiers to remove any residual contaminants.[11]

  • Possible Cause 2: Sample Contamination: Contamination can be introduced during sample preparation from solvents, glassware, or handling.[12]

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Prepare a solvent blank and inject it to confirm that the contamination is not from the solvent itself.[10]

NMR Spectroscopy

Issue: Difficulty in distinguishing between starting material and product signals.

  • Possible Cause 1: Signal Overlap: In complex reaction mixtures, the proton or carbon signals of different species may overlap, making quantification and identification challenging.[13]

    • Solution:

      • Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.[6]

      • 2D NMR Techniques: Techniques like COSY and HMQC can help to establish connectivity between protons and carbons, aiding in the assignment of signals to specific molecules.[14]

      • Spiking Experiment: Add a small amount of the pure starting material to an aliquot of the reaction mixture and acquire another spectrum. The signals corresponding to the starting material will increase in intensity, confirming their identity.

Issue: Inaccurate quantification of reaction components.

  • Possible Cause 1: Poor Signal-to-Noise Ratio: Low concentrations of reactants or products can lead to weak signals that are difficult to integrate accurately.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the nuclei being quantified) to allow for complete relaxation of the nuclei between scans.

  • Possible Cause 2: Integration Errors: Incorrectly setting the integration regions can lead to inaccurate results.

    • Solution: Carefully define the integration regions to encompass the entire peak for each signal of interest. Use a signal from a stable, non-reacting internal standard for the most accurate quantification.

Quantitative Data Summary

The following table summarizes typical parameters for the analytical methods discussed. Note that these are starting points and may require optimization for your specific reaction.

Analytical MethodParameterTypical Value/RangeNotes
HPLC-UV ColumnC18, 150 mm x 4.6 mm, 5 µm particle size[2]A common choice for reversed-phase chromatography of quinoline derivatives.[5]
Mobile PhaseA: 0.1% Phosphoric Acid in Water; B: Acetonitrile[2]Gradient elution is often used to separate compounds with different polarities.[15]
Flow Rate1.0 mL/min[2]A standard flow rate for analytical HPLC.
Detection Wavelength230 nm or 254 nm[2][15]Should be optimized based on the UV-Vis spectrum of this compound and its reaction products.
Limit of Detection~0.01 - 0.1%[2]Highly sensitive for impurity profiling.
GC-MS ColumnDB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness[2][3]A versatile, non-polar column suitable for a wide range of compounds.
Carrier GasHelium at a constant flow of 1.0 mL/min[2][3]High-purity gas is essential for good performance.[11]
Injector Temperature250 °C[2][3]May need to be optimized to prevent thermal degradation.
Oven Program40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min[2]The temperature program should be adjusted to achieve good separation of all components.
¹H NMR SolventCDCl₃ or DMSO-d₆[6]The choice of solvent depends on the solubility of the reaction components.
Spectrometer Frequency400 MHz or higher[6]Higher field strengths provide better signal dispersion.
Key ¹H Signals (this compound)Methoxy protons: ~3.8–4.0 ppm (singlet); Aromatic protons: ~7.0–8.5 ppm[16]These shifts can be used to monitor the consumption of the starting material.
Limit of Quantification~0.1 - 1%[2]Less sensitive than chromatographic methods but provides rich structural information.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Monitoring a this compound Reaction

This method is designed to separate the starting material, this compound, from potential products and impurities.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)[2]

    • This compound reference standard and reaction samples.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.[2]

    • Accurately weigh and dissolve a small amount of the reaction mixture in the diluent to achieve a suitable concentration for UV detection.

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 230 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product(s) by comparing their retention times with those of reference standards.

    • Calculate the percentage conversion by monitoring the decrease in the peak area of this compound and the increase in the peak area of the product(s) over time.

Protocol 2: GC-MS Method for Reaction Monitoring

This protocol is suitable for analyzing volatile components in a this compound reaction.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • Reagents and Materials:

    • Toluene or other suitable volatile solvent (chromatography grade).[3]

    • Helium (ultra-high purity).[3]

    • Reaction samples.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., toluene).[3]

    • If necessary, pass the solution through a 0.45 µm filter.[3]

  • Instrumental Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector: Splitless, Temperature 250 °C.[2]

    • Injection Volume: 1 µL.[3]

    • Oven Program: Start at 90 °C for 2 min, then ramp at 20 °C/min to 260 °C and hold for 3 min.[3]

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 30-200.[3]

  • Data Analysis:

    • Identify the components by comparing their retention times and mass spectra with a spectral library or reference standards.

    • Monitor the reaction progress by observing the relative abundance of the ion chromatograms for the starting material and product(s).

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Reaction This compound Reaction Sampling Take Aliquot at Time Points Reaction->Sampling HPLC HPLC Analysis Sampling->HPLC GCMS GC-MS Analysis Sampling->GCMS NMR NMR Analysis Sampling->NMR Data Determine Reaction Progress/Conversion HPLC->Data GCMS->Data NMR->Data

Caption: General experimental workflow for monitoring the progress of a this compound reaction.

HPLC_Troubleshooting_Tree Start Peak Tailing in HPLC Analysis? CheckpH Is Mobile Phase pH Optimized for Basic Compounds? Start->CheckpH CheckConc Is Sample Concentration Too High? CheckpH->CheckConc Yes Sol_pH Add Buffer (e.g., 0.1% Formic Acid) to Mobile Phase. CheckpH->Sol_pH No CheckColumn Is the Column End-Capped or in Good Condition? CheckConc->CheckColumn No Sol_Conc Dilute Sample and Re-inject. CheckConc->Sol_Conc Yes Sol_Column Use an End-Capped Column or Replace Column. CheckColumn->Sol_Column No

Caption: Troubleshooting decision tree for HPLC peak tailing of quinoline derivatives.

References

Validation & Comparative

comparative analysis of 2-Methoxyquinoline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key heterocyclic intermediates like 2-methoxyquinoline is of paramount importance. This valuable building block is a precursor to a variety of functionalized molecules with potential applications in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes for the preparation of this compound, supported by experimental data and detailed protocols.

Comparative Overview of Synthetic Routes

Several strategies exist for the synthesis of the this compound scaffold. The most common and direct method is the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline (B121035) precursor. Additionally, classical named reactions for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, can be adapted to produce this compound, often by using appropriately substituted starting materials or by modifying the resulting quinoline core.

Data Presentation

The following table summarizes the key performance indicators for the most viable synthetic routes to this compound and its direct precursors, based on available experimental data.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Combes Synthesis & O-methylation
Starting Material 2-ChloroquinolineAniline (B41778), Ethyl acetoacetate
Key Reagents Sodium Methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH)Sulfuric Acid (H₂SO₄), Methylating Agent (e.g., Dimethyl sulfate)
Reaction Time 2-6 hours[1]Several hours (multi-step)[2]
Reaction Temperature Reflux (approx. 65°C for Methanol)[1]100-120°C (Combes), subsequent methylation conditions vary[2]
Typical Yield Moderate to High (Analogous reactions show good yields)[3][4]Good (for the 4-methyl-1H-quinolin-2-one intermediate)[2]
Advantages Direct conversion, relatively short reaction time.[3]Readily available starting materials.[2]
Disadvantages Requires the synthesis or purchase of 2-chloroquinoline.Multi-step process, potentially harsh acidic conditions.[2]

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoline

This method is a direct and widely used approach for the synthesis of 2-alkoxyquinolines.[3] It involves the substitution of the chlorine atom at the 2-position of the quinoline ring with a methoxy (B1213986) group from a methoxide source.

Materials:

  • 2-Chloroquinoline

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution. The sodium methoxide can be added as a solid or as a freshly prepared solution in methanol.[1]

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Route 2: Combes Synthesis of 4-Methyl-1H-quinolin-2-one followed by O-methylation

The Combes synthesis provides a straightforward method for constructing the quinoline core, which can then be further modified.[2][5] This route first produces a quinolin-2-one intermediate, which is subsequently O-methylated to yield a this compound derivative.

Step 1: Synthesis of 4-methyl-1H-quinolin-2-one (via Combes Synthesis)

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

Procedure:

  • In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Heat the mixture at 110-120°C for 1 hour, allowing for the removal of water formed during the reaction.[2]

  • Cool the resulting crude enamine to room temperature.

  • Slowly add the crude enamine to a stirred solution of concentrated sulfuric acid, ensuring the temperature remains below 20°C.[2]

  • Heat the reaction mixture to 100°C for 30 minutes.[2]

  • After cooling, carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-methyl-1H-quinolin-2-one.

Step 2: O-methylation of 4-methyl-1H-quinolin-2-one

Materials:

  • 4-methyl-1H-quinolin-2-one

  • A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., DMF, acetone)

Procedure:

  • Dissolve 4-methyl-1H-quinolin-2-one (1 equivalent) in a suitable anhydrous solvent in a round-bottom flask.

  • Add the base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

  • Add the methylating agent (e.g., dimethyl sulfate, 1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture (temperature will depend on the chosen reagents and solvent) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-methoxy-4-methylquinoline, which can be purified by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations and logical workflows.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution start1 2-Chloroquinoline reagents1 NaOMe, MeOH Reflux start1->reagents1 product1 This compound reagents1->product1

Caption: Workflow for the Nucleophilic Substitution of 2-Chloroquinoline.

G cluster_1 Route 2: Combes Synthesis & O-methylation start2 Aniline + Ethyl Acetoacetate reagents2_1 1. Heat (110-120°C) 2. H₂SO₄ start2->reagents2_1 intermediate 4-Methyl-1H-quinolin-2-one reagents2_1->intermediate reagents2_2 Methylating Agent, Base intermediate->reagents2_2 product2 2-Methoxy-4-methylquinoline reagents2_2->product2

Caption: Workflow for the Combes Synthesis and subsequent O-methylation.

Conclusion

Both the nucleophilic aromatic substitution of 2-chloroquinoline and the Combes synthesis followed by O-methylation offer viable pathways to this compound derivatives. The choice of method will likely depend on factors such as the availability and cost of starting materials, desired reaction conditions, and the required substitution pattern on the quinoline ring. The nucleophilic substitution route is more direct for obtaining this compound itself, provided the chlorinated precursor is accessible. The Combes synthesis is a powerful tool for building the quinoline core from simpler starting materials and allows for the introduction of substituents at the 4-position. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

The Ascendant Efficacy of 2-Methoxyquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is being carved out by 2-Methoxyquinoline derivatives, which are demonstrating significant therapeutic potential across a spectrum of diseases. These compounds are exhibiting promising efficacy, in some cases surpassing established drugs, in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comprehensive comparison of the performance of this compound derivatives against other compounds, supported by experimental data and detailed methodologies.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, showing a broad range of biological activities.[1][2] Research has highlighted their potential as antioxidant, antimicrobial, anticancer, and antidiabetic agents.[1] Their mechanism of action often involves the inhibition of crucial enzymes like DNA gyrase and topoisomerase, disrupting DNA replication and transcription in pathogens and cancer cells.[1]

Anticancer Activity: A Competitive Edge

In the realm of oncology, this compound derivatives have been evaluated for their potential to combat various cancer cell lines, including those of the breast, lung, and cervix.[1][3] Studies have shown that certain derivatives can significantly reduce cell viability and induce apoptosis, or programmed cell death, by modulating the expression of apoptosis-regulating genes such as BCL-2 and BAX.[1]

Comparative Efficacy Data: Anticancer Agents
Compound/DerivativeCell LineIC50 (µM)ComparatorComparator IC50 (µM)
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa, HT29, C6Not specified, but identified as a "most promising anticancer agent"DoxorubicinNot specified
Quinoline (B57606) 13HeLa (cervical epithelial carcinoma)8.3DoxorubicinNot specified
Tetrahydroquinoline 18HeLa (cervical epithelial carcinoma)13.15DoxorubicinNot specified
Quinoline 12PC3 (prostate sarcoma)31.37DoxorubicinNot specified
Quinoline 11PC3 (prostate sarcoma)34.34DoxorubicinNot specified
3,4,5-trisubstituted methoxy (B1213986) chalcone (B49325) derivative of quinolineMGC-803, HCT-116, MCF-71.38-5.21DoxorubicinNot specified

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that certain 2-arylquinoline derivatives exhibit compelling and selective anticancer properties, with some showing high selectivity compared to the standard chemotherapeutic drug, doxorubicin.[3] For instance, quinoline 13 and tetrahydroquinoline 18 demonstrated significant cytotoxicity against cervical epithelial carcinoma cells with IC50 values of 8.3 µM and 13.15 µM, respectively, while showing low unspecific cytotoxicity.[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activity of quinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[4]

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.[4]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[4]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[4]

experimental_workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

MTT Assay Experimental Workflow

Antimicrobial Activity: A Broad Spectrum of Defense

This compound derivatives have demonstrated significant antimicrobial properties against a variety of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Their efficacy has been compared to standard antibiotics, often showing comparable or superior results.

Comparative Efficacy Data: Antimicrobial Agents
Compound/DerivativeMicroorganismInhibition Zone (mm)ComparatorComparator Inhibition Zone (mm)MIC (µg/mL)Comparator MIC (µg/mL)
Synthesized quinoline derivativesGram-positive bacteriaSubstantialAmoxicillinNot specified--
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3c)E. coli19.0AMC/NystNot specified15.625Not specified
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3c)C. albicans16.0AMC/NystNot specified31.25Not specified
4-((7-methoxyquinolin-4-yl) amino)-N-(pyridin-2-yl)benzenesulfonamide (3d)E. coli17.0AMC/NystNot specified31.25Not specified
4-((7-methoxyquinolin-4-yl) amino)-N-(pyridin-2-yl)benzenesulfonamide (3d)C. albicans15.0AMC/NystNot specified62.5Not specified
4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l)E. coli21.0AMC/NystNot specified7.812Not specified
4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l)C. albicans18.0AMC/NystNot specified31.125Not specified
Quinoline-2-one derivative (6c)MRSA-Daptomycin-0.75Not specified
Quinoline-2-one derivative (6c)VRE-Daptomycin-0.75Not specified
Quinoline-2-one derivative (6c)MRSE-Daptomycin-2.50Not specified
8-hydroxyquinoline derivative (PH176)S. aureus (clinical isolates)---MIC50: 16, MIC90: 32-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. AMC/Nyst: Amoxicillin/Nystatin MRSA: Methicillin-resistant Staphylococcus aureus VRE: Vancomycin-resistant Enterococcus MRSE: Methicillin-resistant Staphylococcus epidermidis

Notably, the sulfamethazine (B1682506) derivative 3l exhibited a potent inhibitory effect against E. coli and C. albicans, with MIC values of 7.812 µg/mL and 31.125 µg/mL, respectively.[5] Furthermore, the quinoline-2-one derivative 6c demonstrated highly effective activity against multidrug-resistant Gram-positive bacteria, with MIC concentrations of 0.75 μg/mL against MRSA and VRE.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy and is often determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Key Pathways

This compound derivatives have also shown promise as anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[7][8]

Comparative Efficacy Data: Anti-inflammatory Agents
Compound/DerivativeTest ModelEfficacyComparatorComparator Efficacy
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Writhing test (mice)High anti-nociceptive effect at 6.562 mg/kgDiclofenac (B195802)High anti-nociceptive effect at 5 mg/kg
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Xylene-induced ear edema (mice)High anti-inflammatory effect at <6.562 mg/kgDiclofenac, CelecoxibHigh anti-inflammatory effect at 5 mg/kg and 100 mg/kg, respectively
Quinoline derivative 12cIn vitro COX-2 inhibitionIC50 = 0.1 µMCelecoxibNot specified
Quinoline derivative 14aIn vitro COX-2 inhibitionIC50 = 0.11 µMCelecoxibNot specified
Quinoline derivative 14bIn vitro COX-2 inhibitionIC50 = 0.11 µMCelecoxibNot specified

A synthetic quinoline compound, QC, demonstrated a dose-dependent anti-nociceptive and anti-inflammatory effect in mice, with its efficacy being comparable to the reference drugs diclofenac and celecoxib.[9] Docking studies suggested that this derivative could strongly inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy.[9]

Experimental Protocol: Xylene-Induced Ear Edema Test

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Typically, mice are used for this experiment.

  • Compound Administration: The test compound is administered to the animals, often orally or intraperitoneally.

  • Induction of Inflammation: A fixed volume of xylene is applied to the surface of one ear to induce inflammation and edema.

  • Measurement of Edema: After a specific period, the animals are euthanized, and a circular section is removed from both the treated and untreated ears. The difference in weight between the two ear sections is calculated to determine the extent of edema.

  • Evaluation of Efficacy: The percentage inhibition of edema by the test compound is calculated by comparing the results with a control group that received only the vehicle.

signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Inhibition by 2-MQD Inhibition by 2-MQD IKK Complex->Inhibition by 2-MQD NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription promotes

Inhibition of NF-κB Pathway by 2-MQD

References

A Researcher's Guide to the Validation of 2-Methoxyquinoline as a Fluorescent Probe Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel fluorescent probe is a critical step to ensure data integrity and experimental reproducibility. This guide provides an objective framework for the validation of 2-Methoxyquinoline, a heterocyclic compound belonging to a class known for its fluorescent properties, by comparing its prospective performance against well-established fluorescent standards.[1][2][3] While this compound and its derivatives have been explored for various biological activities, its comprehensive characterization as a fluorescent probe is not as extensively documented as that of common standards.[1]

This document outlines the essential experimental protocols required to quantify the photophysical properties of a putative probe like this compound and presents the benchmark data from widely used standards—Fluorescein, Rhodamine B, and Quinine Sulfate (B86663)—to facilitate a direct comparison.

Performance Comparison of Standard Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on its specific photophysical properties. An ideal probe exhibits high molar absorptivity and quantum yield (contributing to brightness), a large Stokes shift to minimize self-quenching and spectral overlap, and high photostability to withstand prolonged excitation. The performance of this compound can be benchmarked against the following industry-standard fluorophores.

PropertyFluoresceinRhodamine BQuinine Sulfate
Excitation Max (λ_ex) ~495 nm (in basic solution)[4]~553 nm (in methanol)~350 nm (in 0.5M H₂SO₄)[5][6]
Emission Max (λ_em) ~520 nm (in basic solution)[4]~627 nm (in methanol)~481 nm (in sulfuric acid)[5]
Molar Absorptivity (ε) ~76,900 M⁻¹cm⁻¹ (at pH 9)~106,000 M⁻¹cm⁻¹ (in ethanol)~7,000 M⁻¹cm⁻¹ (at 348 nm)
Quantum Yield (Φ) ~0.95 (in 0.1M NaOH)~0.65 (in basic ethanol)[7]~0.546 (in 0.5M H₂SO₄)[6]
Stokes Shift ~25 nm[4]~74 nm~131 nm
Photostability ModerateHighHigh
Solubility Soluble in dilute aqueous bases.[8]Soluble in water and methanol.[7]Soluble in acidic aqueous solutions.[6]
pH Sensitivity Highly sensitive; pKa ~6.4.[4]Generally insensitive between pH 4-9.[9]Stable in acidic solutions.

Experimental Protocols for Probe Validation

To validate this compound as a fluorescent probe, a series of standardized experiments must be conducted. These protocols are designed to quantify its key performance indicators.

Molar Absorptivity (ε) Determination

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution with known concentrations.

  • UV-Vis Spectroscopy: For each dilution, measure the absorbance across a relevant spectral range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.[10]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot absorbance at λ_max versus concentration.

    • The slope of the resulting line is the product of the molar absorptivity and the path length of the cuvette (typically 1 cm). Calculate ε using the formula: Slope = ε * b , where 'b' is the path length.

Fluorescence Quantum Yield (Φ) Determination (Relative Method)

The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[10]

Methodology:

  • Standard Selection: Choose a fluorescent standard with an absorption range similar to this compound (e.g., Quinine Sulfate if UV excitation is used).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[6][10]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where 'Φ_std' is the quantum yield of the standard, 'Slope' refers to the slope from the plot of integrated fluorescence vs. absorbance, and 'η' is the refractive index of the solvent.[11]

Stokes Shift Calculation

The Stokes shift is the difference between the spectral maxima of absorption and emission.[12][13] A larger Stokes shift is generally desirable.

Methodology:

  • Identify Peak Wavelengths: From the absorbance spectrum, determine the peak excitation wavelength (λ_ex). From the fluorescence emission spectrum, determine the peak emission wavelength (λ_em).

  • Calculate the Shift: The Stokes shift is calculated as: Stokes Shift (nm) = λ_em - λ_ex .

Photostability Assessment

Photostability measures the probe's resistance to photochemical degradation when exposed to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a working concentration.

  • Continuous Excitation: Place the solution in a spectrofluorometer and continuously expose it to the excitation light source at a fixed wavelength.

  • Time-Lapse Measurement: Record the fluorescence intensity at the emission maximum at regular intervals over an extended period (e.g., 30-60 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. A photostable probe will show minimal decrease in intensity over the measurement period. This can be compared directly with the photobleaching rate of a known standard under identical conditions.[14]

Visualizing Experimental and Logical Workflows

Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

G cluster_prep Phase 1: Preparation & Initial Scans cluster_quant Phase 2: Quantitative Analysis cluster_comp Phase 3: Validation stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions stock->dilutions uv_vis Measure UV-Vis Absorbance (Determine λ_max) dilutions->uv_vis fluorescence Measure Fluorescence Emission (Determine λ_em) dilutions->fluorescence molar_abs Calculate Molar Absorptivity (ε) (Beer-Lambert Plot) uv_vis->molar_abs stokes Calculate Stokes Shift (λ_em - λ_ex) uv_vis->stokes fluorescence->stokes quantum_yield Determine Quantum Yield (Φ) (Relative to Standard) fluorescence->quantum_yield photostability Assess Photostability (Time-lapse Measurement) fluorescence->photostability comparison Compare Data Against Known Standards molar_abs->comparison stokes->comparison quantum_yield->comparison photostability->comparison caption Figure 1. Experimental workflow for the photophysical validation of a novel fluorescent probe.

Figure 1. Experimental workflow for the photophysical validation of a novel fluorescent probe.

G cluster_inputs Fundamental Properties cluster_outputs Performance Metrics molar_abs Molar Absorptivity (ε) (Light Absorption Efficiency) brightness Probe Brightness molar_abs->brightness contributes to photostability Photostability (Signal Durability) quantum_yield Quantum Yield (Φ) (Emission Efficiency) quantum_yield->brightness contributes to stokes Stokes Shift (Spectral Separation) caption Figure 2. Logical relationship between key photophysical properties of a fluorescent probe.

Figure 2. Logical relationship between key photophysical properties of a fluorescent probe.

By following these standardized protocols and comparing the resulting data with established benchmarks, researchers can rigorously validate the efficacy of this compound as a fluorescent probe, ensuring its suitability for specific applications in biological imaging and sensing.

References

2-Methoxyquinoline vs. Other Quinoline Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-methoxyquinoline and its positional isomers. While direct comparative studies across all isomers are limited in publicly available literature, this document synthesizes existing experimental data to offer insights into their structure-activity relationships. The information herein is intended to guide further research and drug development efforts in leveraging the therapeutic potential of the quinoline (B57606) scaffold.

Introduction to Methoxyquinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities. The introduction of a methoxy (B1213986) group (-OCH₃) to the quinoline ring can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The position of this methoxy substituent is a critical determinant of the molecule's ultimate biological effect. This guide explores the comparative efficacy of this compound and its isomers in key biological assays.

Anticancer Activity

For instance, studies on 7-alkoxy quinoline derivatives have shown that bulky alkoxy substituents at this position can be beneficial for antiproliferative activity.[1] Conversely, research on pyrimido[4,5-c]quinolin-1(2H)-ones indicated that 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity.[2]

Data Presentation: Cytotoxicity (IC₅₀ Values)

The following table summarizes the available cytotoxic data for various methoxyquinoline derivatives. It is important to note that these are not direct comparisons of the parent methoxyquinoline isomers but of more complex derivatives, and variations in cell lines and experimental conditions should be considered.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineHuman tumor cell lines< 1.0[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[3]
2-arylquinoline derivative 13 HeLa (Cervical)8.3[4]
2-arylquinoline derivative 12 PC3 (Prostate)31.37[4]
2-arylquinoline derivative 11 PC3 (Prostate)34.34[4]

Note: Direct comparative IC₅₀ data for the parent 2-, 3-, 4-, 5-, 6-, 7-, and 8-methoxyquinoline (B1362559) is limited in the reviewed literature.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The position of the methoxy group can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

A study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety demonstrated promising antimicrobial activity against various bacterial and fungal strains.[5] Another study highlighted that 8-methoxyquinoline exhibited strong antifungal and antibacterial activities, suggesting its potential as a lead compound for pharmaceutical development.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents available MIC data for methoxyquinoline derivatives. Direct comparative data across all isomers is scarce.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline-sulfamethazine derivative 3l E. coli-[5]
7-Methoxyquinoline-sulfamethazine derivative 3l C. albicans7.812[5]
8-MethoxyquinolineBacillus subtilis-[6]
8-MethoxyquinolineSalmonella typhi-[6]
8-MethoxyquinolineAspergillus flavus-[6]

Note: Inhibition zone diameters were reported for some compounds rather than MIC values. A comprehensive, direct comparison of MIC values for all parent methoxyquinoline isomers is not available in the current literature.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Inhibition of P-gp is a key strategy to overcome MDR. Research on 6-methoxy-2-arylquinoline analogs has shown that the substitution pattern is critical for P-gp inhibitory activity, with alcoholic derivatives at the 4-position demonstrating potent inhibition.[7]

Data Presentation: P-gp Inhibition
Compound/DerivativeP-gp Inhibitory Activity (Relative to Verapamil)Reference
6-methoxy-2-phenylquinoline-4-CH₂OH1.3-fold stronger[7]
6-methoxy-2-(4-chlorophenyl)quinoline-4-CH₂OH2.1-fold stronger[7]

Note: This data is for derivatives of 6-methoxyquinoline (B18371) and not a direct comparison of the parent isomers.

Enzyme Inhibition

DNA Gyrase and Topoisomerase IV Inhibition

Quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A study on novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives identified them as inhibitors of both enzymes, demonstrating excellent antibacterial activity.[8]

Topoisomerase I Inhibition

Topoisomerase I is a key enzyme in human cells that resolves DNA topological problems during replication and transcription. Its inhibition is a validated anticancer strategy. Studies on azaindenoisoquinolines, which are structurally related to quinolines, have shown that the introduction of a methoxy group can increase Topoisomerase I inhibitory activity.[9]

Note: Quantitative, direct comparative data for all methoxyquinoline isomers in these enzyme inhibition assays is not currently available in the literature.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the methoxyquinoline isomers. Include vehicle and untreated controls. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition (0.5 mg/mL) compound_treatment->mtt_addition 24-72h Incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization 4h Incubation absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis

MTT Assay Experimental Workflow
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This fluorescence-based assay assesses the ability of compounds to inhibit P-gp mediated efflux.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp overexpressing cells, it is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of rhodamine 123 and increased fluorescence.[10]

Procedure:

  • Cell Preparation: Use a P-gp overexpressing cell line (e.g., MCF7/ADR).

  • Compound Incubation: Incubate cells with various concentrations of the methoxyquinoline isomers.

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration 5.25 µM) and incubate for 30 minutes.[5]

  • Washing: Wash cells to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure intracellular fluorescence using a fluorometer or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in fluorescence compared to the control indicates P-gp inhibition.

Pgp_Inhibition_Pathway cluster_cell P-gp Overexpressing Cell cluster_inhibition With Methoxyquinoline Isomer Pgp P-gp Pump Rh123_out Rhodamine 123 (Out) Pgp->Rh123_out Rh123_in Rhodamine 123 (In) Rh123_in->Pgp Efflux Fluorescence Low Fluorescence Rh123_in->Fluorescence Pgp_inhibited P-gp Pump (Inhibited) Isomer Methoxyquinoline Isomer Isomer->Pgp_inhibited Inhibits Rh123_accumulated Accumulated Rhodamine 123 High_Fluorescence High Fluorescence Rh123_accumulated->High_Fluorescence

Mechanism of P-gp Inhibition Assay
DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase, in the presence of ATP, converts relaxed circular DNA into a supercoiled form. An inhibitor will prevent this conversion, which can be visualized by agarose (B213101) gel electrophoresis as the different DNA topoisomers migrate at different rates.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and various concentrations of the methoxyquinoline isomer.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction using a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

DNA_Gyrase_Inhibition cluster_assay DNA Gyrase Supercoiling Assay cluster_inhibition_effect With Inhibitor Relaxed_DNA Relaxed Plasmid DNA Gyrase_ATP + DNA Gyrase + ATP Relaxed_DNA->Gyrase_ATP Supercoiled_DNA Supercoiled DNA Gyrase_ATP->Supercoiled_DNA Inhibited_Gyrase Inhibited Reaction Inhibitor Methoxyquinoline Isomer Inhibitor->Inhibited_Gyrase Blocks No_Supercoiling Relaxed DNA (No Supercoiling) Inhibited_Gyrase->No_Supercoiling

Logic of DNA Gyrase Inhibition Assay
Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, and the different DNA topoisomers can be separated by agarose gel electrophoresis.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I, and various concentrations of the methoxyquinoline isomer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel and visualize under UV light.

  • Data Analysis: Inhibition is observed as the persistence of the supercoiled DNA band.

Conclusion

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity. While this guide consolidates available data on the anticancer, antimicrobial, and enzyme-inhibitory properties of various methoxyquinoline derivatives, it also highlights a significant gap in the literature: the lack of direct, systematic comparative studies of all seven methoxyquinoline isomers. Such studies would be invaluable for elucidating clear structure-activity relationships and for guiding the rational design of more potent and selective quinoline-based therapeutic agents. The experimental protocols and workflow diagrams provided herein offer a framework for conducting such comparative investigations. Further research is warranted to fully explore the therapeutic potential of each methoxyquinoline isomer.

References

performance comparison of different catalysts for 2-Methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-methoxyquinoline, a key scaffold in medicinal chemistry, is of paramount importance for the development of novel therapeutic agents. This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound and its derivatives, supported by experimental data. Detailed experimental protocols and visual workflows are included to facilitate practical application in a research setting.

Performance Comparison of Synthetic Routes

The synthesis of this compound can be approached through several catalytic strategies, each with distinct advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions. The following tables summarize the performance of key synthetic routes based on reported experimental data.

Table 1: Nucleophilic Substitution and Metal-Free Oxidation Methods
ParameterNucleophilic SubstitutionMetal-Free Oxidation of 2-Methoxy-4-methylquinoline (B83902)
Catalyst/Key Reagent Sodium Methoxide (B1231860) (NaOMe)Iodylbenzene (PhIO₂)
Starting Material 2-Chloroquinoline (B121035)2-Methoxy-4-methylquinoline
Product This compoundThis compound-4-carbaldehyde
Yield Moderate to high (analogous reactions suggest good yields)85%[1]
Reaction Time 2.5 hours[1]48 hours[1]
Reaction Conditions 100°C (373 K) in Methanol[1]Room Temperature in DMSO[1]
Advantages Shorter reaction time.[1]Milder reaction conditions, avoids potentially hazardous reagents.[1]
Disadvantages Requires synthesis of the chlorinated intermediate.[1]Longer reaction time.[1]
Table 2: Classical Quinoline (B57606) Ring Synthesis Methods
ParameterSkraup SynthesisDoebner-von Miller Synthesis
Catalyst/Key Reagent Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)Acid Catalyst (e.g., HCl, H₂SO₄)
Starting Material Aniline derivative, GlycerolAniline derivative, α,β-Unsaturated Carbonyl
Product Substituted QuinolineSubstituted Quinoline
Yield (for methoxy (B1213986) derivative) 65-72% (for 6-Methoxyquinoline)Not explicitly reported for this compound
Reaction Conditions High Temperature (exothermic)Acidic conditions
Advantages Access to the core quinoline structure from simple precursors.Versatile for a wide range of substituted quinolines.
Disadvantages Harsh reaction conditions, often violent and requires careful control.Potential for polymerization of the carbonyl substrate.[2]

Experimental Protocols

Nucleophilic Substitution of 2-Chloroquinoline-4-carbaldehyde (B1612479)

This protocol describes the synthesis of a this compound derivative via nucleophilic substitution, a common method for introducing the methoxy group.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-4-carbaldehyde (1 equivalent) in anhydrous methanol.[3]

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a solution in methanol.[3]

  • Heat the reaction mixture to reflux for 2-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[3]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[3]

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization.[3]

Metal-Free Oxidation of 2-Methoxy-4-methylquinoline

This protocol details a modern, metal-free approach to synthesize a this compound derivative.

Materials:

  • 2-Methoxy-4-methylquinoline

  • Dimethyl Sulfoxide (B87167) (DMSO)

  • Iodylbenzene (PhIO₂)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-methoxy-4-methylquinoline (1 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add iodylbenzene (PhIO₂) (2.2 mmol).[1]

  • Stir the reaction mixture at room temperature for 48 hours.[1]

  • Monitor the reaction by TLC. After completion, pour the mixture into water and extract with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound-4-carbaldehyde.[1]

Skraup Synthesis of 6-Methoxyquinoline (B18371)

This protocol outlines a classic method for the synthesis of the quinoline core, here exemplified by the preparation of 6-methoxyquinoline.

Materials:

  • p-Anisidine (B42471)

  • Glycerol

  • Arsenic Pentoxide (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

Procedure: The Skraup reaction is highly exothermic and requires careful control.

  • In a large, appropriately sized flask, cautiously mix p-anisidine with glycerol.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent (e.g., arsenic pentoxide).

  • Heat the mixture cautiously to initiate the reaction. Once initiated, the reaction can become vigorous.

  • After the initial exothermic reaction subsides, continue to heat the mixture to complete the reaction.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) and then isolate the product, typically by steam distillation or extraction.

  • Purify the crude 6-methoxyquinoline by distillation or recrystallization.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-Chloroquinoline dissolve Dissolve 2-Chloroquinoline in Methanol start1->dissolve start2 Sodium Methoxide add_naome Add Sodium Methoxide start2->add_naome start3 Methanol start3->dissolve dissolve->add_naome reflux Reflux (2-6h) add_naome->reflux cool Cool & Evaporate reflux->cool extract Extract with Organic Solvent cool->extract purify Purify (Chromatography/ Recrystallization) extract->purify product This compound purify->product

Caption: Workflow for the Nucleophilic Substitution of 2-Chloroquinoline.

Metal_Free_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-Methoxy-4-methylquinoline dissolve Dissolve Starting Material in DMSO start1->dissolve start2 Iodylbenzene (PhIO2) add_oxidant Add Iodylbenzene start2->add_oxidant start3 DMSO start3->dissolve dissolve->add_oxidant stir Stir at RT (48h) add_oxidant->stir quench Pour into Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Column Chromatography) extract->purify product This compound-4-carbaldehyde purify->product

Caption: Workflow for the Metal-Free Oxidation of 2-Methoxy-4-methylquinoline.

Conclusion

The synthesis of this compound and its derivatives can be achieved through various catalytic methods. The traditional nucleophilic substitution of a 2-chloroquinoline precursor offers a rapid and efficient route, provided the starting material is readily available. For the synthesis of functionalized derivatives, modern metal-free oxidation methods present a milder, albeit slower, alternative. The classical Skraup and Doebner-von Miller reactions remain fundamental for the construction of the quinoline core from basic building blocks, though they often involve harsh conditions. The choice of the optimal synthetic strategy will ultimately be guided by the specific research goals, including desired substitution patterns, scalability, and the importance of "green" chemistry principles.

References

comparative study of the spectral properties of 2-Methoxyquinoline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 2-Methoxyquinoline and its derivatives. The information is intended to assist researchers in the identification, characterization, and development of quinoline-based compounds for various scientific applications, including drug discovery. This report combines available experimental data with predicted spectral information to offer a comprehensive overview.

Spectral Data Comparison

The spectral properties of quinoline (B57606) derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize key spectral data for this compound and several of its analogs. It is important to note that where experimental data is not available, predicted values from computational studies are provided for reference.

Table 1: UV-Vis Absorption and Fluorescence Spectral Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)λem (nm)Quantum Yield (Φ)Reference
This compoundVariousExpected in 200-400 nm range---[1]
6-MethoxyquinolineVariousVaries with solvent-400-520 (solvent dependent)-[2]
2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dioneTris-HCl buffer300, 345---[3]

Table 2: ¹H NMR Spectral Data (δ, ppm)

ProtonThis compound (Predicted)This compound-4-carbaldehyde (Predicted)2-formyl-6-methoxy-3-carbethoxy quinoline (Experimental)Reference
OCH₃~3.8–4.0~4.03.98 (s)[5][6][7]
Aromatic CH~7.0–8.5~7.0–9.07.17-8.44[5][6][7]
CHO->9.510.37 (s)[6][7]

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CarbonThis compound (Predicted)This compound-4-carbaldehyde (Predicted)2-formyl-6-methoxy-3-carbethoxy quinoline (Experimental)Reference
OCH₃-~55-60-[6][7]
Aromatic C-110-160-[6][7]
C=O-~190-[6][7]

Table 4: Mass Spectrometry Data (m/z)

CompoundIonPredicted m/zExperimental m/zReference
This compound[M]+159.07-[5]
This compound-4-carbaldehyde[M]+187.06277-[8]
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline[M]+-419.59[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectral data.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.[10]

  • Data Acquisition : The solution is placed in a 1 cm path length quartz cuvette. A baseline spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm.[1][10]

  • Data Analysis : The wavelengths of maximum absorbance (λmax) are identified. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[4]

Fluorescence Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette.

  • Data Acquisition : The sample is excited at a wavelength determined from the UV-Vis absorption spectrum (typically λmax). The emission spectrum is then recorded over a range of longer wavelengths.

  • Data Analysis : The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be calculated relative to a standard with a known quantum yield.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[10]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).[10]

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.[10]

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of This compound Analog Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, ε) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (λem, Φ) Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (m/z) Purification->MS Structure Structure Confirmation UV_Vis->Structure Fluorescence->Structure NMR->Structure MS->Structure

Caption: Workflow for the synthesis and spectral characterization of this compound analogs.

PI3K/AKT/mTOR Signaling Pathway

Certain derivatives of this compound have been shown to exhibit biological activity by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[11][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation MQ_analog This compound Analog MQ_analog->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound analogs.

References

Unveiling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 2-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action of 2-Methoxyquinoline derivatives, offering a comparative analysis against alternative therapeutic strategies. Through the presentation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to elucidate the therapeutic potential and molecular interactions of this promising class of compounds.

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, most notably in the realm of oncology. Their mechanism of action is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the inhibition of key intracellular signaling pathways that are often dysregulated in cancer. This guide will dissect these mechanisms, providing the experimental evidence that substantiates the therapeutic promise of these compounds.

Comparative Efficacy: A Quantitative Look at Anticancer Activity

The potency of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's effectiveness, provides a quantitative basis for comparison.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-hydroxy-3-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acidEPG85-257P (Gastric)>100[1]
2-(3-hydroxy-4-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acidEPG85-257P (Gastric)>100[1]
Methyl 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylateEPG85-257P (Gastric)>100[1]
5-nitro-8-methoxyquinolineNot SpecifiedNot Specified[2]
5,7-dibromo-8-methoxyquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50 µg/ml[3]
Alternative Agents
DoxorubicinMCF-7 (Breast)Not Specified[4]
CisplatinA549, HeLa, HT29, Hep3B, MCF7Not Specified[3]
ErlotinibCaco-2, C3AEGFR IC50 = 40.7 nM[5]

Delving into the Mechanism: Key Signaling Pathways

The anticancer effects of this compound derivatives are largely attributed to their ability to modulate critical signaling pathways that govern cell survival and proliferation. Two of the most significant pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation.[3][6][7][8][9] In many cancers, this pathway is constitutively active, driving tumorigenesis. Certain quinoline (B57606) derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF inhibits Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Derivative Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Analysis Data Analysis & Mechanism Validation MTT->Analysis Flow->Analysis Western->Analysis

References

Stability of 2-Methoxyquinoline: A Comparative Analysis Under Various Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a detailed comparison of the stability of 2-Methoxyquinoline under various stress conditions, offering insights into its degradation pathways and performance against alternative quinoline (B57606) derivatives. The information is supported by established experimental protocols and data presented for comparative analysis.

Overview of this compound Stability

This compound is an aromatic heterocyclic compound featuring a quinoline core with a methoxy (B1213986) group at the 2-position.[1][2] The quinoline ring system, while relatively stable due to its aromaticity, can be susceptible to degradation under specific environmental pressures such as pH extremes, oxidative stress, light exposure, and high temperatures.[3][4] The methoxy group, being an electron-donating substituent, influences the electronic distribution within the aromatic system and can affect its reactivity and degradation profile.[1]

Comparative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, forced degradation studies on related quinoline derivatives provide a strong indication of its expected behavior. The following table summarizes the anticipated stability of this compound and compares it with other quinoline derivatives under various stress conditions. The data is illustrative and based on typical results from such studies.[3]

ConditionStressorThis compound (% Degradation)2-Chloroquinoline (% Degradation)2-Hydroxyquinoline (% Degradation)
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h~5-10%~5-15%~10-20%
Basic Hydrolysis 0.1 M NaOH at 40°C for 8h~10-15%~10-20%~15-25%
Oxidative Stress 3% H₂O₂ at RT for 24h~15-25%~10-20%~20-30%
Thermal Stress Solid state at 80°C for 7 days~2-5%~1-5%~5-10%
Photolytic Stress UV light (254 nm) for 48h~10-20%~15-25%~20-35%

Note: The percentage degradation values are hypothetical and serve for comparative purposes based on the general behavior of quinoline derivatives.[3]

Potential Degradation Pathways

The primary degradation pathways for this compound and similar compounds involve oxidation of the quinoline ring to form N-oxides or hydroxylated derivatives.[4] Under strong acidic or basic conditions, hydrolysis of substituents can also occur.[4] Photodegradation can lead to more complex reactions, including dimerization or the formation of quinolin-2-one derivatives.[4]

G cluster_main Potential Degradation Pathways of this compound cluster_products A This compound B Quinoline N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Hydroxylated derivative A->C Hydrolysis (Acid/Base) D Quinolin-2-one derivative A->D Photodegradation (UV Light)

Caption: Potential degradation routes for this compound under stress conditions.

Experimental Protocols for Stability Testing

To evaluate the stability of this compound, a series of forced degradation studies are conducted. These studies, also known as stress testing, are essential for developing and validating stability-indicating analytical methods.[5][6]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Dilute Samples at Time Intervals B->C D Analyze via Stability- Indicating Method (e.g., HPLC) C->D E Quantify Parent Compound and Degradation Products D->E

Caption: Standard workflow for stability-indicating assay method development.

Detailed Methodologies

The following are detailed protocols for subjecting this compound to various stress conditions.

1. Acid Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Protocol: Dissolve a known concentration of this compound in a 0.1 M solution of hydrochloric acid (HCl). Incubate the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize them with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with an appropriate mobile phase for analysis.[3]

2. Base Hydrolysis

  • Objective: To evaluate stability in an alkaline environment.

  • Protocol: Dissolve the compound in a 0.1 M NaOH solution. Incubate the mixture at 40°C for 8 hours. Withdraw samples at intervals, neutralize with 0.1 M HCl, and prepare for analysis.[3]

3. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol: Dissolve this compound in a 3% hydrogen peroxide (H₂O₂) solution. Maintain the solution at room temperature for 24 hours, ensuring it is protected from light. Withdraw and dilute samples for analysis.[3] The quinoline ring system can be susceptible to oxidation.[4]

4. Thermal Degradation

  • Objective: To investigate the effect of high temperature on the solid compound.

  • Protocol: Place the solid this compound in an oven maintained at 80°C for 7 days. After the exposure period, dissolve a sample of the compound and analyze it to quantify any degradation.[3]

5. Photolytic Degradation

  • Objective: To assess the impact of light, particularly UV radiation.

  • Protocol: Expose both a solution of this compound and the solid compound to UV light (e.g., 254 nm) within a photostability chamber for 48 hours. A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[3][7]

Comparison with Alternatives

The stability of this compound can be contextualized by comparing it to other 2-substituted quinolines.

  • 2-Chloroquinoline: Structurally similar, but the chloro group is an electron-withdrawing group, which can influence its susceptibility to nucleophilic attack and overall degradation profile.[1]

  • 2-Hydroxyquinoline: This compound exists in equilibrium with its tautomer, Quinolin-2(1H)-one, which is generally more stable.[8] Its phenolic hydroxyl group makes it more susceptible to oxidation compared to the methoxy group of this compound.[8]

  • 2-Methylquinoline: The methyl group is weakly electron-donating. Its stability profile is generally similar to other simple substituted quinolines, though it lacks the potential for ether hydrolysis that exists with this compound.[1]

Conclusion and Recommendations

This compound demonstrates moderate stability under forced degradation conditions. It is most susceptible to oxidative and photolytic stress, with lesser degradation observed under thermal and hydrolytic conditions. Compared to 2-Hydroxyquinoline, it may offer greater resistance to oxidation.

For researchers and drug development professionals, the following recommendations are advised:

  • Storage: To maintain purity and stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidation.[3]

  • Formulation: In liquid formulations, careful consideration of pH and the inclusion of antioxidants and photostabilizers may be necessary to ensure long-term stability.[4][8]

  • Analytical Methods: A validated stability-indicating analytical method, such as HPLC with UV detection, is crucial for accurately quantifying this compound in the presence of its potential degradation products.[3][5]

References

Assessing the Purity of Synthesized 2-Methoxyquinoline: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical quality attribute that underpins the reliability of experimental data and the safety and efficacy of potential therapeutics. 2-Methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry, demands rigorous purity assessment. This guide provides an objective comparison of two powerful and orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and offer insights to help researchers select the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from process-related impurities, such as starting materials, by-products, and degradation products.[1]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[1]

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (as a mobile phase modifier)[1]

  • This compound reference standard and synthesized test sample

Sample Preparation:

  • Prepare a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[1]

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the diluent in a 20 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[1]

  • Prepare a reference standard solution at the same concentration.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program: A typical gradient might start at 30% B and increase to 85% B over 20 minutes to ensure the elution of any less polar impurities.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 275 nm (where the quinoline (B57606) moiety exhibits strong absorbance)

  • Injection Volume: 10 µL[1]

Data Presentation: HPLC Purity Analysis

The purity of the synthesized this compound is determined by the peak area percentage. The following tables present representative data from the analysis of a synthesized batch.

Table 1: HPLC Purity Data for Synthesized this compound

Peak IDRetention Time (min)Peak AreaArea %Identification
13.515,2000.15Impurity A (e.g., Starting Material)
28.999,550,00099.55This compound
311.230,1000.30Impurity B (e.g., By-product)
Total 100,000,000 100.00

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be employed for quantitative analysis (qNMR).[1] It provides a purity assessment based on the molar concentration of the analyte relative to a certified internal standard, offering a distinct advantage as it does not require a reference standard for the analyte itself.[2]

Experimental Protocol: Quantitative NMR (qNMR)

Instrumentation:

  • NMR Spectrometer (≥400 MHz)[1]

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity internal standard with a known purity (e.g., Maleic Anhydride). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.[1]

Sample Preparation:

  • Accurately weigh (~15 mg) of the synthesized this compound into a clean vial.[1]

  • Accurately weigh (~10 mg) of the internal standard into the same vial.[1]

  • Dissolve the mixture in ~0.7 mL of CDCl₃, ensuring complete dissolution.

  • Transfer the solution to a clean NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all protons for accurate integration.

  • Number of Scans: Sufficient scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

Data Presentation: qNMR Purity Analysis

The purity is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard.

¹H NMR Data for this compound (in CDCl₃):

  • δ ~8.0 (d, 1H)

  • δ ~7.8 (d, 1H)

  • δ ~7.6 (t, 1H)

  • δ ~7.3 (t, 1H)

  • δ ~7.0 (d, 1H)

  • δ ~6.8 (d, 1H)

  • δ ~4.1 (s, 3H, -OCH₃)

Table 2: qNMR Purity Calculation for Synthesized this compound

ParameterThis compound (Analyte)Maleic Anhydride (Standard)
Weight (mg) 15.2510.05
Molecular Weight ( g/mol ) 159.1898.06
¹H Signal for Integration -OCH₃ (s)-CH=CH- (s)
Number of Protons (N) 32
Integral Value (I) 3.002.15
Purity of Standard (P_std) 99.9%
Calculated Purity (%) 99.45

Formula for Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std[1]

Comparison of HPLC and NMR for Purity Assessment

Both HPLC and NMR are powerful techniques, but they provide different and complementary information about the purity of a synthesized compound.

Table 3: Head-to-Head Comparison of HPLC and NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]
Primary Use Quantitative analysis of purity and impurity profiling.[1]Unambiguous structural confirmation and absolute quantitative analysis (qNMR).[1]
Strengths High sensitivity and resolution for separating complex mixtures; robust and reproducible for routine QC.[2]Primary analytical method that can provide absolute purity without a specific analyte reference standard; provides structural information for impurity identification.[2]
Limitations Requires reference standards for accurate quantification of impurities; co-elution can lead to inaccurate results.[2]Lower sensitivity compared to HPLC, may not detect trace impurities; signal overlap can complicate quantification.[2]
Typical Sensitivity ~0.01 - 0.1% for impurities.[1]>0.1% for impurities, depending on structure and instrument.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow, the logical relationship between synthesis and analysis, and a decision-making guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesize this compound purification Purify Crude Product (e.g., Column Chromatography) synthesis->purification sample_prep Prepare Sample for Analysis purification->sample_prep hplc_analysis HPLC Analysis (Quantitative Purity) sample_prep->hplc_analysis nmr_analysis NMR Analysis (Structural Confirmation & qNMR) sample_prep->nmr_analysis data_interp Integrate & Interpret Data hplc_analysis->data_interp nmr_analysis->data_interp report Final Purity Report data_interp->report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

logical_relationship cluster_hplc Chromatographic Analysis cluster_nmr Spectroscopic Analysis synthesis Synthesized This compound hplc HPLC synthesis->hplc nmr NMR synthesis->nmr hplc_result Quantitative Purity (% Area) - Detects impurities - Quantifies known substances hplc->hplc_result final_purity Comprehensive Purity Profile hplc_result->final_purity nmr_result Structural Identity & Molar Purity - Confirms desired structure - Absolute quantification (qNMR) nmr->nmr_result nmr_result->final_purity

Caption: Logical relationship between synthesis and orthogonal purity analysis methods.

decision_pathway start Need to Assess Purity of Synthesized this compound question1 Is this for routine QC on a well-established synthesis? start->question1 hplc Use HPLC (High throughput, sensitive for known impurities) question1->hplc Yes question2 Is unambiguous structure confirmation and absolute purity required? question1->question2 No end Purity Assessment Complete hplc->end nmr Use qNMR (Primary method, no analyte standard needed) question2->nmr Yes both Use Both HPLC and NMR (Orthogonal methods for highest confidence) question2->both For critical applications (e.g., reference standard) nmr->end both->end

Caption: Decision pathway for selecting an analytical method for purity assessment.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a dual-pronged approach utilizing both HPLC and NMR spectroscopy is indispensable. HPLC serves as the primary tool for routine quality control, delivering a precise quantitative purity value and a profile of detectable impurities.[1] Concurrently, NMR spectroscopy provides unambiguous confirmation of the molecular structure and offers an orthogonal method for absolute purity determination via qNMR, which is invaluable for characterizing reference standards or for syntheses where impurity standards are unavailable.[3][4] By integrating the quantitative data from HPLC with the qualitative and absolute quantitative data from NMR, researchers can establish a comprehensive and reliable purity profile, ensuring the highest level of confidence in their synthesized material.

References

A Comparative Guide to the Cross-Reactivity of 2-Methoxyquinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. Fluorescent sensors built upon the 2-methoxyquinoline scaffold have emerged as promising tools for this purpose, offering high sensitivity and selectivity. However, a critical aspect of sensor performance is its cross-reactivity, or its potential to respond to non-target analytes, which can lead to inaccurate results. This guide provides an objective comparison of the cross-reactivity profiles of this compound and related quinoline-based sensors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate sensor for a given application.

Performance Comparison of Quinoline-Based Sensors

The selectivity of a fluorescent sensor is a measure of its ability to preferentially bind to a target analyte in a complex mixture. The following tables summarize the performance of a key 8-methoxyquinoline-based sensor and a representative 2-(2-Aminoethoxy)quinoline-based sensor, highlighting their selectivity for their target metal ions in the presence of various interfering ions.

Table 1: Cross-Reactivity of an 8-Methoxyquinoline-Based Sensor for Zinc (Zn²⁺)

Sensor DerivativeTarget IonLimit of Detection (LOD)Interfering IonsObserved Interference
GFP-inspired 8-methoxyquinolineZn²⁺0.034 µMNa⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺Minimal to no fluorescence change observed with high concentrations of interfering ions, indicating high selectivity for Zn²⁺.[1]

Table 2: Selectivity and Sensitivity of a 2-(2-Aminoethoxy)quinoline-Based Sensor for Ferric Iron (Fe³⁺)

Sensor DerivativeTarget IonLimit of Detection (LOD)Binding Constant (K)Interfering Ions
Unspecified DerivativeFe³⁺8.67 x 10⁻⁵ M4.28 x 10² M⁻¹Minimal interference from Na⁺, Ca²⁺, Hg²⁺.[2]
TQAFe³⁺0.16841 µM2.767 × 10³ M⁻¹No significant interference from other common metal ions.[2]

Signaling Pathways and Sensing Mechanisms

The detection mechanism of quinoline-based fluorescent sensors often relies on one of several photophysical processes that are modulated by the binding of the target analyte. Understanding these pathways is crucial for interpreting sensor responses and for the rational design of new, more selective sensors. Common mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3][4]

In many "turn-on" sensors, the quinoline (B57606) fluorophore is initially in a quenched state due to PET from a receptor moiety. Upon binding of the target analyte, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

PET_Mechanism Figure 1: Generalized Signaling Pathway for a 'Turn-On' PET-based Sensor. cluster_free Sensor (Quenched State) cluster_bound Sensor-Analyte Complex (Fluorescent State) Free_Sensor Fluorophore-Receptor PET Photoinduced Electron Transfer Free_Sensor->PET e- transfer Bound_Sensor Fluorophore-Receptor-Analyte Free_Sensor->Bound_Sensor + Analyte Excitation Light Excitation Excitation->Free_Sensor No_Fluorescence Fluorescence Quenched PET->No_Fluorescence Bound_Sensor->Free_Sensor - Analyte Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence PET Blocked Excitation2 Light Excitation Excitation2->Bound_Sensor Analyte Target Analyte

Figure 1: Generalized Signaling Pathway for a 'Turn-On' PET-based Sensor.

Experimental Protocols

To ensure the reliability and comparability of cross-reactivity studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a Schiff base sensor and for conducting selectivity and interference studies.

Synthesis of a this compound-Based Schiff Base Sensor

This protocol describes the general synthesis of a Schiff base sensor from a this compound carbaldehyde derivative.

  • Dissolution of Reactants : In a round-bottom flask, dissolve This compound-4-carbaldehyde (B3296527) in absolute ethanol (B145695) with gentle warming and stirring. In a separate beaker, dissolve an equimolar amount of the desired amine (e.g., 4-bromobenzohydrazide) in warm absolute ethanol.

  • Reaction : Add the ethanolic solution of the amine to the this compound-4-carbaldehyde solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

  • Precipitation and Isolation : Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the Schiff base product. Collect the solid product by vacuum filtration.

  • Purification : Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain the pure Schiff base sensor.

  • Characterization : Confirm the structure and purity of the synthesized sensor using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow Figure 2: Experimental Workflow for Schiff Base Sensor Synthesis. Start Start Dissolve_Reactants Dissolve this compound- 4-carbaldehyde and amine in ethanol Start->Dissolve_Reactants Add_Catalyst Add glacial acetic acid (catalyst) Dissolve_Reactants->Add_Catalyst Reflux Reflux for 3-4 hours Add_Catalyst->Reflux Cool Cool to room temperature, then in an ice bath Reflux->Cool Filter Vacuum filter to collect the precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from hot ethanol Wash->Recrystallize Dry Dry the purified product Recrystallize->Dry Characterize Characterize using NMR, FT-IR, MS Dry->Characterize End End Characterize->End

Figure 2: Experimental Workflow for Schiff Base Sensor Synthesis.
Cross-Reactivity and Interference Studies

This protocol outlines the steps to assess the selectivity of a fluorescent sensor for its target analyte against a panel of potentially interfering ions.

  • Preparation of Stock Solutions : Prepare stock solutions of the fluorescent sensor, the target analyte, and a range of potential interfering ions in a suitable buffer solution. The choice of buffer is critical and should be optimized for the specific sensor-analyte system to maintain a constant pH.

  • Determination of Optimal Sensor Concentration : Perform a concentration titration of the sensor to determine a working concentration that provides a stable and measurable fluorescence signal.

  • Selectivity Study :

    • In separate fluorescence cuvettes, add the working concentration of the sensor solution.

    • To each cuvette, add a specific concentration of a single interfering ion from the prepared stock solutions. The concentration of the interfering ion should typically be in excess (e.g., 10- to 100-fold) compared to the expected concentration of the target analyte.

    • Record the fluorescence spectrum of each solution. A highly selective sensor will show a minimal change in fluorescence in the presence of interfering ions alone.

  • Interference (Competition) Study :

    • To a cuvette containing the sensor at its working concentration, add the target analyte to elicit a clear fluorescence response.

    • To this solution, add a potential interfering ion at a concentration significantly higher than the target analyte.

    • Measure the fluorescence intensity and compare it to the signal of the sensor with the target ion alone. A robust sensor's signal will not be significantly affected by the presence of the interfering ion.

Interference_Study_Logic Figure 3: Logical Flow for Troubleshooting Poor Sensor Selectivity. Start Poor Selectivity Observed Check_pH Is the pH of the assay optimized? Start->Check_pH Optimize_pH Perform pH titration to find optimal pH Check_pH->Optimize_pH No Check_Interferents Are there known strong interferents? Check_pH->Check_Interferents Yes Optimize_pH->Check_Interferents Use_Masking_Agents Use masking agents to sequester interferents Check_Interferents->Use_Masking_Agents Yes Redesign_Probe Redesign the sensor probe: - Add steric hindrance - Incorporate a more specific  recognition moiety Check_Interferents->Redesign_Probe No Use_Masking_Agents->Redesign_Probe End Selectivity Improved Redesign_Probe->End

Figure 3: Logical Flow for Troubleshooting Poor Sensor Selectivity.

References

A Comparative Guide to the Reaction Kinetics of 2-Methoxyquinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methoxyquinoline, a key structural motif in many pharmacologically active compounds, can be achieved through various synthetic routes. The efficiency of these methods, particularly their reaction kinetics, is a critical factor in the selection of an appropriate synthetic strategy for drug discovery and development. This guide provides an objective comparison of the reaction kinetics of different this compound synthesis methods, supported by available experimental data.

Comparison of Reaction Kinetics

The selection of a synthetic route for this compound is often a balance between reaction time, yield, and the complexity of the procedure. The following table summarizes the available quantitative data for different methods. It is important to note that direct kinetic studies on the synthesis of this compound are limited in the literature. Therefore, data from closely related 2-alkoxyquinoline syntheses are included and noted where applicable, providing a valuable comparative framework.

Synthesis MethodStarting MaterialsCatalyst/ReagentsReaction TimeTemperature (°C)Yield (%)Key Kinetic Insights
Classical Methods
Combes SynthesisAnilines, β-DiketonesStrong acids (e.g., H₂SO₄)Several hours100-140ModerateThe rate-determining step is the electrophilic aromatic annulation. Steric effects of substituents play a significant role.[1]
Doebner-von Miller ReactionAnilines, α,β-Unsaturated CarbonylsLewis or Brønsted acidsHours to daysVariesLow to ModerateProne to acid-catalyzed polymerization of the carbonyl substrate, which can significantly affect the overall reaction rate and yield.[2]
Friedländer Annulation2-Aminoaryl ketones, Carbonyl compoundsAcid or Base0.5 - 6 hours50 - 100High (up to 99%)Reaction rates and yields are highly dependent on the choice of catalyst and solvent.[3] Modern methods using ionic liquids or nanocatalysts have shown significantly improved reaction times.[3]
Modern Catalytic Methods
Palladium-Catalyzed Cascade1,3-Butadiynamides, AlcoholsPd(PPh₃)₄, KOH, TBAF1 hour70Good (up to 79% for a 2-alkoxyquinoline)[4]Offers a rapid and selective route to functionalized 2-alkoxyquinolines under mild conditions.[4]
Metal-Free Oxidation (for a derivative)2-Methoxy-4-methylquinolineIodylbenzene (PhIO₂), DMSO48 hoursRoom Temp.85%While a multi-step process to get to the precursor, the final oxidation step is slow but high-yielding at ambient temperature.
Nucleophilic Substitution (for a derivative)2-Chloroquinoline-4-carbaldehydeSodium Methoxide (NaOMe), Methanol2.5 hours100Moderate to HighA significantly faster method compared to the metal-free oxidation route for a similar derivative.

Experimental Protocols

Accurate benchmarking of reaction kinetics requires standardized experimental procedures. Below are detailed methodologies for key experiments, including a general protocol for monitoring reaction kinetics.

General Protocol for Monitoring Reaction Kinetics

To determine the reaction kinetics of a this compound synthesis, the following general procedure can be employed:

  • Reaction Setup: Assemble a reaction vessel with a stirrer, temperature control, and ports for sampling.

  • Reactant Addition: Charge the reactor with the appropriate solvent and reactants at a controlled temperature. Initiate the reaction by adding the catalyst or the final reactant.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the composition of the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product as a function of time. From this data, the initial reaction rate can be determined. By performing experiments with varying reactant and catalyst concentrations, the rate law, rate constants, and reaction orders can be elucidated.

Friedländer Synthesis of a Poly-substituted Quinoline (B57606)

This protocol describes a modern, efficient Friedländer synthesis using a solid acid catalyst.[3]

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound or β-keto ester (1.2 mmol), and ethanol (B145695) as the solvent.

  • Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as Montmorillonite K-10, zeolite, or nano-crystalline sulfated zirconia.

  • Reaction Conditions: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Workflow

To better understand the logical flow of benchmarking reaction kinetics, the following diagram illustrates the key steps involved.

experimental_workflow Experimental Workflow for Benchmarking Reaction Kinetics cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison A Select Synthesis Methods B Procure Starting Materials & Reagents A->B C Prepare Standard Solutions B->C D Set up Parallel Reactions C->D E Monitor Temperature & Stirring D->E F Time-course Sampling E->F G Quench Reactions F->G H Analytical Measurement (HPLC/GC/NMR) G->H I Data Processing & Plotting H->I J Kinetic Modeling I->J K Compare Rate Constants & Yields J->K L Evaluate Method Efficiency K->L

Caption: A flowchart illustrating the key stages in benchmarking the reaction kinetics of different synthesis methods.

Signaling Pathways in Catalytic Synthesis

Many modern synthetic methods rely on catalytic cycles. The following diagram illustrates a generalized signaling pathway for a palladium-catalyzed cross-coupling reaction, a common strategy for forming C-C and C-N bonds in quinoline synthesis.

catalytic_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Transmetalation Transmetalation Pd(II)\nIntermediate->Transmetalation R-M Pd(II)\nComplex Pd(II) Complex Transmetalation->Pd(II)\nComplex Reductive\nElimination Reductive Elimination Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle, a key mechanism in modern organic synthesis.

References

Comparative Docking Analysis of 2-Methoxyquinoline Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding affinities and interaction patterns of 2-methoxyquinoline derivatives with various therapeutic targets. This document provides a comparative overview of in silico docking studies, supported by quantitative data and detailed methodologies, to facilitate the rational design of novel inhibitors.

This guide synthesizes findings from multiple studies to offer a comparative perspective on the potential of this compound and related quinoline (B57606) scaffolds in drug discovery. While direct comparative studies of a single set of this compound derivatives against a wide array of proteins are limited, this guide collates available data to provide valuable insights. The following sections present a summary of docking scores, detail the experimental protocols used in these computational studies, and visualize a typical workflow and a relevant biological pathway.

Data Presentation: Docking Performance of Quinoline Derivatives

The inhibitory potential of various quinoline derivatives has been evaluated against a multitude of protein targets implicated in diseases ranging from cancer to bacterial infections. Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds. The following tables summarize the docking scores of selected quinoline derivatives against their respective protein targets. Lower docking scores typically indicate a higher binding affinity.

Table 1: Comparative Docking Scores of Quinoline Derivatives Against Anticancer Targets

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Pyrano[3,2-c]quinoline analogue (2a)Topoisomerase IINot Specified-7.46[1]
Pyrano[3,2-c]quinoline analogue (2b)Topoisomerase IINot Specified-7.64[1]
Pyrano[3,2-c]quinoline analogue (2c)Topoisomerase IINot Specified-8.27[1]
2H-thiopyrano[2,3-b]quinolineCB1a (Anticancer Peptide)2IGR-5.3 to -6.1[2][3]
4-aminoquinoline derivative (4f)Epidermal Growth Factor Receptor (EGFR)Not Specified-[2]
Quinoline-Thiazole HybridNot SpecifiedNot Specified-[4]

Table 2: Comparative Docking Scores of Quinoline Derivatives Against Antimicrobial and Antiviral Targets

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Quinoline-stilbene derivative (19)E. coli DNA gyraseBNot Specified-6.9[5][6]
Quinoline-stilbene derivative (24)E. coli DNA gyraseBNot Specified-7.1[5][6]
Ciprofloxacin (Standard)E. coli DNA gyraseBNot Specified-7.3[5][6]
Pyrimidine-containing Quinoline (4)HIV Reverse Transcriptase4I2P-10.67[4][7][8]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56[4][8]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P-8.57[9]
Quinoline-Sulfonamide Hybrid (QS-3)P. aeruginosa Gyrase Modulator (PmbA)Not Specified-8.0[7]

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the referenced studies for molecular docking of quinoline derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives and other quinoline compounds were sketched using chemical drawing software and subsequently optimized using computational chemistry packages. Energy minimization was typically performed using appropriate force fields.

  • Protein Preparation: The crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures were prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning appropriate charges. The protein structures were then minimized to relieve any steric clashes.

2. Molecular Docking Simulation:

  • Software: Docking simulations were commonly performed using software such as AutoDock Vina, Glide, or MOE (Molecular Operating Environment).[8][10]

  • Grid Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket. The dimensions and coordinates of the grid box were chosen to be large enough to allow for flexible ligand docking.

  • Docking Algorithm: The docking algorithms employed in these studies are designed to explore the conformational space of the ligand within the defined active site and to predict the best binding pose based on a scoring function. The specific algorithm and its parameters were set according to the software used.

  • Pose Selection and Scoring: The docking simulations typically generated multiple binding poses for each ligand. These poses were then ranked based on their docking scores, which are an estimation of the binding free energy. The pose with the lowest docking score was generally considered the most favorable.

3. Analysis of Docked Complexes:

  • The predicted binding modes of the quinoline derivatives within the active sites of the target proteins were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides insights into the structure-activity relationships of the compounds.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for comparative molecular docking studies and a key signaling pathway targeted by some quinoline-based inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase cluster_output Output ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Target Proteins) protein_prep->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis scoring Comparative Scoring and Ranking pose_analysis->scoring sar Structure-Activity Relationship (SAR) scoring->sar

Caption: A generalized workflow for comparative molecular docking studies.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Quinoline Derivative (Inhibitor) inhibitor->egfr Blocks

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Unveiling the Anti-Inflammatory Potential of 2-Methoxyquinoline Derivatives: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory properties of a series of 2-substituted quinoline (B57606) derivatives, with a focus on compounds featuring a methoxy-substituted benzoyl moiety at the 2-position. The data presented is compiled from preclinical studies and aims to validate the therapeutic potential of these compounds in modulating key inflammatory pathways.

The persistent search for novel anti-inflammatory agents has led to the exploration of diverse heterocyclic scaffolds, with quinoline derivatives emerging as a promising class of compounds. Their ability to modulate critical inflammatory mediators makes them attractive candidates for the development of new therapeutics for a range of inflammatory disorders. This guide focuses on the in vitro validation of the anti-inflammatory effects of a series of 2-substituted-3-arylquinoline derivatives, providing a comparative analysis of their efficacy in inhibiting key inflammatory markers and elucidating their mechanism of action.

Comparative Efficacy of 2-Substituted Quinoline Derivatives

The anti-inflammatory activity of a series of synthesized 2-substituted-3-arylquinoline derivatives was primarily evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (J774A.1). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and its inhibition is a key therapeutic target.

The initial screening revealed that several compounds exhibited significant inhibitory effects on NO production. Among the most potent were compounds 18a and 18b , which feature a 2-(4-methoxybenzoyl) and a 2-(4-fluorobenzoyl) group, respectively.[1][2] These compounds demonstrated a dose-dependent inhibition of NO production with low micromolar IC₅₀ values, indicating their potent anti-inflammatory potential. Notably, these compounds did not exhibit significant cytotoxicity at concentrations effective for inhibiting NO production.

Further investigation into the effects of the lead compounds on pro-inflammatory cytokines showed a significant reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-activated macrophages.[1][2] These cytokines are pivotal mediators of the inflammatory response, and their suppression further validates the anti-inflammatory profile of these 2-substituted quinoline derivatives.

CompoundStructure (R at position 2)NO Inhibition at 10 µM (%)IC₅₀ for NO Inhibition (µM)
16a Phenyl45.3> 10
16b 4-Fluorophenyl52.1> 10
17a Benzoyl68.78.2
17b 4-Fluorobenzoyl75.46.5
18a 4-Methoxybenzoyl 85.2 4.3
18b 4-Fluorobenzoyl89.63.8
19a 2-Naphthoyl58.9> 10
20a 2-Thienoyl63.2> 10
21 Furoyl48.7> 10
22 Pyridinoyl35.1> 10
23 Cyclohexanecarbonyl25.6> 10

Table 1: In vitro anti-inflammatory activity of 2-substituted-3-(3,4,5-trimethoxyphenyl)quinoline derivatives against LPS-induced nitric oxide production in J774A.1 macrophages. Data extracted from Chen et al., 2019.[1][2]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

To elucidate the molecular mechanism underlying the anti-inflammatory effects of the lead compounds, their impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways was investigated. These pathways are critical regulators of the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

The results indicated that compounds 18a and 18b significantly inhibited the expression of iNOS at the protein level in LPS-stimulated macrophages.[1][2] Furthermore, these compounds were found to suppress the phosphorylation of key proteins in the MAPK pathway and attenuate the activity of NF-κB.[1][2] By targeting these upstream signaling molecules, the 2-substituted quinoline derivatives effectively block the transcriptional activation of a cascade of inflammatory mediators.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays In Vitro Anti-inflammatory Assays cluster_analysis Data Analysis J774A1 J774A.1 Macrophages Pretreat Pre-treatment with 2-Methoxyquinoline Derivatives J774A1->Pretreat LPS_Stim LPS Stimulation (1 µg/mL) Pretreat->LPS_Stim NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stim->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, IL-6) LPS_Stim->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, p-MAPKs, NF-κB) LPS_Stim->Western_Blot IC50 IC₅₀ Calculation NO_Assay->IC50 Stats Statistical Analysis Cytokine_Assay->Stats Western_Blot->Stats

Experimental workflow for in vitro anti-inflammatory evaluation.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK NFkB_nuc NF-κB (nucleus) MAPKs->NFkB_nuc IκBα IκBα IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB NFkB->NFkB_nuc Inflam_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflam_genes MQ_deriv This compound Derivatives MQ_deriv->MAPKs MQ_deriv->IKK Inflam_response Inflammatory Response Inflam_genes->Inflam_response

Inhibitory mechanism on LPS-induced signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the in vitro anti-inflammatory properties of the 2-substituted quinoline derivatives.

Cell Culture and Treatment

Murine macrophage cell line J774A.1 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, phosphorylated and total forms of MAPKs (p38, ERK, JNK), and key proteins of the NF-κB pathway. After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data presented in this guide strongly support the anti-inflammatory properties of 2-substituted quinoline derivatives, particularly those with a 2-(4-methoxybenzoyl) moiety. These compounds effectively inhibit the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages. Their mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. These findings highlight the potential of this compound and related analogs as a promising scaffold for the development of novel anti-inflammatory drugs. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their therapeutic potential.

References

A Comparative Guide to 2-Methoxyquinoline-Based Fluorophores for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of 2-Methoxyquinoline-based fluorophores against other commonly used fluorescent probes. The experimental data and detailed protocols furnished herein are intended to assist researchers in making informed decisions for their specific applications in cellular imaging, drug discovery, and diagnostics.

Data Presentation: Photophysical Properties

The selection of a suitable fluorophore is critical for the success of fluorescence-based experiments. The following tables summarize the key photophysical properties of selected this compound derivatives and popular alternative fluorophores, providing a basis for direct comparison.

Table 1: Photophysical Properties of this compound-Based Fluorophores

Compound/DerivativeExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent
2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines310-390Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedChloroform[1]
6-Methoxy-2-arylquinolinesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles~440~520Not Specifiedup to 0.46Not SpecifiedAcetonitrile[2]
8-Methoxyquinoline Derivative (for Zn²⁺ sensing)440505Not SpecifiedNot SpecifiedNot SpecifiedWater[3]

Table 2: Photophysical Properties of Common Alternative Fluorophores

FluorophoreChemical ClassExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent
Fluorescein (B123965)Xanthene495520~80,0000.925 ± 0.015~4.00.1 N NaOH[4]
Rhodamine 6GXanthene528551~116,0000.950 ± 0.015~4.1Ethanol[4]
Rhodamine BXanthene554580~110,0000.31 - 0.70~1.7 - 2.8Water, Ethanol[5]
Coumarin DerivativesCoumarin350-450400-550Variesup to 0.83VariesVaries[5]
DAPI (dsDNA)Indole358461~20,000~0.4~2.2TRIS/EDTA
Alexa Fluor 488Sulfonated Rhodamine495519~71,0000.92~4.1PBS (pH 7.4)
Cy3Cyanine550570~150,000~0.15~0.3PBS
Cy5Cyanine649670~250,000~0.27~1.0PBS

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fluorescent probes. Below are outlines of key experimental protocols.

Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

  • Preparation of Solutions : Prepare a series of solutions of the sample and a reference standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) at different concentrations.

  • Absorbance Measurement : Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[6]

  • Fluorescence Measurement : Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.

  • Data Analysis : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:[7]

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7]

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using time-domain or frequency-domain techniques. Time-Correlated Single Photon Counting (TCSPC) is a common time-domain method.[8]

  • Instrument Response Function (IRF) : First, record the IRF of the instrument using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement : Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data.

  • Data Analysis : The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed by fitting the experimental data to a multi-exponential decay model using appropriate software. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.[9]

Mandatory Visualization

P-glycoprotein (P-gp) Inhibition Assay Workflow

P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance in cancer cells. The following diagram illustrates a common workflow for assessing the potential of a compound to inhibit P-gp using a fluorescent substrate.

Pgp_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Pgp_Vesicles P-gp expressing vesicles/cells Incubation Incubate Vesicles/Cells with Substrate and Test Compound Pgp_Vesicles->Incubation Fluorescent_Substrate Fluorescent P-gp Substrate (e.g., Rhodamine 123) Fluorescent_Substrate->Incubation Test_Compound Test Compound (Potential Inhibitor) Test_Compound->Incubation Measurement Measure Intracellular/ Intravesicular Fluorescence Incubation->Measurement ATP-dependent transport Analysis Determine IC50 of Test Compound Measurement->Analysis

Caption: Workflow for a P-glycoprotein (P-gp) inhibition assay using a fluorescent substrate.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Methoxyquinoline as a hazardous chemical. Proper disposal requires adherence to institutional and local regulations for hazardous waste. This guide provides essential safety and logistical information for the operational disposal of this compound, targeting researchers, scientists, and drug development professionals.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar quinoline (B57606) derivatives is mandatory. Related compounds exhibit characteristics of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, this compound should never be disposed of down the drain or in regular solid waste.

Essential Safety and Disposal Procedures

All personnel handling this compound for disposal must be trained in hazardous waste management and follow the procedures outlined by their institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent hazardous reactions.

  • Solid Waste:

    • Collect any solid this compound waste in a clearly labeled, sealable container made of a compatible material.

    • The container must be labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, leak-proof, and sealable container.

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing paper contaminated with this compound must be collected in a separate, sealed bag or container.

    • This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".

Step 3: Storage of Hazardous Waste

Store all containers of this compound waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. Ensure containers are tightly sealed to prevent leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide a complete inventory of the waste being collected.

Hazard Profile of Related Quinolines

The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound. This data underscores the importance of handling this compound as a hazardous substance.

CompoundGHS Hazard Classifications
4-Chloro-7-fluoro-6-methoxyquinoline Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
This compound-3-carbaldehyde Harmful if swallowed (Acute toxicity, oral), Causes skin irritation (Skin corrosion/irritation), Causes serious eye irritation (Serious eye damage/eye irritation), May cause respiratory irritation (Specific target organ toxicity, single exposure)[2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_debris Contaminated Labware/Debris waste_type->contaminated_debris Debris collect_solid Collect in labeled, sealed container 'Hazardous Waste: This compound' solid_waste->collect_solid collect_liquid Collect in compatible, labeled, sealed container 'Hazardous Waste: This compound Solution (list all components)' liquid_waste->collect_liquid collect_debris Collect in separate, sealed, labeled container 'Hazardous Waste: This compound Contaminated Debris' contaminated_debris->collect_debris storage Step 3: Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_debris->storage disposal Step 4: Contact EHS or Licensed Hazardous Waste Contractor for Pickup storage->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Methoxyquinoline. Adherence to these procedures is vital for ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds, such as this compound-4-carbaldehyde and other quinoline (B57606) derivatives. It is imperative to treat this compound as a hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure to potential hazards when handling this compound. The following table summarizes the required PPE.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[1]Protects against splashes and airborne particles. Eyeglasses are not a substitute for proper safety eyewear.[2]
Skin Protection Nitrile or other chemically resistant gloves.[3] A full-length lab coat should be worn to protect from spills.[3] For extensive handling or spill cleanup, a chemical-resistant suit or coveralls may be required.[4]Double gloving is recommended, especially when working in a biosafety cabinet, to prevent contamination transfer.[2] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2]
Respiratory Protection In cases of inadequate ventilation or the potential for aerosol or dust generation, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[4]All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Foot Protection Chemical-resistant boots with steel toes and shanks.[4]Provides protection from spills and falling objects.

Operational and Disposal Plans

Pre-Handling Checklist and Area Preparation:

  • Consult Safety Data Sheet (SDS): Review the SDS for structurally similar compounds like quinoline to understand potential hazards.[4]

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Assemble Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily available.[4]

Step-by-Step Handling Protocol:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Perform all weighing and transfers of solid this compound within a fume hood to prevent inhalation of dust. Use a spatula or other appropriate tool to handle the solid and avoid creating dust. If preparing a solution, add the solid to the solvent slowly to avoid splashing.[4]

  • During the Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors. Continuously monitor the reaction for any unexpected changes.[4]

  • Post-Handling: Thoroughly clean all equipment used and decontaminate the work area.[4] Remove and dispose of PPE properly.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5]

  • Keep the container tightly closed.[5][6]

  • For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is advisable to reduce chemical degradation.[7]

  • Protect from light by using amber or opaque containers.[7]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

Disposal Plan:

All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.[4][8]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[8]

  • Solid Waste: Collect any solid waste in a clearly labeled, sealable container made of a compatible material.[3]

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and sealable container compatible with the solvent.[3]

  • Contaminated Labware: Disposable items like gloves and pipette tips should be collected in a separate, sealed bag or container.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and any other components.[3][8]

  • Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[3]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Emergency Procedures

Spill Response:

  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, clean the spill area with a suitable solvent, followed by soap and water.[4]

  • Large Spills: Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[4]

First-Aid Measures:

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5][6] Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8][9]

Experimental Workflow: Chemical Spill Response

G Workflow for Chemical Spill Response cluster_0 Workflow for Chemical Spill Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small, Manageable Spill? Assess->Small_Spill Evacuate Evacuate Area Alert Others Call_EHS Call Emergency Response/EHS Evacuate->Call_EHS Report Report Incident Call_EHS->Report Small_Spill->Evacuate No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Cleanup Contain and Clean Up Spill (Use Spill Kit) Don_PPE->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->Report

Caption: Workflow for safe handling of a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.